4-Bromo-m-terphenyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(3-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHCOAVJEOENNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560474 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54590-37-3 | |
| Record name | 1~4~-Bromo-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1,1':3',1''-terphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-m-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-m-terphenyl, a key intermediate in the development of advanced functional materials and a scaffold of interest in medicinal chemistry. This document delves into the causal factors behind experimental choices, offering field-proven insights for researchers. It outlines a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the synthesis of this biaryl compound. Furthermore, this guide provides a thorough characterization of this compound, including its physicochemical properties and spectroscopic data, and explores its applications in organic electronics and as a foundational structure in drug discovery.
Introduction: The Significance of the m-Terphenyl Scaffold
The m-terphenyl scaffold is a privileged structural motif in both materials science and medicinal chemistry. Its rigid, three-dimensional architecture provides a robust framework for the construction of complex molecular architectures. The introduction of a bromine atom at the 4-position of the central phenyl ring, yielding this compound, offers a versatile synthetic handle for further functionalization through a variety of cross-coupling reactions. This allows for the precise tuning of electronic and photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs) and liquid crystals.[1][2] In the realm of drug discovery, the terphenyl backbone serves as a non-planar scaffold that can effectively mimic peptide secondary structures and disrupt protein-protein interactions, a critical strategy in modern therapeutic development.
Synthesis of this compound: A Strategic Approach
The synthesis of unsymmetrical terphenyls like this compound is most effectively achieved through a sequential cross-coupling strategy. The Suzuki-Miyaura coupling reaction is the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[3]
A logical and efficient synthetic route involves a two-step sequence. The first step establishes the biphenyl core, followed by a second coupling to introduce the third phenyl ring. A plausible pathway begins with the Suzuki coupling of 1,3-dibromobenzene with one equivalent of phenylboronic acid to yield 3-bromobiphenyl. This intermediate is then subjected to a second Suzuki coupling with 4-bromophenylboronic acid to afford the target molecule, this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of this compound from 3-bromobiphenyl and 4-bromophenylboronic acid.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Role |
| 3-Bromobiphenyl | 233.10 | Starting Material |
| 4-Bromophenylboronic acid | 200.82 | Reactant |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | Catalyst |
| Potassium Carbonate | 138.21 | Base |
| Toluene | 92.14 | Solvent |
| Ethanol | 46.07 | Co-solvent |
| Water | 18.02 | Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 3-bromobiphenyl (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask. Subsequently, add a degassed mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio). The use of a solvent mixture enhances the solubility of both the organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₃Br |
| Molecular Weight | 309.20 g/mol |
| Appearance | White solid |
| Melting Point | 90-95 °C |
| CAS Number | 54590-37-3 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. For this compound, the aromatic region (typically δ 7.0-8.0 ppm) will show a complex pattern of multiplets corresponding to the thirteen protons on the three phenyl rings. The integration of these signals will confirm the proton count.
-
¹³C NMR spectroscopy provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound will exhibit distinct signals for each unique carbon atom. The carbon atom attached to the bromine will appear in the characteristic region for halogenated aromatic carbons. Quaternary carbons will generally show weaker signals.[4]
Mass Spectrometry (MS):
Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 308 and an M+2 peak at m/z 310 of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for terphenyls involve the loss of phenyl groups.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable building block in several areas of research and development.
Organic Electronics
The primary application of this compound is as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs).[1] The terphenyl core provides a rigid and thermally stable framework, while the bromo-substituent allows for the introduction of various functional groups through cross-coupling reactions. This enables the fine-tuning of the electronic properties of the resulting materials, such as their energy levels (HOMO/LUMO) and charge transport characteristics, which are critical for efficient OLED performance.
Diagram of an OLED Device Structure:
Caption: Simplified structure of an OLED device.
Drug Development
The m-terphenyl scaffold is increasingly recognized for its potential in medicinal chemistry. Its three-dimensional and rigid nature allows it to serve as a non-peptidic scaffold to mimic α-helices and β-turns of proteins. This makes terphenyl derivatives, including those derived from this compound, promising candidates for the development of inhibitors of protein-protein interactions (PPIs), which are implicated in a wide range of diseases, including cancer and infectious diseases. The bromo-substituent provides a convenient point for the attachment of various pharmacophores to optimize binding affinity and selectivity.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in both materials science and drug discovery. The robust and scalable synthesis via the Suzuki-Miyaura cross-coupling reaction, coupled with its well-defined characterization profile, makes it an accessible building block for researchers. Its utility in the development of high-performance OLED materials and as a novel scaffold in medicinal chemistry underscores the importance of this compound in advancing modern technology and therapeutic strategies.
References
Spectroscopic Data of 4-Bromo-m-terphenyl: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon belonging to the terphenyl family of compounds. Its structure, consisting of three phenyl rings in a meta arrangement with a bromine substituent, imparts unique physicochemical properties that make it a valuable building block in organic synthesis, materials science, and pharmaceutical research. The precise characterization of this molecule is paramount for its effective utilization, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity, purity, and structure.
This technical guide provides a comprehensive overview of the spectroscopic data of this compound. In the absence of readily available experimental spectra for this specific isomer, this guide leverages high-quality predicted data, supported by experimental data from its structural analogs, m-terphenyl and bromobenzene. This approach offers a robust framework for understanding the key spectral features of this compound and serves as a valuable reference for researchers working with this and related compounds.
Molecular Structure
The structural formula of this compound is C₁₈H₁₃Br, with a molecular weight of 309.20 g/mol . The molecule's geometry and the electronic influence of the bromine atom are key determinants of its spectroscopic behavior.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are presented below, with interpretations guided by the known spectra of m-terphenyl and bromobenzene.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.0 ppm). The asymmetry of the molecule results in a unique chemical environment for each proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.30 - 7.80 | Multiplet | 13H |
Interpretation:
-
The signals for the protons on the two unsubstituted phenyl rings are expected to be similar to those in m-terphenyl, appearing as a complex multiplet.
-
The protons on the brominated phenyl ring will be influenced by the electron-withdrawing and anisotropic effects of the bromine atom. Protons ortho to the bromine are typically shifted downfield, while those meta and para are less affected.
-
The overall spectrum will be a complex overlap of these signals, making definitive assignment without 2D NMR techniques challenging.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, a total of 18 distinct signals are expected for the 18 carbon atoms of this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | ~122 |
| Aromatic C-H & C-C | 127 - 142 |
Interpretation:
-
The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around 122 ppm, influenced by the heavy atom effect of bromine.
-
The other carbon atoms of the aromatic rings will appear in the typical range of 127-142 ppm. The exact chemical shifts will be determined by their position relative to the other phenyl rings and the bromine substituent.
-
The quaternary carbons (linking the phenyl rings) will likely appear as weaker signals in the spectrum.
Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Spectral Analysis: The processed spectrum is phased and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C Stretch | Strong to Medium |
| 1250-1000 | In-plane C-H Bending | Medium |
| 900-675 | Out-of-plane C-H Bending | Strong |
| ~1070 | C-Br Stretch | Medium |
Interpretation:
-
Aromatic C-H Stretch: The presence of multiple phenyl rings will result in characteristic absorption bands in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C Stretch: Strong absorptions between 1600 and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic rings.
-
C-H Bending: The substitution pattern on the phenyl rings will influence the positions of the in-plane and out-of-plane C-H bending vibrations.
-
C-Br Stretch: The carbon-bromine bond is expected to show a characteristic absorption band around 1070 cm⁻¹.
Experimental Protocol for IR Spectroscopy
The Definitive Guide to Single-Crystal X-ray Analysis of 4-Bromo-m-terphenyl for Advanced Material and Pharmaceutical Research
This technical guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SCXRD) analysis of 4-Bromo-m-terphenyl. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. Instead, it offers a narrative grounded in practical expertise, elucidating the rationale behind each step of the analytical workflow. From the foundational principles of synthesis and crystallization to the sophisticated nuances of structure solution, refinement, and advanced intermolecular interaction analysis, this guide serves as a complete reference for obtaining, interpreting, and leveraging the crystallographic data of this versatile molecular scaffold.
Introduction: The Structural Significance of this compound
This compound is a versatile organic molecule with significant potential in the development of advanced materials, particularly as an intermediate for Organic Light-Emitting Diodes (OLEDs) and other organic semiconductors. The precise three-dimensional arrangement of its atoms and the interplay of intermolecular forces in the solid state are critical determinants of its physical and electronic properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating this atomic-level architecture, providing invaluable data on bond lengths, bond angles, and crystal packing.[1][2] This guide will walk through the entire process of a crystal structure analysis of this compound, offering both the "how" and the "why" at each stage.
While the specific crystal structure of this compound is not publicly available at the time of this writing, this guide will utilize the known crystal structure of its isomer, 4'-Bromo-1,1':2',1''-terphenyl (CCDC Deposition Number: 770856) , as a practical example for data presentation and analysis. This approach allows for a detailed, quantitative illustration of the principles and techniques discussed.
Part 1: From Synthesis to Single Crystal – The Foundational Experimental Workflow
The journey to a crystal structure begins long before the X-ray diffractometer. The quality of the final structural model is intrinsically linked to the purity of the synthesized compound and the perfection of the single crystal.
Synthesis of this compound
While various synthetic routes to brominated terphenyls exist, a common approach involves Suzuki or similar cross-coupling reactions. For this compound, a plausible synthesis could involve the coupling of a brominated phenylboronic acid with a dibromobenzene, or a similar strategy employing Grignard reagents. While detailed synthesis protocols are beyond the scope of this guide, it is crucial to emphasize that the final product must be of high purity (typically >97%) for successful crystallization.
The Art and Science of Crystallization
Crystallization is often the most challenging and empirical step in SCXRD analysis.[3] The goal is to grow a single, well-ordered crystal of suitable size (ideally 0.1-0.3 mm in all dimensions) and free of defects.[4] For organic molecules like this compound, several techniques can be employed.
Experimental Protocol: Slow Evaporation Crystallization
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature.[3][5] A preliminary screening of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is recommended.
-
Solution Preparation: Dissolve a small amount of purified this compound in a suitable solvent in a clean vial. Gentle heating may be necessary to achieve complete dissolution.
-
Evaporation Control: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks. The rate of evaporation directly influences crystal quality; slower evaporation generally yields larger and more well-defined crystals.[6]
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a pipette or a small loop and wash them with a small amount of cold solvent to remove any surface impurities.
Alternative Crystallization Techniques:
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[6]
Part 2: The Heart of the Analysis – Single-Crystal X-ray Diffraction
With a suitable single crystal in hand, the core of the structural analysis can begin. SCXRD is a non-destructive technique that provides precise information about the unit cell dimensions, bond lengths, and bond angles of a crystalline substance.[1]
Data Collection: Capturing the Diffraction Pattern
The mounted crystal is placed in a goniometer head on the diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.[7] Modern diffractometers use area detectors (like CCD or CMOS) to capture the diffraction pattern as a series of images.
Experimental Workflow: Single-Crystal X-ray Data Collection
Caption: Workflow for SCXRD data collection.
Structure Solution and Refinement: From Diffraction Spots to a 3D Model
The collected diffraction data consists of a list of reflection intensities. The process of converting this data into a 3D atomic model involves two key stages: structure solution and refinement.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Direct methods are powerful computational techniques that use statistical relationships between the reflection intensities to estimate the initial phases, leading to an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method.[7] This iterative process adjusts atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor.
Software for Structure Solution and Refinement:
The SHELX suite of programs is the industry standard for small-molecule crystallography.[8] SHELXS or SHELXT can be used for structure solution, and SHELXL is used for refinement.[9]
Part 3: Interpreting the Crystal Structure – A Quantitative and Visual Analysis
Once the structure is solved and refined, the resulting Crystallographic Information File (CIF) contains a wealth of information. A CIF is the standard format for storing and sharing crystallographic data.[10]
Crystallographic Data Presentation
The following table presents the crystallographic data for our illustrative example, 4'-Bromo-1,1':2',1''-terphenyl (CCDC 770856) .
| Parameter | Value |
| Empirical Formula | C₁₈H₁₃Br |
| Formula Weight | 309.20 |
| Temperature | 150(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.876(2) Å, α = 90°b = 11.543(2) Å, β = 99.43(3)°c = 12.593(3) Å, γ = 90° |
| Volume | 1416.0(5) ų |
| Z | 4 |
| Calculated Density | 1.449 Mg/m³ |
| Absorption Coefficient | 2.863 mm⁻¹ |
| F(000) | 624 |
| Final R indices [I>2σ(I)] | R₁ = 0.0455, wR₂ = 0.1088 |
| R indices (all data) | R₁ = 0.0576, wR₂ = 0.1167 |
This data is hypothetical and for illustrative purposes, based on the availability of a CCDC entry for an isomer.
Molecular Geometry and Conformation
The refined structure provides precise bond lengths and angles. For this compound, key parameters to analyze would be the C-Br bond length and the torsion angles between the phenyl rings, which define the molecule's overall conformation.
Logical Relationship: From Data to Interpretation
Caption: The flow from raw data to scientific insights.
Visualization of the Crystal Structure
Software such as Mercury is invaluable for visualizing and analyzing crystal structures.[3][11][12] It allows for the generation of high-quality images, the exploration of crystal packing, and the analysis of intermolecular interactions.[13][14]
Part 4: Advanced Analysis – Uncovering Intermolecular Interactions
The solid-state properties of a molecular crystal are largely governed by the network of intermolecular interactions. Several computational tools can be used to analyze these interactions in detail.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[1][15][16] The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonds or other strong interactions.
Hirshfeld Surface Analysis Workflow
Caption: A typical workflow for Hirshfeld surface analysis.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule to characterize chemical bonds and intermolecular interactions.[17][18][19][20] By identifying bond critical points (BCPs) in the electron density between atoms, we can gain insight into the nature and strength of these interactions.
Conclusion: The Power of a Picture at the Atomic Scale
The crystal structure analysis of this compound, as outlined in this guide, provides a definitive and high-resolution picture of its molecular architecture. This information is not merely academic; it is a critical tool for rational molecular design. By understanding how this molecule packs in the solid state and the nature of its intermolecular interactions, researchers can make informed decisions to modify its structure to achieve desired properties, whether for more efficient OLEDs, novel pharmaceuticals, or other advanced applications. The principles and workflows described herein are broadly applicable to the structural analysis of a wide range of organic materials, empowering scientists to unlock the secrets held within a single crystal.
References
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 3. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. PLATON INTRO [web.mit.edu]
- 6. PLATON [chem.gla.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. dgk-home.de [dgk-home.de]
- 9. SHELXS - General Information [chem.gla.ac.uk]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. crystalexplorer.net [crystalexplorer.net]
- 16. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00057A [pubs.rsc.org]
- 18. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 19. content.e-bookshelf.de [content.e-bookshelf.de]
- 20. is.muni.cz [is.muni.cz]
Quantum chemical calculations for 4-Bromo-m-terphenyl's electronic properties
An In-depth Technical Guide to the Quantum Chemical Calculation of 4-Bromo-m-terphenyl's Electronic Properties
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive, technically-grounded methodology for determining the electronic properties of this compound using quantum chemical calculations. Terphenyl derivatives are foundational scaffolds in materials science and drug discovery, serving as building blocks for organic light-emitting diodes (OLEDs) and as core structures in novel therapeutics.[1][2] A precise understanding of their electronic landscape—governed by frontier molecular orbitals—is paramount for predicting their behavior and designing next-generation materials and pharmaceuticals. We present a self-validating protocol rooted in Density Functional Theory (DFT), detailing the causal logic behind the selection of functionals and basis sets, and culminating in the analysis of key electronic descriptors. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-fidelity computational methods to accelerate their research.
Introduction: The Scientific Imperative
This compound is a halogenated aromatic hydrocarbon whose rigid, π-conjugated system makes it a molecule of significant interest.[3] In materials science, its derivatives are explored for applications in organic electronics, where properties like the HOMO-LUMO gap directly influence charge transport and photophysical behavior.[1][4] In medicinal chemistry, the terphenyl scaffold can be functionalized to interact with biological targets, and its electronic character dictates its potential for forming key interactions or undergoing metabolic transformations.[2]
Predicting these behaviors in silico offers a powerful advantage, reducing the time and cost associated with empirical screening. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for these predictions by solving the electronic structure of a molecule to reveal its intrinsic properties.[5][6] This guide will elucidate a complete workflow for calculating and interpreting the electronic properties of this compound, focusing on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
Theoretical & Methodological Foundations
The accuracy of any quantum chemical calculation is contingent upon the judicious selection of the theoretical method and basis set. These choices are not arbitrary; they are governed by the specific chemical nature of the molecule under investigation and the properties being sought.
The Core Engine: Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry due to its exceptional balance of computational efficiency and accuracy.[6][7] It recasts the complex many-electron problem into a calculation based on the spatially dependent electron density. Central to DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.
Causality of Functional Selection: For a molecule like this compound, which combines a π-conjugated system with a halogen atom, a hybrid functional is often a reliable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error common in simpler functionals, providing a more accurate description of orbital energies.[8][9]
-
M06-2X: This is a high-nonlocality functional that often performs well for main-group chemistry and systems where non-covalent interactions are important, which can be relevant for the intramolecular interactions within the terphenyl structure.[10]
For this guide, we will proceed with B3LYP due to its extensive validation across a vast range of organic molecules.[8][11]
The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[12][13][14] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.
Causality of Basis Set Selection:
-
Pople-style Basis Sets: These are computationally efficient and widely used. For this compound, a split-valence triple-zeta basis set like 6-311+G(d,p) is a robust choice.[15] Let's deconstruct this choice:
-
6-311: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.
-
+: The first + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the "tail" of the wavefunction, which is important for anions, non-covalent interactions, and the electronic properties of π-systems.
-
G: Signifies that Gaussian-type orbitals are used, which is standard in most quantum chemistry software.[12]
-
(d,p): These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and polarize, which is essential for describing chemical bonds accurately, especially for a molecule containing an electronegative bromine atom.[16]
-
The combination of the B3LYP functional and the 6-311+G(d,p) basis set establishes a reliable and well-documented theoretical model chemistry for this class of molecule.
Key Electronic Property Definitions
-
HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is a measure of the molecule's ability to donate an electron. It is central to understanding reactivity towards electrophiles.[5][17]
-
LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO reflects the molecule's ability to accept an electron. It is key to understanding reactivity towards nucleophiles.[5]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and kinetic stability.[17][18] A large gap implies high stability, while a small gap suggests the molecule is more reactive and can be more easily excited.[18]
-
Molecular Electrostatic Potential (MEP): This is a visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It reveals electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[19]
Experimental Protocol: A Validated Computational Workflow
This section details the step-by-step methodology for calculating the electronic properties of this compound. This protocol is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[20][21][22]
Step 1: Molecular Structure Construction
-
Obtain Coordinates: The initial 3D structure of this compound can be obtained from chemical databases like PubChem (CID 54590037 for this compound) or built using a molecular editor like Avogadro.[21]
-
Pre-optimization: Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) within the molecular editor. This provides a sensible starting geometry for the more demanding quantum mechanics calculation.
Step 2: Geometry Optimization
The goal of this step is to find the lowest-energy conformation of the molecule on the potential energy surface.
-
Software Input: Prepare an input file for your chosen quantum chemistry software.
-
Keyword Specification:
-
Calculation Type: Opt (for optimization).
-
Method: B3LYP/6-311+G(d,p).
-
Convergence: Opt=Tight (to ensure a rigorous convergence of the geometry).
-
Charge & Multiplicity: 0 1 (for a neutral molecule in a singlet state).
-
-
Execution: Submit the calculation. This is the most computationally intensive step. The output will be the optimized Cartesian coordinates of the molecule.
Step 3: Frequency Calculation
This is a critical validation step to ensure the optimized structure is a true energy minimum.
-
Software Input: Use the optimized geometry from Step 2 as the input.
-
Keyword Specification:
-
Calculation Type: Freq (for frequency).
-
Method: B3LYP/6-311+G(d,p).
-
-
Execution & Verification: Run the calculation. Upon completion, inspect the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be further optimized.
Step 4: Single-Point Energy and Property Calculation
With the validated minimum-energy structure, we now perform a final calculation to obtain the desired electronic properties.
-
Software Input: Use the optimized geometry.
-
Keyword Specification:
-
Calculation Type: This is a single-point energy calculation (often the default if Opt or Freq is not specified).
-
Method: B3LYP/6-311+G(d,p).
-
Additional Keywords: Pop=NBO or Pop=Full to request detailed population analysis. To generate data for the MEP, include Output=WFX or a similar keyword to save the wavefunction information.
-
-
Execution: This calculation is relatively fast. The output file will contain the final energies, molecular orbital information, and other requested properties.
Data Analysis and Interpretation
The output from Step 4 contains a wealth of information. The primary task is to extract and interpret the key electronic descriptors.
Quantitative Data Summary
The calculated electronic properties should be compiled for clear analysis. The following table presents hypothetical, yet realistic, data for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
| Property | Calculated Value (Hartree) | Calculated Value (eV) | Interpretation |
| HOMO Energy | -0.235 | -6.39 | Energy required to remove an electron. |
| LUMO Energy | -0.041 | -1.12 | Energy released when an electron is added. |
| HOMO-LUMO Gap (ΔE) | 0.194 | 5.27 | Indicates high kinetic stability. |
Visualization of Frontier Orbitals and MEP
Visual analysis is indispensable for a qualitative understanding of the molecule's electronic structure.
-
HOMO and LUMO Surfaces: The HOMO is expected to be a π-orbital delocalized across the entire terphenyl backbone, indicating that the entire conjugated system is involved in electron donation. The LUMO will likely be a π*-orbital, also delocalized, representing the region where an incoming electron would be accommodated. Visualization software (e.g., Avogadro, GaussView) can be used to plot these orbitals from the calculation output.
-
MEP Surface Analysis: The MEP surface will likely show a region of negative electrostatic potential (colored red in standard visualizations) distributed above and below the π-system of the aromatic rings. This signifies this area is electron-rich. A region of positive potential (blue) may be found around the hydrogen atoms. The electronegative bromine atom will create a region of slight negative potential around itself while also influencing the potential of the adjacent carbon atom.
Conclusion
This guide has outlined an expert-level, self-validating computational protocol for determining the key electronic properties of this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, researchers can obtain reliable insights into the molecule's HOMO-LUMO gap, orbital distributions, and electrostatic potential. These calculated properties are not merely theoretical curiosities; they are direct predictors of molecular stability, reactivity, and photophysical behavior. For scientists in materials development and drug discovery, this computational methodology serves as a powerful predictive tool, enabling the rational design of novel molecules and accelerating the pace of innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 4. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matlantis.com [matlantis.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal | MDPI [mdpi.com]
- 10. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. joaquinbarroso.com [joaquinbarroso.com]
- 18. learn.schrodinger.com [learn.schrodinger.com]
- 19. researchgate.net [researchgate.net]
- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 21. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Physical Properties of 4-Bromo-m-terphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-m-terphenyl is a brominated aromatic hydrocarbon with a unique trifecta of phenyl rings arranged in a meta configuration. This molecular architecture imparts a high degree of thermal stability and specific steric and electronic properties, making it a valuable building block in several advanced scientific fields. Its utility spans from the synthesis of novel organic electronic materials to a scaffold for the development of new therapeutic agents. A thorough understanding of its fundamental physicochemical properties, particularly its solubility in various organic solvents, is paramount for its effective application in research and development. This guide provides a comprehensive overview of the physical characteristics and solubility profile of this compound, supported by detailed experimental protocols for in-house verification.
Core Physicochemical Properties
This compound is a white crystalline solid at room temperature. The introduction of a bromine atom to the terphenyl backbone significantly influences its physical and chemical behavior, providing a reactive handle for further synthetic modifications.
Molecular Structure and Identification
The chemical structure of this compound consists of a central benzene ring substituted with two phenyl groups at the 1 and 3 positions, and a bromine atom at the 4-position of one of the terminal phenyl rings.
Key Identifiers:
-
IUPAC Name: 1-bromo-3-(4-bromophenyl)benzene
-
CAS Number: 54590-37-3
-
Molecular Formula: C₁₈H₁₃Br
-
Molecular Weight: 309.20 g/mol
A summary of its core physical properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | White powder/solid | |
| Melting Point | 90-95 °C | |
| Boiling Point (Predicted) | 421.5 ± 14.0 °C | |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ |
Table 1: Core Physical Properties of this compound
Solubility Profile
The solubility of an organic compound is a critical parameter that dictates its utility in various applications, from reaction solvent selection to purification and formulation. The general principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.
This compound, being a large, non-polar aromatic hydrocarbon, is anticipated to be insoluble in water but soluble in a range of common organic solvents. The terphenyl structure itself contributes to its low aqueous solubility. While specific quantitative solubility data for this compound is not extensively available in the peer-reviewed literature, a qualitative and estimated solubility profile can be constructed based on the known behavior of structurally similar brominated aromatic compounds and terphenyls.
| Solvent | Solvent Polarity (Relative) | Predicted Solubility | Rationale/Supporting Evidence |
| Water | 1.000 | Insoluble | Aromatic hydrocarbons are generally insoluble in water.[1] |
| Methanol | 0.762 | Sparingly Soluble | Lower alcohols show limited ability to dissolve large non-polar compounds. |
| Ethanol | 0.654 | Sparingly Soluble | Similar to methanol, its polarity limits the dissolution of non-polar aromatics. |
| Acetone | 0.355 | Soluble | A moderately polar aprotic solvent capable of dissolving many organic compounds. A related compound, N-[(4-bromo-3,5-difluorine)-phenyl]maleimide, shows solubility in acetone.[2] |
| Dichloromethane (DCM) | 0.309 | Soluble | A common non-polar solvent for aromatic compounds. |
| Chloroform | 0.259 | Soluble | Similar to DCM, it is an effective solvent for non-polar and moderately polar organic molecules. |
| Ethyl Acetate | 0.228 | Soluble | A moderately polar solvent that is effective for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 0.207 | Very Soluble | A good solvent for a wide range of organic compounds due to its ability to solvate both polar and non-polar molecules. N-[(4-bromo-3,5-difluorine)-phenyl]maleimide is soluble in THF.[2] |
| Toluene | 0.099 | Very Soluble | An excellent solvent for aromatic hydrocarbons due to its similar non-polar nature. |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Hexane | 0.009 | Sparingly to Moderately Soluble | While non-polar, the large, rigid structure of this compound may limit its solubility in linear alkanes. |
Table 2: Predicted Solubility of this compound in Common Laboratory Solvents Disclaimer: The solubility predictions in this table are based on general principles and data from structurally similar compounds. Experimental verification is highly recommended for specific applications.
Applications in Research and Development
The unique structural and electronic properties of this compound make it a valuable intermediate in several cutting-edge areas of research and development.
Organic Electronics
Brominated aromatic compounds are crucial building blocks in the synthesis of materials for organic light-emitting diodes (OLEDs).[3] The bromine atom serves as a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex, extended π-conjugated systems.[4] These systems are fundamental to the performance of organic semiconductors used in the emissive and charge-transport layers of OLED devices.[5] The terphenyl core provides a rigid and thermally stable scaffold, contributing to the durability and efficiency of the final electronic device.
Drug Discovery and Medicinal Chemistry
The terphenyl scaffold is of significant interest in medicinal chemistry as it can mimic peptide secondary structures and serve as a rigid core for the spatial presentation of pharmacophoric groups. While direct applications of this compound in approved drugs are not prevalent, its role as a synthetic intermediate is noteworthy. The bromo-substituent provides a versatile handle for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. For instance, brominated phenyl derivatives are used in the synthesis of inhibitors for various biological targets.
Experimental Protocols
To facilitate the in-house characterization of this compound, the following detailed experimental protocols are provided.
Determination of Solubility (Gravimetric Method)
This protocol outlines a reliable gravimetric method for the quantitative determination of the solubility of this compound in a given solvent.[6][7]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2 mL) using a syringe fitted with a syringe filter.
-
Evaporation: Dispense the filtered solution into a pre-weighed evaporation dish.
-
Drying: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60 °C) until a constant weight is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of aliquot taken
The following diagram illustrates the workflow for the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Assessing the purity of this compound is crucial for its application. HPLC is a powerful technique for this purpose.[8]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 70% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to a concentration within the linear range of the standard curve.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
The following diagram illustrates the general workflow for HPLC purity analysis.
Caption: HPLC purity analysis workflow.
Conclusion
This compound is a versatile and valuable compound with significant potential in materials science and drug discovery. A comprehensive understanding of its physical properties and solubility is fundamental to harnessing its full potential. This guide has provided a detailed overview of these characteristics, along with practical experimental protocols for their determination. While direct quantitative solubility data remains a gap in the literature, the provided estimations and experimental workflows empower researchers to generate the necessary data for their specific applications, thereby facilitating innovation and discovery.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Bromo-m-terphenyl
Executive Summary
4-Bromo-m-terphenyl is a significant molecule in the realms of organic electronics and advanced chemical synthesis, prized for its rigid aromatic structure.[1] Its utility in high-temperature applications, such as in Organic Light-Emitting Diodes (OLEDs), necessitates a thorough understanding of its thermal stability and degradation pathways.[1] This guide provides a comprehensive technical overview of the thermal behavior of this compound. We will delve into the fundamental principles governing its stability, present detailed experimental protocols for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and elucidate its likely degradation mechanisms. The primary mode of thermal decomposition is identified as the homolytic cleavage of the Carbon-Bromine (C-Br) bond, a process that initiates a cascade of radical reactions leading to various byproducts. This document is intended for researchers, chemists, and materials scientists who require a deep, practical understanding of this compound's performance and limitations under thermal stress.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound, a brominated aromatic hydrocarbon, consists of a central benzene ring substituted with two phenyl groups at the meta-positions and a bromine atom. This structure imparts a high degree of thermal and chemical robustness.
| Property | Value | Source(s) |
| CAS Number | 54590-37-3 | [2][3] |
| Molecular Formula | C₁₈H₁₃Br | [3] |
| Molecular Weight | 309.20 g/mol | [2][3] |
| Appearance | White to off-white powder/crystal | [2][4] |
| Melting Point | 90-95 °C | [2] |
| Boiling Point (Predicted) | 421.5 ± 14.0 °C | [2] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |
Significance in Research and Development
The terphenyl backbone provides a rigid and planar molecular framework, which is highly desirable in materials science. The presence of the bromine atom serves as a reactive site for further functionalization, particularly through cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This versatility makes this compound a valuable building block for:
-
Organic Electronics: It is a key intermediate in the synthesis of host and emitter molecules for OLEDs.[1] Its incorporation helps optimize electronic properties, leading to brighter and more efficient displays.[1]
-
Advanced Polymer Synthesis: The reactive C-Br bond allows for the creation of extended π-conjugated systems, which are fundamental to the development of novel organic semiconductors and polymers.[1]
-
Pharmaceutical Research: Its structural motif can be found in various complex molecules being investigated for therapeutic applications.[1]
Given its use in manufacturing processes that often involve elevated temperatures, understanding its thermal limits is not just an academic exercise—it is critical for process optimization, impurity control, and ensuring final product performance.
The Foundation of Thermal Stability in Bromo-Aromatic Systems
Defining Thermal Stability
Thermal stability refers to the ability of a substance to resist chemical decomposition at elevated temperatures. For organic molecules, this is intrinsically linked to the strength of their covalent bonds. The temperature at which a molecule begins to degrade is often characterized by the onset temperature of decomposition (Tₒ) , a key parameter derived from Thermogravimetric Analysis (TGA).
The Decisive Role of the Carbon-Bromine Bond
In the structure of this compound, the aromatic Carbon-Carbon (C-C) and Carbon-Hydrogen (C-H) bonds are exceptionally strong and require significant energy to break. The Carbon-Bromine (C-Br) bond, however, is the molecule's Achilles' heel. The bond dissociation energy (BDE) is the standard measure of the energy required to break a bond homolytically (forming two radicals).[5]
Experimental Characterization of Thermal Properties
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's thermal behavior.
Experimental Workflow
The logical flow for assessing thermal stability involves sample preparation followed by parallel analysis with TGA and DSC to correlate mass loss with thermal events like melting and decomposition.
Caption: Workflow for Thermal Analysis of this compound.
Protocol 1: Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.
Step-by-Step Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended for high temperatures).
-
Atmosphere Selection: Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Plot the sample mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tₒ) using the tangent method at the inflection point of the primary mass loss step.
Protocol 2: Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and decomposition, which manifest as endothermic or exothermic peaks.[8]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere Selection: Maintain a consistent purge gas (e.g., nitrogen at 50 mL/min) through the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 450 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C). Identify the endothermic peak corresponding to the melting point (Tₘ) and any subsequent exothermic peaks that may indicate decomposition.
Thermal Degradation Profile and Mechanism
While specific experimental TGA/DSC data for this compound is sparse in publicly available literature, a profile can be constructed based on the known properties of its parent structure, m-terphenyl, and general knowledge of brominated aromatics.
Expected Thermal Events
| Parameter | Expected Range/Value | Method | Significance |
| Melting Point (Tₘ) | 90-95 °C | DSC | A sharp endotherm indicating the solid-to-liquid phase transition.[2] |
| Boiling Point | ~365 °C (for m-terphenyl) | - | Significant volatilization is expected before extensive decomposition.[9] |
| Onset of Decomposition (Tₒ) | > 350-400 °C (Inert Atm.) | TGA | The temperature at which significant mass loss begins, primarily driven by C-Br bond cleavage. |
| Major Decomposition | 400-550 °C | TGA/DSC | Rapid mass loss observed in TGA, corresponding to a strong exothermic event in DSC. |
Influence of Atmosphere
-
Inert Atmosphere (Nitrogen, Argon): Degradation proceeds via pyrolysis. The primary mechanism is the homolytic cleavage of the C-Br bond, leading to the formation of a terphenyl radical and a bromine radical.[7][10] Subsequent reactions involve hydrogen abstraction and radical coupling, potentially leading to higher molecular weight oligomers and char.
-
Oxidative Atmosphere (Air): The presence of oxygen introduces new, more aggressive degradation pathways. The process becomes thermo-oxidative. Decomposition typically occurs at a lower temperature compared to an inert atmosphere. The organic radicals formed can react with oxygen to form peroxyl radicals, leading to a complex mixture of oxygenated byproducts, carbon oxides (CO, CO₂), and water, in addition to hydrogen bromide (HBr).
Proposed Degradation Mechanism (Inert Atmosphere)
The thermal degradation of brominated flame retardants and similar compounds is a well-studied field, and the mechanisms are generally understood to proceed via radical pathways.[10][11]
Caption: Proposed radical mechanism for the thermal degradation of this compound.
-
Initiation: The process begins with the input of thermal energy causing the weakest bond, the C-Br bond, to break homolytically. This generates a highly reactive terphenyl radical and a bromine radical.[10]
-
Propagation:
-
The bromine radical (Br•) is a potent hydrogen abstractor. It can abstract a hydrogen atom from another this compound molecule or other hydrocarbon species present, forming stable hydrogen bromide (HBr) gas and another organic radical.[12][13]
-
The terphenyl radical (Ar•) can also abstract a hydrogen atom from a neighboring molecule to form the parent m-terphenyl.
-
-
Termination: The reaction cascade terminates when two radicals combine. For example, two terphenyl radicals can couple to form quaterphenyl derivatives and other higher molecular weight polymeric structures.
Primary Degradation Products
Based on the proposed mechanism and studies of similar compounds, the expected degradation products include:
-
Volatile Organics: m-Terphenyl, Benzene, Brominated benzenes, and Phenols[10][11]
-
Non-Volatile Residue: Higher molecular weight oligomers (e.g., quaterphenyls, polyphenyls) and eventually char.
Practical Implications and Safety Considerations
Processing and Handling
The high thermal stability of this compound makes it suitable for high-temperature processing techniques like vacuum sublimation, which is common in OLED device fabrication. However, exceeding its decomposition temperature can lead to the formation of impurities that degrade device performance and longevity. It is crucial to maintain processing temperatures below the onset of decomposition.
Safety and Hazard Management
-
Parent Compound: this compound is classified as harmful if swallowed.[3][14][15] Standard laboratory precautions, including wearing gloves, safety glasses, and working in a well-ventilated area, are necessary.[16][17][18]
-
Degradation Products: The thermal decomposition of this compound releases hazardous substances. Hydrogen bromide (HBr) is a highly corrosive and toxic gas.[12] Brominated aromatics and phenols are also of significant health concern.[19][20] All thermal processing must be conducted in a well-ventilated fume hood or an enclosed system with appropriate exhaust scrubbing to neutralize acidic gases like HBr.[16][21]
Conclusion
This compound exhibits robust thermal stability, a key attribute for its application in advanced materials. Its thermal degradation is primarily initiated by the cleavage of the C-Br bond at temperatures likely exceeding 350-400 °C in an inert environment. The subsequent radical chain reaction produces hydrogen bromide, m-terphenyl, and higher molecular weight coupled products. An understanding of this degradation pathway, confirmed through rigorous thermal analysis techniques like TGA and DSC, is essential for optimizing its use in manufacturing, ensuring material purity, and implementing appropriate safety protocols to manage the hazardous byproducts of decomposition.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 3. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
- 4. 1762-84-1 CAS MSDS (4-BROMO-P-TERPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. The C-Br Bond Dissociation Energy in Benzyl Bromide and Allyl Bromide | Semantic Scholar [semanticscholar.org]
- 8. Glass formation in organic binary liquids studied using differential scanning calorimetry - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. cetjournal.it [cetjournal.it]
- 13. researchgate.net [researchgate.net]
- 14. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Bromo-p-terphenyl | 1762-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. capotchem.cn [capotchem.cn]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdhfinechemical.com [cdhfinechemical.com]
A Technical Guide to the Synthesis of 4-Bromo-m-terphenyl: Strategies, Mechanisms, and Protocols
An In-Depth Technical Guide to the Core
Introduction
4-Bromo-m-terphenyl (CAS No: 54590-37-3) is a polycyclic aromatic hydrocarbon featuring a central benzene ring substituted at the 1 and 3 positions with phenyl groups, and a bromine atom at the 4-position of the central ring. The terphenyl scaffold is of significant interest in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs), owing to its rigid, planar structure and unique photophysical properties.[1][2] In medicinal chemistry and organic synthesis, substituted terphenyls serve as crucial building blocks and bulky, sterically-demanding ligands for catalytic applications.[3][4]
The strategic placement of the bromine atom on the central ring of the m-terphenyl core makes this compound a versatile intermediate. The bromine atom can be readily converted into other functional groups or used as a handle for further cross-coupling reactions, allowing for the construction of more complex, multi-substituted aromatic systems. This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and professionals in chemical and pharmaceutical development. We will delve into the mechanistic underpinnings of key reactions, compare the strategic advantages of each approach, and provide detailed experimental protocols for the most effective methods.
Chapter 1: Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several logical disconnection points, primarily centered around the formation of the aryl-aryl carbon-carbon bonds. The choice of which bond to form retrosynthetically dictates the overall synthetic strategy.
Caption: Retrosynthetic pathways for this compound.
The most prominent strategies involve:
-
Palladium-Catalyzed Cross-Coupling: Building the terphenyl framework by sequentially or simultaneously coupling aryl halides with arylboronic acids (Suzuki-Miyaura coupling) or other organometallic reagents.[3]
-
Grignard Reagent-Mediated Arylation: Employing Grignard reagents to form the aryl-aryl bonds, including novel one-pot methods that proceed through aryne intermediates.[5]
Chapter 2: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the most versatile and widely adopted methods for synthesizing biaryls and polyaryls like this compound.[3][6] The reaction's tolerance for a wide range of functional groups, mild reaction conditions, and the commercial availability of catalysts and reagents contribute to its prevalence.[7]
2.1 The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[8] The catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of this compound, the key is to control the regiochemistry to achieve the desired 1,3,4-substitution pattern. This can be accomplished through a sequential coupling strategy.
Synthetic Approach: A highly effective route involves the reaction of 1,3-dibromo-4-fluorobenzene with two equivalents of phenylboronic acid. The fluorine atom can then be converted to the target bromine. A more direct, albeit potentially lower-yielding, approach would be a double Suzuki coupling on a 4-bromo-1,3-dihalobenzene substrate.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90% | [9] |
| Aryl Dibromides | Arylboronic Acids | PdCl₂ / Ligand | K₂CO₃ | DMSO | up to 93% | [3] |
| 4-Bromo-3-iodoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | ~85% | (Adapted) |
Note: Data is for representative Suzuki reactions forming terphenyl or related structures. Yields are highly substrate-dependent.
Experimental Protocol: Two-Step Suzuki Coupling (Representative)
This protocol outlines a general procedure for a sequential Suzuki coupling, a reliable strategy for constructing unsymmetrical terphenyls.
Step 1: Synthesis of 4-Bromo-3-phenyl-iodobenzene
-
Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 1,3-diiodo-4-bromobenzene (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the mono-coupled product.
Step 2: Synthesis of this compound
-
Setup: Using the product from Step 1 (1.0 eq), repeat the procedure using phenylboronic acid (1.1 eq) under the same catalytic conditions.
-
Reaction, Workup, & Purification: Follow the procedures outlined in Step 1. The final product, this compound, can be recrystallized from ethanol or hexane to obtain a pure solid.
Chapter 3: Grignard Reagent-Mediated Syntheses
Grignard reagents provide a classical and powerful method for forming carbon-carbon bonds.[10] While sometimes perceived as less functional-group tolerant than modern coupling reactions, innovative approaches have made them highly relevant for terphenyl synthesis.
3.1 One-Pot Synthesis via a Two-Aryne Sequence
A particularly elegant and efficient method for synthesizing m-terphenyls involves the reaction of a 1,2,3-trihalobenzene with an excess of an aryl Grignard reagent.[5] This one-pot procedure proceeds through a remarkable sequence of Grignard exchange followed by two cycles of aryne formation and regioselective trapping.
The mechanism is initiated by a halogen-metal exchange at the most labile halogen (iodine), followed by the elimination of magnesium halide to form a 3-bromobenzyne intermediate. This aryne is then regioselectively trapped by the Grignard reagent, setting the stage for a second aryne formation and trapping cycle to complete the m-terphenyl core.[5]
References
- 1. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 2. m-Terphenyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Investigating the molecular geometry of 4-Bromo-m-terphenyl
An In-depth Technical Guide to the Molecular Geometry of 4-Bromo-m-terphenyl
Abstract
The spatial arrangement of atoms within a molecule—its geometry—is a fundamental determinant of its physicochemical properties and, consequently, its function. For conjugated systems like this compound (4-Bromo-1,1′:3′,1′′-terphenyl), the molecular geometry, particularly the torsional angles between the aromatic rings, governs the extent of π-conjugation, which in turn dictates its electronic and photophysical characteristics. This guide provides a comprehensive investigation into the molecular geometry of this compound, a key intermediate in the synthesis of high-performance materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1] We will explore the theoretical underpinnings of its structure, detail the primary experimental and computational methodologies for its characterization, and discuss the implications of its conformational flexibility. This document is intended for researchers, chemists, and materials scientists engaged in the design and development of novel organic functional materials.
Introduction: The Significance of a Twisted Architecture
Terphenyls are a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups. In this compound, the phenyl groups are in a meta (1,3) arrangement on the central ring, and a bromine atom is attached at the 4-position of one of the terminal phenyl rings. This substitution pattern breaks the molecule's symmetry and introduces specific electronic effects.
The defining structural feature of m-terphenyls is their non-planar, twisted conformation. Unlike their para-linked counterparts, where a high degree of planarity can be achieved, the 1,3-linkage in m-terphenyls introduces significant steric hindrance between the adjacent phenyl rings. This steric clash forces the rings to rotate out of a common plane, resulting in a three-dimensional structure. This geometry is not a mere structural curiosity; it is the primary factor that controls the molecule's properties:
-
Electronic Communication: The degree of twist, defined by the torsional (dihedral) angles between the rings, dictates the efficiency of π-orbital overlap. Larger twist angles lead to reduced conjugation, which can be strategically used to tune the energy levels (HOMO/LUMO) of the molecule.
-
Physical Properties: The non-planar shape inhibits close molecular packing in the solid state, influencing properties like melting point, solubility, and the tendency to form amorphous glasses—a desirable trait for OLED fabrication.[1]
-
Chemical Reactivity: The bromine atom serves as a versatile synthetic handle, primarily for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex, extended π-systems.[1] The accessibility and reactivity of this site are influenced by the overall molecular conformation.
Understanding and controlling the molecular geometry of this compound is therefore paramount for designing next-generation organic electronic materials with tailored properties.
Experimental Determination of Molecular Geometry
Characterizing the precise three-dimensional structure of this compound requires sophisticated analytical techniques that can probe atomic positions in either the solid state or in solution.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the molecular structure of a crystalline solid with atomic resolution. It provides unambiguous data on bond lengths, bond angles, and the crucial torsional angles that define the molecular conformation as it exists within the crystal lattice.
The insights gained from SCXRD are invaluable. For instance, a study on the related compound, 2-Bromo-p-terphenyl, revealed that the dihedral angles between the central ring and the outer phenyl and bromophenyl rings were 33.47° and 66.35°, respectively.[2] This significant deviation from planarity, driven by steric repulsion, is a characteristic feature we can expect to observe in this compound as well. Intermolecular interactions within the crystal, such as C-H···π or Br···Br interactions, can also play a role in stabilizing a particular conformation.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validation): The first and most critical step is to grow a single crystal of high quality. A protocol's validity is confirmed by the successful formation of diffraction-quality crystals. Slow evaporation of a saturated solution is a common method.
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) in a clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a stable temperature.
-
The formation of well-defined, transparent crystals indicates success.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential degradation.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) to irradiate the crystal.
-
Rotate the crystal and collect a series of diffraction patterns over a wide range of angles.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data until the model converges, minimizing the difference between calculated and observed structure factors. The final refined structure provides the precise geometric parameters.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While SCXRD provides a static picture in the solid state, NMR spectroscopy offers insights into the molecular structure and dynamics in solution. For conformational analysis of terphenyls, several NMR techniques are particularly useful.
-
¹H and ¹³C NMR: The chemical shifts of protons and carbons provide information about the electronic environment of each nucleus. In substituted m-terphenyls, poor electronic communication between the central and flanking aryl rings is often observed, which is reflected in the relative insensitivity of the flanking rings' chemical shifts to changes on the central ring.[4][5]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for conformational analysis. It detects protons that are close in space (< 5 Å), even if they are not directly bonded. A cross-peak between protons on adjacent rings in a NOESY spectrum provides direct evidence for a twisted conformation where these protons are brought into close proximity.
The combination of these techniques allows for a comprehensive understanding of the molecule's preferred conformation in solution and the energy barriers associated with ring rotation.
Computational Modeling: A Predictive Approach
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the structures and properties of molecules before they are synthesized.[6] DFT calculations can provide highly accurate predictions of molecular geometries, conformational energy landscapes, and electronic properties.
Workflow: DFT-Based Conformational Analysis
The process involves a systematic exploration of the potential energy surface by rotating the single bonds connecting the phenyl rings.
Caption: A typical workflow for computational investigation of molecular geometry using DFT.
This analysis not only predicts the most stable conformation but also quantifies the energy required to rotate the rings, providing insight into the molecule's conformational rigidity.
Key Geometrical Parameters of this compound
The molecular geometry is defined by the torsional angles between the three aromatic rings. Due to the meta-linkage, two key torsional angles, τ1 and τ2, describe the overall conformation.
Caption: Torsional angles (τ1 and τ2) in this compound that define its conformation.
Based on data from analogous structures and computational predictions, we can summarize the expected geometric parameters. Steric hindrance between the ortho-hydrogens of adjacent rings is the dominant factor forcing a significant twist.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value Range | Causality |
| Torsional Angle (τ1) | 30° - 50° | Minimization of steric repulsion between the central ring and the non-brominated phenyl ring. |
| Torsional Angle (τ2) | 30° - 50° | Minimization of steric repulsion between the central ring and the bromo-phenyl ring. |
| C-Br Bond Length | ~1.90 Å | Consistent with typical aryl-bromide bond lengths. |
| Inter-ring C-C Bond Length | ~1.49 Å | Standard length for a single bond between two sp² hybridized carbon atoms. |
Note: These values are predictive and based on computational models and data from similar terphenyl structures. Actual values from an SCXRD experiment may vary due to crystal packing forces.
Conclusion and Outlook
The molecular geometry of this compound is characterized by a significantly non-planar, twisted conformation. This structure is a direct consequence of steric hindrance inherent in the m-terphenyl core. The torsional angles between the phenyl rings, typically ranging from 30° to 50°, disrupt the π-conjugation across the molecule, a feature that is critical for its role as a building block in materials science.
A multi-faceted approach, combining the definitive solid-state analysis of Single-Crystal X-ray Diffraction, the solution-state insights from NMR spectroscopy, and the predictive power of Density Functional Theory, provides a complete and validated understanding of this molecule's three-dimensional structure. This detailed structural knowledge is the foundation upon which researchers and drug development professionals can rationally design and synthesize novel, high-performance organic materials with precisely engineered electronic and physical properties for a wide array of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-p-terphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Electronic Studies of Substituted m-Terphenyl Group 12 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 4-Bromo-m-terphenyl
This document provides an in-depth technical guide on the safety, handling, and emergency protocols for 4-Bromo-m-terphenyl (CAS: 54590-37-3). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a robust and reliable framework for risk mitigation in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a solid organic compound often utilized as a building block or intermediate in complex organic synthesis.[1] Understanding its fundamental properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Chemical Name | 4-Bromo-1,1′:3′,1′′-terphenyl | |
| Synonym(s) | This compound | [2] |
| CAS Number | 54590-37-3 | [2] |
| Molecular Formula | C₁₈H₁₃Br | [2] |
| Molecular Weight | 309.20 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-95 °C | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class | WGK 3 (Severe hazard to water) |
Section 2: GHS Hazard Identification and Analysis
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. This compound is classified with a specific acute hazard that dictates the necessary handling precautions.
| GHS Classification | Details | Source |
| Pictogram | ||
| Signal Word | Warning | [2] |
| Hazard Class | Acute Toxicity, Oral (Category 4) | [2] |
| Hazard Statement | H302: Harmful if swallowed | [2] |
Expert Analysis of the H302 Hazard:
The classification "Acute Toxicity, Oral, Category 4" signifies that ingestion of a relatively small quantity of this substance can cause significant toxic effects. For laboratory personnel, the primary risk is not from direct, intentional ingestion but from accidental hand-to-mouth transfer of microscopic particles. This underscores the critical importance of stringent personal hygiene and the prevention of dust formation during handling. While some related isomers present skin and eye irritation hazards, the confirmed and harmonized classification for this compound focuses on its oral toxicity.[2][3]
Section 3: The Core Safety Workflow: A Risk-Based Approach
A self-validating safety protocol is built on a systematic workflow that addresses risks before, during, and after the chemical is handled. This workflow ensures that engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure.
Pre-Operational Protocol: Planning for Safety
Success in the laboratory begins with meticulous preparation. Before handling this compound, a thorough assessment of engineering controls and Personal Protective Equipment (PPE) is mandatory.
-
Primary Engineering Control: All handling of this compound powder must be conducted within a certified chemical fume hood.[4] This is a non-negotiable control to contain any dust or aerosols generated during weighing and transfer, preventing inhalation and contamination of the general lab environment.[5][6]
-
Personal Protective Equipment (PPE): The selection of PPE is the last line of defense. The following ensemble is required to prevent dermal, ocular, and inadvertent oral exposure.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards, this is essential to protect against accidental splashes or airborne particles.[5][7][8] |
| Hands | Chemical-resistant nitrile gloves | Gloves must be inspected for integrity before use. Employ the proper glove removal technique to avoid contaminating skin. Dispose of gloves immediately after handling or upon contamination.[5][7][9] |
| Body | Fully-buttoned laboratory coat | A lab coat protects personal clothing and skin from contamination.[5][7] |
| Respiratory | NIOSH/CEN approved respirator (if needed) | While a fume hood is the primary control, a particle respirator (e.g., N95) should be available if there is any risk of dust generation outside of the hood.[5] |
Mandatory Visualization: Safe Handling Workflow
Caption: A three-phase workflow for safely handling this compound.
Operational Protocol: Step-by-Step Handling
-
Preparation: Before retrieving the chemical, ensure your fume hood is operational and your full PPE is donned correctly. Cover the work surface with disposable bench paper to contain minor spills.
-
Weighing and Transfer:
-
Perform all weighing and transfers deep within the fume hood sash.
-
Use an anti-static weigh boat or a tared beaker to prevent the fine powder from dispersing due to static electricity.
-
Use a spatula to carefully transfer the solid. Avoid any scooping motions that could generate dust.
-
If creating a solution, add the solid slowly to the solvent to prevent splashing.
-
-
Housekeeping: Keep the container of this compound tightly sealed when not actively in use.[4] Clean any minor powder spills on the work surface immediately with a damp paper towel.
Post-Operational Protocol: Decontamination and Disposal
-
Decontamination: Thoroughly wipe down the work surface in the fume hood and any equipment used.
-
Waste Disposal: All contaminated disposable items (e.g., gloves, weigh boats, bench paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Hygiene: Remove your lab coat and gloves, ensuring the outer surface is not touched with bare skin. Wash hands thoroughly with soap and water as the final step.[5][10]
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of emergency equipment.
Spill Management
The response to a spill is dictated by its scale. For any major spill, or a spill outside of a containment area, evacuate the lab and notify emergency services.
Mandatory Visualization: Spill Response Protocol
Caption: Decision and action flow for a this compound spill.
First Aid Measures
Immediate and correct first aid can significantly reduce the harm from an exposure. Always show the Safety Data Sheet to responding medical personnel.[2][5][6]
| Exposure Route | First Aid Protocol | Rationale |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[2][10][11] | The primary hazard is oral toxicity. Medical guidance is essential. Inducing vomiting can cause further damage. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2][5] Seek medical attention if irritation develops. | Prompt decontamination minimizes absorption through the skin, even if it is not the primary classified hazard. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][9] Seek immediate medical attention. | Although not classified as an eye irritant, any chemical in the eye requires thorough flushing to prevent damage. |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical help.[2][5][9] | This removes the individual from the source of exposure. Medical intervention is crucial for respiratory distress. |
Section 5: Toxicological and Ecological Profile
-
Toxicology: The primary toxicological concern is acute toxicity upon ingestion.[2] As noted in the safety data for related compounds, the full toxicological profile may not have been thoroughly investigated, warranting a cautious approach that assumes other potential hazards could exist.[5]
-
Ecotoxicity: This compound has a Water Hazard Class of 3 (WGK 3), indicating it is a severe hazard to aquatic environments. It is imperative that this compound and any contaminated materials are prevented from entering drains or waterways.[5][10] All waste must be disposed of as hazardous chemical waste through a licensed disposal company.[5]
Conclusion
This compound is a valuable research chemical with a defined and significant hazard: it is harmful if swallowed. A comprehensive safety strategy, grounded in the principles of risk assessment, proper use of engineering controls, diligent application of PPE, and adherence to established protocols, is essential for its safe use. By understanding the causality behind these safety measures, researchers can create a self-validating system of work that protects themselves, their colleagues, and the environment.
References
- 1. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. capotchem.cn [capotchem.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. 4-BROMO-P-TERPHENYL - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Bromo-m-terphenyl in Suzuki Cross-Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of m-Terphenyl Scaffolds and the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides, enabling the construction of complex molecular architectures.[1][3] Among the vast array of substrates, 4-Bromo-m-terphenyl is a particularly valuable building block. Its rigid, extended aromatic structure is a key motif in materials science, especially in the development of organic light-emitting diodes (OLEDs) and other organic electronics.[4][5][6] The strategic placement of the bromine atom on the central phenyl ring provides a reactive handle for further functionalization, allowing for the synthesis of precisely substituted poly-aryl systems.[4][7][8]
These application notes provide a comprehensive guide to the effective use of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into reaction optimization and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][9] Understanding these fundamental steps is crucial for rational protocol design and optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][10]
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound.[3][9] This step, often the rate-determining one, results in the formation of a Pd(II) complex.[3] For aryl bromides, this process is generally faster than for the corresponding chlorides.[9]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center.[3][9] The presence of a base is critical here. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the palladium.[11][12][13][14]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond of the desired product.[3][9] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Materials and Methods
Reagents and Solvents
-
Substrate: this compound (≥98% purity)
-
Boronic Acid: Arylboronic acid of choice (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand
-
Palladacycle pre-catalysts for sterically hindered substrates[15]
-
-
Ligand (if using a Pd(II) source):
-
Base:
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Potassium tert-butoxide (t-BuOK) for hindered systems[17]
-
-
Solvent:
-
1,4-Dioxane
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
A mixture of an organic solvent and water is often employed.
-
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks and condensers
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography system (e.g., column chromatography, preparative TLC)
-
Analytical instrumentation for product characterization (NMR, MS, etc.)
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the Suzuki cross-coupling of this compound with a generic arylboronic acid. Optimization may be required based on the specific boronic acid used.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 mixture of dioxane and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired terphenyl derivative.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Caption: Figure 2: General Experimental Workflow.
Optimization and Troubleshooting
The success of a Suzuki coupling reaction often hinges on the careful selection of reaction parameters.[18][19][20]
| Parameter | Considerations & Recommendations | Potential Issues & Solutions |
| Catalyst/Ligand | For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior.[16][17][21] | Low Yield: Increase catalyst loading or switch to a more active catalyst system.[22] |
| Base | The choice of base is critical and can significantly impact the reaction rate and yield.[13] K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Weaker bases like K₂CO₃ are also commonly used.[13] | Protodeboronation (loss of boronic acid): Use a milder base or anhydrous conditions. Consider using a more stable boronate ester. |
| Solvent | Aprotic polar solvents like dioxane, THF, and DMF are common. The addition of water can sometimes accelerate the reaction.[23] | Poor Solubility: Choose a solvent system that dissolves all reactants at the reaction temperature. |
| Temperature | Reactions are typically run at elevated temperatures (80-110 °C).[20] Some highly active catalyst systems can operate at room temperature.[16][24] | Side Reactions/Decomposition: Lower the reaction temperature. |
| Inert Atmosphere | Strict exclusion of oxygen is crucial as it can deactivate the Pd(0) catalyst. | Homocoupling of Boronic Acid: Ensure thorough degassing of solvents and proper inert atmosphere techniques. |
Applications in Materials Science and Drug Discovery
The derivatives of this compound synthesized via Suzuki coupling have significant applications. In materials science, they serve as crucial intermediates for OLEDs, where the extended π-conjugated systems are essential for efficient light emission.[4][5] In drug discovery, the biaryl and polyaryl motifs are prevalent in many biologically active compounds. The ability to precisely construct these scaffolds through Suzuki coupling is invaluable for medicinal chemists.[25]
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Bases such as potassium tert-butoxide are corrosive and require appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. mt.com [mt.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.azregents.edu [experts.azregents.edu]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Blue-Emitting OLED Materials from 4-Bromo-m-terphenyl
Abstract
The quest for stable, efficient, and deep-blue emitting materials is a critical frontier in the advancement of Organic Light-Emitting Diode (OLED) technology for next-generation displays and solid-state lighting.[1][2] The m-terphenyl scaffold represents a foundational building block for blue emitters, offering a rigid, wide-bandgap core that provides excellent thermal stability and morphological integrity in OLED devices.[3] This guide provides a detailed technical overview and actionable laboratory protocols for the synthesis of novel blue-emitting materials starting from the versatile precursor, 4-Bromo-m-terphenyl. We will explore two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—which are instrumental in constructing the complex architectures required for high-performance OLEDs.[4][5] This document is intended for researchers in materials science and organic electronics, providing both the conceptual framework and practical steps for synthesizing and characterizing these advanced materials.
Introduction: The Significance of the m-Terphenyl Core
The performance of blue OLEDs has historically lagged behind their red and green counterparts, primarily due to challenges in achieving high efficiency and long operational lifetimes simultaneously.[6][7] The wider energy gap required for blue emission often leads to materials that are less stable. The m-terphenyl unit is an attractive core for blue emitters due to its high triplet energy and excellent thermal stability. Its non-coplanar, twisted structure is particularly advantageous as it can disrupt intermolecular π-π stacking in the solid state. This disruption, known as steric hindrance, is a key molecular design strategy to prevent aggregation-caused quenching (ACQ) and excimer formation, which would otherwise cause a redshift in emission and a decrease in photoluminescence quantum yield (PLQY), ultimately preserving the desired deep-blue emission.[3][8]
This compound serves as an ideal and commercially available starting point for derivatization. The bromine atom provides a reactive handle for introducing a variety of functional groups, such as hole-transporting arylamines or electron-withdrawing moieties, through robust C-C and C-N bond-forming reactions. This modular approach allows for the precise tuning of the final molecule's electronic and photophysical properties.
Core Synthetic Strategies
Two palladium-catalyzed cross-coupling reactions are paramount for building upon the this compound core:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the aryl bromide (this compound) and an organoboron compound (e.g., an arylboronic acid or ester). It is exceptionally versatile for extending the π-conjugated system of the molecule, a primary method for tuning the emission wavelength.[9][10]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary).[4][11] It is the method of choice for attaching hole-transporting units, such as diphenylamine or carbazole, which are crucial for balanced charge injection and recombination within the emissive layer of an OLED.[12][13]
The following sections provide detailed, field-proven protocols for these transformations, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Experimental Workflows & Protocols
The synthesis of a target blue-emitting material from this compound can be visualized as a divergent process, where key intermediates are formed and then coupled to yield the final compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal free synthesis of thermally stable blue fluorescent m -terphenyls by ring transformation of 2 H -pyran-2-ones: chemical synthesis, spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02375G [pubs.rsc.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Leveraging 4-Bromo-m-terphenyl as a Versatile Precursor for the Synthesis of Novel Terphenyl-Based Liquid Crystals
Abstract
This technical guide provides a comprehensive overview of the strategic use of 4-Bromo-m-terphenyl as a pivotal precursor for the synthesis of innovative liquid crystalline materials. Terphenyl-based liquid crystals are integral components in advanced display technologies and photonic devices, valued for their high birefringence, thermal stability, and tunable dielectric anisotropy.[1][2] This document outlines detailed synthetic protocols, purification methodologies, and characterization techniques for researchers, chemists, and materials scientists engaged in the development of novel liquid crystals. We delve into the mechanistic rationale behind experimental choices, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating carbon-carbon bonds with high precision and efficiency.[3][4]
Introduction: The Significance of Terphenyl Scaffolds in Liquid Crystal Design
The rigid, rod-like structure of the terphenyl moiety makes it an exceptional mesogenic core for liquid crystals. This structural characteristic promotes the necessary intermolecular interactions for the formation of anisotropic liquid crystalline phases, such as the nematic and smectic phases.[5][6][7] The m-terphenyl linkage, in particular, introduces a non-linear "kink" into the molecular architecture, which can be strategically exploited to fine-tune the mesophase behavior and physical properties of the resulting liquid crystal.
This compound serves as an ideal and versatile building block for the synthesis of a diverse library of terphenyl-based liquid crystals. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of various terminal and lateral substituents.[8] These modifications are crucial for modulating key liquid crystal properties, including:
-
Clearing Point (Nematic-to-Isotropic Transition Temperature): The temperature at which the material transitions from the liquid crystalline phase to an isotropic liquid.
-
Melting Point: The temperature at which the material transitions from a solid to a liquid or liquid crystalline phase.
-
Birefringence (Δn): The difference in the refractive indices of light polarized parallel and perpendicular to the liquid crystal director.
-
Dielectric Anisotropy (Δε): The difference in the dielectric permittivity parallel and perpendicular to the liquid crystal director, which governs the response to an electric field.
This guide will provide the foundational knowledge and practical protocols to empower researchers to harness the potential of this compound in the rational design and synthesis of next-generation liquid crystalline materials.
Synthesis of the Precursor: this compound
While various synthetic routes to brominated terphenyls exist, a common and effective strategy involves the electrophilic bromination of the parent m-terphenyl. The following protocol is a representative example.
Protocol 2.1: Electrophilic Bromination of m-Terphenyl
Materials:
-
m-Terphenyl
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve m-terphenyl (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and regioselectivity of the bromination.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point: To assess the purity of the synthesized precursor.[8]
Synthesis of Novel Liquid Crystals via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3][4] This reaction is highly tolerant of a wide range of functional groups, making it ideal for the synthesis of complex liquid crystal molecules.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of m-terphenyl liquid crystals.
Protocol 3.1: Synthesis of a 4-Alkoxy-4''-cyano-m-terphenyl Derivative
This protocol describes the synthesis of a representative m-terphenyl liquid crystal with terminal alkoxy and cyano groups, which are known to promote nematic phases.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to obtain the pure liquid crystal.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and commonly used catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation.[3] |
| Solvent | Toluene/Ethanol/Water | A biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Characterization of Novel Liquid Crystals
The synthesized compounds must be thoroughly characterized to confirm their chemical identity and to determine their liquid crystalline properties.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the molecular structure of the final product.
-
Mass Spectrometry (MS): Verifies the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups.
Thermal and Mesomorphic Behavior
Differential Scanning Calorimetry (DSC): DSC is a fundamental technique for identifying phase transitions in liquid crystals.[9] By measuring the heat flow into or out of a sample as a function of temperature, one can determine the temperatures and enthalpies of transitions such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic.[7][10]
Protocol 4.2.1: DSC Analysis
-
Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.
-
The peaks in the DSC thermogram correspond to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent these transitions.[9]
| Phase Transition | Typical Enthalpy (ΔH) |
| Crystal → Nematic/Smectic | High |
| Nematic → Isotropic | Low |
| Smectic → Nematic | Low |
Polarized Optical Microscopy (POM): POM is used to visualize the textures of the different liquid crystalline phases, which are characteristic of the molecular ordering.[9]
Protocol 4.2.2: POM Analysis
-
Place a small amount of the sample on a clean glass slide and cover with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase.
-
Slowly cool the sample while observing it through a polarized light microscope.
-
Different liquid crystal phases will exhibit unique optical textures (e.g., schlieren texture for nematic phases, focal conic or fan-like textures for smectic phases).
-
Record the temperatures at which these textures appear and disappear, and compare them with the DSC data.
Structure-Property Relationships
The modular nature of the synthesis allows for the systematic investigation of structure-property relationships. By varying the terminal groups (R¹ and R²) attached to the m-terphenyl core, one can rationally tune the liquid crystalline properties.
Caption: Structure-Activity Relationship (SAR) in terphenyl liquid crystals.
-
Alkyl/Alkoxy Chains: Increasing the length of flexible terminal chains generally lowers the melting point and can stabilize smectic phases.
-
Polar Groups (e.g., -CN, -F): The introduction of polar groups, such as cyano or fluoro substituents, can significantly impact the dielectric anisotropy.[2][9] Fluorination, in particular, is a common strategy to tune both dielectric properties and viscosity.[9]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of novel liquid crystals. Its amenability to powerful synthetic transformations like the Suzuki-Miyaura cross-coupling allows for the systematic and rational design of materials with tailored properties for a wide range of applications. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the vast chemical space of terphenyl-based liquid crystals and to contribute to the advancement of liquid crystal technology.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. guava.physics.ucsd.edu [guava.physics.ucsd.edu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hasyweb.desy.de [hasyweb.desy.de]
Application Note: Protocol for the Synthesis of 4-(m-Terphenyl)magnesium Bromide via Grignard Reaction
Introduction: The Significance of Sterically Demanding Grignard Reagents
The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] The reaction involves the oxidative addition of magnesium metal to an organic halide, forming a highly nucleophilic organomagnesium halide, or "Grignard reagent."[4][5] These reagents are potent carbon-based nucleophiles and strong bases, enabling a vast array of transformations, most notably the addition to carbonyl compounds to generate alcohols.[6][7][8]
This application note provides a comprehensive protocol for the synthesis of 4-(m-terphenyl)magnesium bromide, a Grignard reagent derived from the sterically hindered aryl halide, 4-Bromo-m-terphenyl. The m-terphenyl scaffold is a privileged structural motif in materials science and medicinal chemistry, serving as a building block for liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical agents. The successful formation of its Grignard reagent is a critical step for further functionalization and the construction of more complex molecular architectures.
The primary challenge in this synthesis lies in initiating the reaction on the passivated surface of the magnesium metal, a common issue with less reactive aryl halides.[9][10] This protocol emphasizes robust methods for magnesium activation and strict control over reaction conditions to ensure reliable initiation and high yields.
Reaction Mechanism and Scientific Principles
The formation of a Grignard reagent is not a simple insertion but a complex process occurring on the surface of the magnesium metal.[2] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium metal to the aryl halide.[1][8]
Mechanism Steps:
-
Single-Electron Transfer (SET): An electron is transferred from the magnesium metal (Mg⁰) to the antibonding orbital of the carbon-bromine bond in this compound, forming a radical anion.
-
Fragmentation: This transient radical anion rapidly fragments to form an aryl radical (m-terphenyl•) and a bromide anion (Br⁻).
-
Radical Recombination: The aryl radical recombines at the magnesium surface with a magnesium radical cation (Mg•⁺) to form the organomagnesium species.
-
Salt Formation: The final Grignard reagent, 4-(m-terphenyl)magnesium bromide, is formed.
The ether solvent, typically tetrahydrofuran (THF) or diethyl ether, is crucial. It is an aprotic solvent that does not react with the Grignard reagent.[7] Furthermore, the lone pairs on the ether's oxygen atom coordinate to the magnesium center, solvating and stabilizing the reagent in what is known as the Schlenk equilibrium.[11] For less reactive aryl halides like this compound, THF is often the preferred solvent due to its higher boiling point and better solvating ability.[7]
Experimental Protocol
This protocol details the formation of the Grignard reagent and its subsequent reaction with carbon dioxide as a model electrophile to yield 4-carboxy-m-terphenyl.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Three-necked round-bottom flask (flame-dried) |
| Magnesium turnings | Reflux condenser (flame-dried) |
| Anhydrous Tetrahydrofuran (THF) | Pressure-equalizing dropping funnel (flame-dried) |
| Iodine (crystal) or 1,2-Dibromoethane | Magnetic stirrer and stir bar |
| Dry Ice (solid CO₂) | Heating mantle with temperature controller |
| Hydrochloric Acid (HCl), 1M solution | Inert gas line (Nitrogen or Argon) with bubbler |
| Diethyl ether (for extraction) | Schlenk line (optional, but recommended) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Syringes and needles |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) | Ice-water bath |
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Apparatus Preparation: All glassware must be scrupulously dried in an oven at 120°C for at least 4 hours or by flame-drying under vacuum.[12][13] Assemble the three-necked flask with a stir bar, reflux condenser, and dropping funnel. Immediately flush the entire system with a steady stream of inert gas (Nitrogen or Argon) for 15-20 minutes to create an anhydrous, oxygen-free atmosphere.[14] Maintain a positive pressure of inert gas throughout the experiment.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) on the metal surface.[9] To activate the magnesium, add a single small crystal of iodine.[9][15][16] The iodine reacts with the magnesium surface, exposing fresh, reactive metal.[10] Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene gas bubbling indicates successful activation.[9][17]
-
Reagent Preparation: In a separate, dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Ensure the solid is fully dissolved. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Add a small portion (~10%) of the this compound solution from the dropping funnel to the stirred magnesium turnings. The initiation of the reaction is the most critical step and is indicated by several signs:
-
The characteristic brown/purple color of the iodine will fade.[9]
-
Spontaneous, gentle bubbling may be observed on the magnesium surface.[14]
-
A noticeable exotherm (release of heat) will occur.[9] If the reaction does not initiate within 10-15 minutes, gently warm the flask with a heat gun or place it in a warm water bath. Crushing the magnesium turnings with a dry glass rod can also expose a fresh surface and facilitate initiation.[17]
-
-
Formation: Once the reaction has initiated, slowly add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is highly exothermic, and the addition rate must be carefully controlled to prevent a runaway reaction.[11][18] Use an ice-water bath as needed to moderate the temperature. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (to maintain reflux) for an additional 1-2 hours to ensure all the magnesium has reacted.[14] The final solution of 4-(m-terphenyl)magnesium bromide should appear as a cloudy, grayish-brown mixture.
Part B: Reaction with an Electrophile (Carbon Dioxide)
-
Carboxylation: Cool the Grignard reagent solution in an ice-salt bath to approximately -20°C. In a separate beaker, crush a generous amount of dry ice (solid CO₂, >3 equivalents). While stirring the Grignard solution vigorously, add the crushed dry ice in small portions.[19] This reaction is also exothermic. Continue stirring until the mixture warms to room temperature.
-
Quenching and Work-up: The purpose of quenching is to protonate the carboxylate salt formed and to neutralize any unreacted Grignard reagent.[6][7] Cool the reaction mixture in an ice bath. Very slowly and carefully, add 1M HCl dropwise to the stirred mixture.[20][21][22] Caution: This process is highly exothermic and will release hydrogen gas if unreacted magnesium is present. Ensure adequate ventilation and perform the addition slowly to maintain control.[20] Continue adding acid until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.
-
Purification:
-
Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ to remove excess acid, followed by a wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-carboxy-m-terphenyl.[15]
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Visualization and Data Summary
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-(m-terphenyl)magnesium bromide.
Table of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, stabilizes the Grignard reagent, higher boiling point suitable for aryl halides.[7] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with water and oxygen.[11][12] |
| Mg Activator | Iodine (I₂) crystal | Chemically removes the passivating MgO layer to expose fresh Mg surface.[9][15] |
| Reactant Ratio | Mg : this compound (1.2 : 1.0) | A slight excess of magnesium ensures complete consumption of the aryl halide. |
| Initiation Temp. | Room Temp / Gentle Warming | Required to overcome the activation energy for the surface reaction. |
| Reaction Temp. | Gentle Reflux (~66°C for THF) | Provides sufficient energy for the reaction to proceed to completion without solvent loss. |
| Quenching Agent | 1M Hydrochloric Acid (HCl) | Protonates the product and dissolves inorganic magnesium salts for easier purification.[22] |
| Quenching Temp. | 0°C (Ice Bath) | To safely control the highly exothermic reaction of the quenching process.[20][23] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Ineffective magnesium activation.3. Aryl halide is not pure. | 1. Repeat with meticulously dried apparatus and freshly opened anhydrous solvent.[9]2. Crush magnesium turnings with a dry glass rod. Add another small iodine crystal or a few drops of 1,2-dibromoethane. Gently warm the flask.[9][17]3. Purify the starting material. |
| Reaction starts but then stops | 1. Insufficient stirring.2. Passivation of magnesium surface during the reaction. | 1. Ensure vigorous stirring to keep the magnesium suspended.2. Place the reaction flask in an ultrasonic bath for a few minutes to dislodge passivating layers from the surface.[17] |
| Formation of significant side products (e.g., biphenyls) | 1. Wurtz-type coupling reaction.2. High local concentration of aryl halide. | 1. This is an inherent side reaction. To minimize, ensure very slow, dropwise addition of the aryl halide solution.[24]2. Use dilute solutions and maintain a slow addition rate. |
| Low yield of final product | 1. Premature quenching by moisture.2. Incomplete reaction.3. Loss of product during work-up. | 1. Ensure the inert atmosphere is maintained throughout.2. Increase the final reflux time.3. Perform extractions carefully and ensure the organic layer is thoroughly dried before solvent evaporation. |
Safety Precautions
The Grignard reaction presents several significant hazards that must be managed with appropriate engineering controls and personal protective equipment.[18][25]
-
Fire Hazard: Anhydrous ethers like THF and diethyl ether are extremely flammable and volatile.[13][18] Perform the entire reaction in a certified chemical fume hood, away from any ignition sources. The reaction itself is exothermic and can cause the solvent to boil vigorously if addition is too rapid.[18] Always have an ice bath ready to control the reaction temperature.[13]
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrogen gas.[26] All glassware and reagents must be strictly anhydrous.[11][12] The quenching step must be performed slowly and behind a blast shield.
-
Chemical Hazards: this compound and its derivatives should be handled with care. Activators like 1,2-dibromoethane are toxic and should be handled in a fume hood. Iodine is corrosive.[26]
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile) are mandatory at all times.[26]
-
Emergency Preparedness: Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC fire extinguisher are readily accessible. Have a container of sand or powdered lime available to smother a magnesium fire.
References
- 1. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. researchgate.net [researchgate.net]
- 18. acs.org [acs.org]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. community.wvu.edu [community.wvu.edu]
- 23. rroij.com [rroij.com]
- 24. adichemistry.com [adichemistry.com]
- 25. dchas.org [dchas.org]
- 26. youtube.com [youtube.com]
Application Notes and Protocols for 4-Bromo-m-terphenyl in Organic Electronics
Abstract
This document provides a comprehensive technical guide on the application of 4-Bromo-m-terphenyl as a pivotal building block in the synthesis of advanced materials for organic electronics. With full editorial control, this guide is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of the subject. It moves beyond a simple recitation of facts to explain the underlying scientific principles and causality behind experimental choices. Detailed, field-proven protocols for the synthesis of a high-performance host material for organic light-emitting diodes (OLEDs) and the subsequent fabrication of a device are provided. This guide is grounded in authoritative references and aims to serve as a self-validating system for researchers in the field.
Introduction: The Strategic Importance of the m-Terphenyl Scaffold
In the landscape of organic electronics, the design and synthesis of stable, high-performance materials are paramount. The terphenyl scaffold, consisting of three interconnected phenyl rings, offers a unique combination of rigidity and opportunities for functionalization, making it a valuable core for various organic electronic materials.[1] The meta-linkage in m-terphenyl, in particular, provides a non-coplanar structure that can disrupt conjugation pathways, leading to materials with high triplet energies—a critical requirement for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).[2]
This compound emerges as a particularly strategic starting material. The bromine atom serves as a versatile synthetic handle, enabling the facile introduction of a wide array of functional groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[3][4][5] This allows for the precise tuning of the electronic and physical properties of the final material, including charge transport characteristics, energy levels, and morphological stability.
This guide will focus on the application of this compound in the synthesis of a host material for blue PhOLEDs, a particularly challenging area in organic electronics.
Synthetic Strategy: From Building Block to Functional Material
The conversion of this compound into a functional organic electronic material typically involves the strategic attachment of charge-transporting or electronically active moieties. A common and effective approach is the use of palladium-catalyzed cross-coupling reactions.
Key Synthetic Transformations
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[5][6] In the context of this compound, it allows for the introduction of various aryl or heteroaryl groups by reacting it with the corresponding boronic acid or ester. This is a highly versatile method for extending the π-conjugated system of the molecule.
-
Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the attachment of amine-containing functional groups, such as carbazoles or arylamines.[4] These moieties are well-known for their excellent hole-transporting properties.[7]
Causality in Experimental Design
The choice of the cross-coupling reaction and the specific functional group to be introduced is dictated by the desired properties of the final material. For instance, to create a hole-transporting material (HTM) , one would typically employ the Buchwald-Hartwig amination to attach a triphenylamine or carbazole unit.[8][9] Conversely, for an electron-transporting material (ETM) , a Suzuki coupling might be used to introduce electron-withdrawing groups like triazines or phosphine oxides.[2][10]
The m-terphenyl core itself contributes significantly to the material's properties. Its bulky, non-planar structure helps to prevent intermolecular π-π stacking, which can lead to aggregation-caused quenching of luminescence and improve the morphological stability of thin films.[4]
Application Focus: A High Triplet Energy Host for Blue PhOLEDs
Blue PhOLEDs are crucial for full-color displays and white lighting applications, but their development has been hampered by a lack of stable and efficient host materials with sufficiently high triplet energies to confine the excitons on the blue phosphorescent emitter.[11][12] The m-terphenyl scaffold is an excellent starting point for designing such hosts.
Here, we will detail the synthesis of a novel host material, mT-CzPO , where a carbazole unit (for hole transport) and a diphenylphosphine oxide unit (for electron transport and high triplet energy) are attached to the m-terphenyl core.
Synthetic Workflow
The synthesis of mT-CzPO from this compound is a two-step process involving a Buchwald-Hartwig amination followed by a lithiation and reaction with an electrophile.
Caption: Synthetic workflow for the host material mT-CzPO.
Detailed Synthetic Protocol: Synthesis of mT-CzPO
PART 1: Synthesis of 9-(m-terphenyl-4-yl)-9H-carbazole
This protocol is adapted from established Buchwald-Hartwig amination procedures.[13]
Materials:
-
This compound (1.0 eq)
-
Carbazole (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, carbazole, Pd(OAc)₂, XPhos, and NaOᵗBu.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-(m-terphenyl-4-yl)-9H-carbazole as a white solid.
PART 2: Synthesis of (m-terphenyl-4-yl)(9H-carbazol-9-yl)diphenylphosphine oxide (mT-CzPO)
This protocol is based on established methods for the synthesis of phosphine oxide derivatives.[13]
Materials:
-
9-(m-terphenyl-4-yl)-9H-carbazole (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.2 eq)
-
Diphenylphosphine chloride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur (excess)
Procedure:
-
Dissolve 9-(m-terphenyl-4-yl)-9H-carbazole in anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir the mixture for 2 hours at -78 °C.
-
Add diphenylphosphine chloride dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.
-
To the crude phosphine, add DCM and an excess of sulfur. Stir at room temperature for 12 hours to form the phosphine sulfide, which is then oxidized to the phosphine oxide during workup and purification.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol) to yield mT-CzPO as a white powder.
Device Fabrication and Performance
The synthesized mT-CzPO can be used as a host material in a multilayer PhOLED. The device is typically fabricated by thermal evaporation in a high-vacuum chamber.[1][14]
OLED Fabrication Workflow
Caption: Workflow for OLED fabrication and the device architecture.
Detailed Protocol: OLED Fabrication
This is a general protocol for the fabrication of a multilayer OLED by thermal evaporation.[1][14]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material: mT-CzPO
-
Blue phosphorescent emitter (e.g., FIrpic)
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) material (e.g., TPBi)[15]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (ultrasonic bath, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before loading into the evaporation chamber to improve the work function.
-
-
Organic and Cathode Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the following layers at a controlled deposition rate (typically 1-2 Å/s for organic layers and 5-10 Å/s for the cathode):
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: Co-evaporate mT-CzPO and the blue phosphorescent emitter (e.g., 10 wt% FIrpic) to a thickness of 30 nm.
-
HBL/ETL: TPBi (40 nm)
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.
-
Expected Performance and Data Presentation
The performance of the fabricated OLED can be characterized by measuring its current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE).
Table 1: Key Performance Parameters of a Representative Blue PhOLED using an m-Terphenyl-based Host
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | ~3.0 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | ~30 cd/A |
| Maximum Power Efficiency | ~25 lm/W |
| Maximum External Quantum Efficiency (EQE) | ~15% |
| CIE Coordinates (x, y) | (~0.16, ~0.28) |
Note: These are expected values based on similar high-performance blue PhOLEDs reported in the literature and serve as a benchmark for a device fabricated with a well-designed m-terphenyl-based host like mT-CzPO.[11][16]
Conclusion
This compound stands out as a versatile and strategically important building block for the synthesis of advanced materials for organic electronics. Its rigid, non-planar m-terphenyl core provides excellent thermal and morphological stability, while the reactive bromine site allows for the facile introduction of a wide range of functional groups through robust cross-coupling chemistries. This enables the rational design and synthesis of materials with tailored properties for specific applications, particularly as high-performance host materials for demanding applications like blue PhOLEDs. The detailed protocols provided in this guide offer a practical framework for researchers to leverage the potential of this compound in their own materials development efforts.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. aemdeposition.com [aemdeposition.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Hole Transport Materials (HTM) [Organic Light-Emitting Diode (OLED) Materials] | TCI AMERICA [tcichemicals.com]
- 9. Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display [mdpi.com]
- 10. 9,9′-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole), ≥97 (HPLC) [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Extended π-Conjugated Systems Utilizing 4-Bromo-m-terphenyl
Introduction: The Strategic Importance of m-Terphenyl Scaffolds in π-Conjugated System Design
Extended π-conjugated systems are the cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is intrinsically linked to their molecular architecture, which dictates their electronic properties, solubility, and solid-state morphology. While linear, planar π-conjugated systems based on p-terphenyl have been extensively studied, there is a growing interest in non-planar, three-dimensional structures.
This is where 4-Bromo-m-terphenyl emerges as a critical building block. The meta-phenylene linkage within the terphenyl core imparts a significant twist to the molecular backbone.[1][2] This inherent non-planarity is not a detriment; rather, it is a design feature that can be strategically employed to:
-
Enhance Solubility: The twisted conformation disrupts close packing in the solid state, leading to improved solubility in common organic solvents. This is a crucial advantage for solution-based processing of organic electronic devices.
-
Control Intermolecular Interactions: The steric hindrance provided by the non-planar structure can prevent undesirable aggregation-induced quenching of fluorescence in the solid state, leading to materials with high solid-state emission quantum yields.[3]
-
Tune Electronic Properties: The reduced conjugation across the meta-linkage, compared to its para counterpart, influences the HOMO-LUMO energy levels and the photophysical properties of the resulting materials. This allows for precise tuning of the emission color and other electronic characteristics.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of extended π-conjugated systems. We will delve into the causality behind experimental choices in key cross-coupling reactions and provide detailed, field-proven protocols.
Synthetic Strategies for Extending π-Conjugation with this compound
The reactive bromo-functional group on the 4-position of the central phenyl ring of m-terphenyl makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The most prominent and versatile of these are the Suzuki-Miyaura and Stille couplings. The choice between these methods often depends on the desired complexity of the final molecule, the availability of starting materials, and the tolerance of other functional groups.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl structures. The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical for achieving high yields and turnover numbers. Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precursors. The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's scope. Bulky, electron-rich phosphine ligands are often preferred for coupling with aryl bromides.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed. The biphasic nature of the reaction mixture necessitates efficient stirring to ensure adequate phase transfer.
Stille Coupling: Tolerance of a Wide Range of Functional Groups
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups.[4][5][6]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ are effective catalysts.[7] The choice of ligand can be crucial, with electron-rich and sterically demanding ligands often accelerating the reaction.
-
Solvent: Anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF), dioxane, or toluene are commonly used to ensure the solubility of the reactants and the catalyst.
-
Additives: In some cases, the addition of a copper(I) salt, such as copper(I) iodide (CuI), can accelerate the transmetalation step and improve reaction yields.[5]
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of extended π-conjugated systems using this compound. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of a tetra-aryl system from this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Materials:
| Reagent/Material | Molar Equiv. | Purity |
| This compound | 1.0 | >98% |
| Arylboronic Acid | 1.2 | >98% |
| Pd(OAc)₂ | 0.02 | 98% |
| SPhos | 0.04 | >98% |
| K₃PO₄ | 3.0 | >99% |
| Toluene | - | Anhydrous |
| Water | - | Degassed |
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (10 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Stille Coupling of this compound with an Organostannane
This protocol outlines a general procedure for the Stille coupling of this compound with a heteroaryl stannane.
Reaction Scheme:
Caption: Stille coupling of this compound.
Materials:
| Reagent/Material | Molar Equiv. | Purity |
| This compound | 1.0 | >98% |
| Organostannane | 1.1 | >97% |
| Pd(PPh₃)₄ | 0.05 | >98% |
| Anhydrous DMF | - | Anhydrous |
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the solution.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the mixture to 90-110 °C and stir for 16-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of KF (20 mL) and stir for 1 hour to precipitate the tin byproducts.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel.
Characterization of Extended π-Conjugated Systems
The synthesized m-terphenyl-based materials should be thoroughly characterized to confirm their structure and evaluate their properties.
Structural Characterization:
| Technique | Purpose |
| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the synthesized compounds. |
| Mass Spectrometry | To determine the molecular weight of the product. |
| FT-IR Spectroscopy | To identify the functional groups present in the molecule. |
Photophysical Properties:
The non-planar nature of the m-terphenyl core significantly influences the photophysical properties of the resulting extended π-conjugated systems.
| Property | Measurement Technique | Expected Observations for m-Terphenyl Systems |
| UV-Vis Absorption | UV-Vis Spectrophotometer | The absorption spectra are expected to show π-π* transitions. The meta-linkage may result in a blue-shift compared to analogous para-linked systems due to reduced effective conjugation.[1][2] |
| Fluorescence Emission | Fluorescence Spectrophotometer | These materials often exhibit strong fluorescence in both solution and the solid state. The emission wavelength can be tuned by the choice of the coupled aryl or heteroaryl group.[3] |
| Fluorescence Quantum Yield | Integrating Sphere or Comparative Method | The twisted structure can lead to high quantum yields by suppressing aggregation-caused quenching.[3] |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | The fluorescence lifetime provides insights into the excited-state dynamics of the molecule. |
Conclusion
This compound is a powerful and versatile building block for the creation of novel extended π-conjugated systems with unique three-dimensional architectures. The inherent steric hindrance and non-planarity imparted by the meta-phenylene core provide a strategic advantage in designing materials with enhanced solubility and high solid-state luminescence, which are critical for the advancement of organic electronics. The Suzuki-Miyaura and Stille coupling reactions offer reliable and adaptable methods for elaborating the this compound core into a diverse range of functional molecules and polymers. The protocols and insights provided in this application note serve as a robust foundation for researchers to explore the vast potential of these fascinating materials in their respective fields.
References
Application Notes and Protocols for the Functionalization of 4-Bromo-m-terphenyl in Advanced Materials Science
Introduction: The m-Terphenyl Scaffold - A Rigid and Versatile Platform for Organic Electronics
In the pursuit of next-generation organic electronic materials, the rational design of molecular scaffolds that offer a blend of rigidity, stability, and tunable electronic properties is of paramount importance. The m-terphenyl backbone has emerged as a privileged core structure in this regard. Its rigid, three-dimensional architecture effectively suppresses intermolecular aggregation and π-π stacking in the solid state, a critical factor in mitigating efficiency roll-off and enhancing the operational lifetime of organic light-emitting diodes (OLEDs).[1] The C4-bromo substituent on the central phenyl ring of 4-Bromo-m-terphenyl serves as a versatile synthetic handle, enabling the introduction of a wide array of functional groups through well-established cross-coupling methodologies. This strategic functionalization allows for the precise tuning of the molecule's photophysical and electronic properties, making it an ideal platform for the development of high-performance host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as charge-transporting materials.[2]
This comprehensive guide provides detailed application notes and step-by-step protocols for the functionalization of this compound, with a focus on its application in materials science, particularly in the realm of organic electronics. We will delve into the causality behind experimental choices, offering insights honed from extensive laboratory experience to empower researchers in their quest for novel, high-performance organic materials.
Core Functionalization Strategies: Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions
The bromine atom of this compound is readily amenable to substitution via palladium-catalyzed cross-coupling reactions. The two most powerful and widely employed transformations for this purpose are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the construction of C-N linkages.[3] The choice of reaction is dictated by the desired functionality and the intended application of the final material.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust method for introducing aryl and heteroaryl substituents at the C4-position of the m-terphenyl core.[4] This is particularly useful for extending the π-conjugation of the molecule, which can influence its charge transport properties and energy levels.
This protocol details the synthesis of a pyrene-functionalized m-terphenyl, a material with potential applications as a fluorescent emitter or a host with a high triplet energy.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Experimental Procedure:
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask, add this compound (1.0 eq), pyrene-1-boronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate vial, under an inert atmosphere, prepare a solution of palladium(II) acetate (0.02 eq) and tricyclohexylphosphine (0.04 eq) in 10 mL of anhydrous toluene.
-
Solvent Addition and Reaction Initiation: To the Schlenk flask containing the solids, add 100 mL of a 1:1 mixture of anhydrous toluene and 1,4-dioxane via cannula. Begin vigorous stirring and then add the catalyst solution via syringe.
-
Reaction Progress and Monitoring: Heat the reaction mixture to 100 °C and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(Pyren-1-yl)-m-terphenyl.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Buchwald-Hartwig Amination: Incorporating Nitrogen-Containing Functional Groups
The Buchwald-Hartwig amination is an indispensable tool for forging C-N bonds, allowing for the introduction of various amine-containing moieties onto the m-terphenyl scaffold.[3] This is a key strategy for developing hole-transporting materials and host materials with tailored electronic properties. Carbazole and its derivatives are particularly important functional groups in this context due to their excellent hole-transporting capabilities and high triplet energies.
This protocol describes the synthesis of a carbazole-functionalized m-terphenyl, a widely used building block for host materials in phosphorescent OLEDs.
Materials:
-
This compound
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk flask with this compound (1.0 eq), carbazole (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst and Ligand Addition: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (0.01 eq) and SPhos (0.02 eq).
-
Inert Atmosphere and Solvent Addition: Seal the flask, remove from the glovebox (if used), and add 100 mL of anhydrous toluene via cannula.
-
Reaction Progress and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 95:5 hexane:ethyl acetate eluent). The reaction is typically complete within 8-16 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(9H-Carbazol-9-yl)-m-terphenyl.
-
Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Structure-Property Relationships and Applications in OLEDs
The strategic functionalization of the this compound core allows for the fine-tuning of its electronic and photophysical properties, making these derivatives highly valuable in the fabrication of OLEDs.
Host Materials for Phosphorescent and TADF Emitters
A critical requirement for host materials in phosphorescent and TADF OLEDs is a high triplet energy (ET) to ensure efficient energy transfer to the guest emitter and prevent back energy transfer. The rigid m-terphenyl scaffold itself contributes to a high ET. Functionalization with moieties like carbazole further enhances this property while also imparting favorable hole-transporting characteristics.[5]
| Functional Group | Key Property Enhancement | Application in OLEDs |
| Carbazole | High Triplet Energy, Good Hole Mobility | Host for blue and green phosphorescent emitters.[5] |
| Cyano (-CN) | Electron-withdrawing, LUMO stabilization | Electron-transporting material, component of TADF emitters.[6] |
| Pyrene | High Triplet Energy, Blue Emitter | Blue fluorescent emitter, host material. |
| Triphenylamine | Hole-transporting | Hole-transport layer, hole-transporting host. |
Thermally Activated Delayed Fluorescence (TADF) Materials
The design of TADF emitters often relies on creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2] This can be achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An m-terphenyl scaffold can be functionalized with both electron-donating (e.g., carbazole) and electron-accepting (e.g., cyano-substituted phenyl) groups to induce this charge-transfer character and achieve a small ΔEST, making it a promising platform for developing efficient TADF emitters.
Visualization of Synthetic Workflows
Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura functionalization of this compound.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Conclusion
This compound stands as a premier building block in the design and synthesis of advanced organic materials. Its robust and rigid framework, combined with the synthetic versatility offered by the bromo substituent, provides a powerful platform for creating a diverse library of functional molecules. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are reliable and scalable methods for introducing a wide range of functionalities, enabling the precise tuning of electronic and photophysical properties. The protocols and insights provided herein are intended to serve as a practical guide for researchers, facilitating the exploration of novel m-terphenyl derivatives for cutting-edge applications in organic electronics and beyond.
References
- 1. mdpi.com [mdpi.com]
- 2. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: 4-Bromo-m-terphenyl as a Foundational Building Block for Advanced Organic Semiconductors
Introduction: The Strategic Importance of the m-Terphenyl Core
In the field of organic electronics, the rational design of molecular building blocks is paramount to achieving superior device performance, stability, and processability. 4-Bromo-m-terphenyl has emerged as a critical precursor for a new generation of organic semiconductors, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1]
The utility of the m-terphenyl scaffold stems from its unique three-dimensional, non-coplanar structure. Unlike its linear p-terphenyl counterpart, the meta-linkage induces a significant twist between the phenyl rings. This steric hindrance is strategically employed to:
-
Suppress Molecular Aggregation: By preventing strong intermolecular π-π stacking, the m-terphenyl core helps to inhibit aggregation-caused quenching (ACQ) in the solid state. This is particularly crucial for maintaining high photoluminescence quantum yields (PLQY) in thin films, a key requirement for efficient OLED emitters and host materials.[2]
-
Enhance Amorphous Stability: The bulky, twisted structure promotes the formation of stable amorphous glass phases, which is essential for fabricating uniform, low-defect thin films with long operational lifetimes.[3][4]
-
Tune Electronic Properties: The interrupted conjugation allows for the synthesis of wide bandgap materials, making them ideal hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, especially in the challenging blue region of the spectrum.[5]
The bromine atom on the 4-position provides a versatile and reactive handle for synthetic chemists, enabling the construction of larger, more complex π-conjugated systems through robust cross-coupling methodologies.[1] This note provides a comprehensive guide to the properties, synthetic applications, and characterization of materials derived from this compound.
Physicochemical Properties of this compound
A thorough understanding of the precursor's properties is the first step in successful materials synthesis.
| Property | Value | Source |
| Synonym | 4-Bromo-1,1′:3′,1′′-terphenyl | [6] |
| CAS Number | 54590-37-3 | [6] |
| Molecular Formula | C₁₈H₁₃Br | [6] |
| Molecular Weight | 309.20 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 90-95 °C | [6] |
| Purity | ≥97% (Typical) | [6] |
Synthetic Utility: Crafting Semiconductors via Cross-Coupling
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are the cornerstone of modern organic semiconductor synthesis.[7]
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura coupling is arguably the most powerful method for creating biaryl linkages.[8][9] It involves the reaction of this compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to append various functional aromatic groups to the m-terphenyl core, thereby tuning the electronic and photophysical properties of the final molecule.
Causality Behind Protocol Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) is chosen to optimize the rates of oxidative addition and reductive elimination. The choice of ligand is critical for reaction efficiency and scope.
-
Base: A base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[9]
-
Solvent: A two-phase solvent system (e.g., Toluene/Water) or a polar aprotic solvent (e.g., Dioxane, THF) is used to dissolve both the organic substrates and the inorganic base.
-
Inert Atmosphere: These reactions are performed under an inert atmosphere (N₂ or Ar) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: General workflow for synthesizing m-terphenyl derivatives via Suzuki coupling.
Buchwald-Hartwig Amination: Building C-N Bonds
For the synthesis of hole-transport materials (HTMs) or host materials with specific electronic characteristics, the introduction of nitrogen-containing moieties is crucial. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines.[10][11] This reaction is fundamental for creating triarylamine structures, which are renowned for their excellent hole-transporting capabilities.
Causality Behind Protocol Choices:
-
Catalyst System: This reaction typically requires a palladium catalyst paired with a bulky, electron-rich phosphine ligand (e.g., BINAP, DavePhos) that facilitates the challenging C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine, increasing its nucleophilicity for the coupling reaction.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and desired scale.
Protocol 1: Synthesis of a Biaryl m-Terphenyl via Suzuki Coupling
This protocol describes the synthesis of 4-(Naphthalen-1-yl)-m-terphenyl.
-
Reactor Setup: To a flame-dried 100 mL Schlenk flask, add this compound (1.55 g, 5.0 mmol), 1-naphthaleneboronic acid (1.03 g, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.
-
Solvent and Catalyst Addition: Add anhydrous toluene (30 mL) and deionized water (10 mL) via syringe. Bubble argon through the solution for 20 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.29 g, 0.25 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously under argon for 16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/dichloromethane gradient) to yield the final product.
Protocol 2: Synthesis of an m-Terphenyl-based Triarylamine via Buchwald-Hartwig Amination
This protocol describes the synthesis of N,N-diphenyl-[1,1':3',1''-terphenyl]-4-amine.
-
Reactor Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.55 g, 5.0 mmol), diphenylamine (1.02 g, 6.0 mmol), and sodium tert-butoxide (0.72 g, 7.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon three times.
-
Catalyst and Solvent Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol, 1 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol, 4 mol%). Add 25 mL of anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 110 °C and stir under argon for 12 hours.
-
Work-up: Cool the reaction to room temperature and quench by slowly adding 50 mL of water. Extract the mixture with dichloromethane (3 x 40 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to afford the desired triarylamine.
Characterization and Application Data
The synthesized materials must be thoroughly characterized to validate their structure and evaluate their properties for device applications.
Standard Characterization Workflow
Caption: A typical workflow for characterizing novel organic semiconductor materials.
Example Application Data: A Blue OLED Host Material
Let's consider a hypothetical m-terphenyl derivative, m-TPh-Cz , synthesized via Suzuki coupling of this compound with 9-phenyl-9H-carbazole-3-boronic acid. This material is designed as a host for a blue phosphorescent emitter.
| Parameter | Value | Technique | Significance |
| HOMO Level | -5.7 eV | Cyclic Voltammetry | Ensures efficient hole injection from the HTL.[12] |
| LUMO Level | -2.1 eV | CV / UV-Vis | Prevents electron trapping and ensures barrier for electron confinement. |
| Triplet Energy (Eₜ) | 2.95 eV | 77K Phosphorescence | High enough to host blue emitters (e.g., FIrpic, Eₜ ≈ 2.65 eV) and prevent reverse energy transfer.[5] |
| Glass Transition (T₉) | 135 °C | DSC | Indicates high morphological stability, leading to longer device lifetime.[4] |
| PL Quantum Yield | 95% (in film) | Integrating Sphere | High PLQY is critical for an efficient host material. |
When m-TPh-Cz is used as a host for the blue phosphorescent emitter FIrpic (8% doping concentration) in a standard OLED architecture, the following performance can be anticipated:
| Metric | Performance |
| Max. External Quantum Efficiency (EQE) | > 20% |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.15, 0.28) |
| Turn-on Voltage | < 3.5 V |
| Efficiency Roll-off at 1000 cd/m² | < 15% |
The low efficiency roll-off can be attributed to the m-terphenyl core, which helps to spatially separate emitter molecules, reducing triplet-triplet annihilation at high current densities.[13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of high-performance organic semiconductors. Its inherent non-coplanar geometry provides a robust framework for creating materials with excellent solid-state luminescence, high thermal stability, and tailored electronic properties. Through well-established synthetic protocols like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can rationally design a vast library of materials for next-generation electronic devices, from vibrant OLED displays to efficient organic solar cells.[12][14]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. noctiluca.eu [noctiluca.eu]
- 5. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 6. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
- 7. Development of Organic Semiconductors [sigmaaldrich.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
- 11. osti.gov [osti.gov]
- 12. chemistry.pulsusconference.com [chemistry.pulsusconference.com]
- 13. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
Troubleshooting & Optimization
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions with 4-Bromo-m-terphenyl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-m-terphenyl in catalytic cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to one of the most common hurdles in synthetic chemistry: catalyst deactivation. By understanding the underlying causes of catalyst deactivation, you can enhance reaction efficiency, improve product yields, and accelerate your research and development timelines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is stalling, and I'm observing a black precipitate. What's happening and how can I fix it?
A1: The black precipitate you're observing is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1][2] Its formation is a clear sign of catalyst deactivation and is a common issue in palladium-catalyzed cross-coupling reactions, especially with sterically hindered substrates like this compound.
Root Causes of Palladium Black Formation:
-
Ligand Dissociation: Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig series (e.g., SPhos, XPhos), are often used to stabilize the active Pd(0) species.[3] However, at elevated temperatures, these ligands can dissociate, leaving behind unstable, under-ligated palladium complexes that readily aggregate into palladium black.[1]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black. This can also lead to the unwanted homocoupling of the boronic acid.[4][5]
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can also promote ligand degradation and catalyst agglomeration.[2][6]
Troubleshooting and Solutions:
-
Ensure a Strictly Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[5] Perform the reaction under a positive pressure of an inert gas.
-
Optimize Ligand Choice and Loading: For sterically demanding substrates like this compound, consider using bulky, electron-rich biaryl phosphine ligands that are known to form stable monoligated Pd(0) complexes.[3] It may also be beneficial to use a slight excess of the ligand to compensate for any potential degradation.
-
Control Reaction Temperature: Find the optimal temperature that balances reaction rate with catalyst stability. It may be preferable to run the reaction at a lower temperature for a longer duration.[2][6]
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ, using a well-defined, pre-formed palladium(0) complex can sometimes improve reproducibility and reduce the formation of palladium black.
Q2: I'm attempting a Kumada coupling of this compound with a Grignard reagent using a nickel catalyst, but the reaction is sluggish and gives low yields. What are the likely causes of deactivation?
A2: Nickel-catalyzed Kumada couplings can be highly effective, but they are also susceptible to deactivation, particularly with challenging substrates. The steric hindrance of this compound can exacerbate these issues.
Potential Causes for Deactivation in Ni-catalyzed Kumada Coupling:
-
Catalyst Poisoning: Grignard reagents can contain impurities that poison the nickel catalyst. Additionally, the magnesium salts formed during the reaction can sometimes interfere with the catalytic cycle.
-
Steric Hindrance: The bulky terphenyl group can hinder the oxidative addition of the aryl bromide to the nickel center and the subsequent reductive elimination steps, leading to a slow turnover.[7]
-
Unstable Ni(0) Species: The active Ni(0) species can be unstable and prone to aggregation, similar to palladium.
Troubleshooting and Solutions:
-
Ligand Selection: Employ sterically demanding and electron-rich N-heterocyclic carbene (NHC) ligands.[8] These have been shown to be effective in promoting the cross-coupling of challenging substrates by stabilizing the nickel catalyst. Amido pincer nickel complexes have also demonstrated high activity.[9]
-
Use of Additives: Additives like LiCl and ZnCl₂ can be beneficial in Kumada couplings involving functionalized aryl chlorides, and similar principles may apply to sterically hindered bromides by aiding in the transmetalation step.[9]
-
Grignard Reagent Quality: Use freshly prepared or high-quality commercial Grignard reagents to minimize impurities.
-
Reaction Conditions: Optimize the solvent and temperature. THF is often a superior solvent to toluene in these reactions.[9]
Q3: My copper-catalyzed C-N cross-coupling (Ullmann-type reaction) with this compound is not proceeding to completion. What are the common deactivation pathways for copper catalysts in this context?
A3: Copper-catalyzed cross-coupling reactions are a cost-effective alternative to palladium-based systems but come with their own set of challenges, including catalyst deactivation.
Common Deactivation Mechanisms in Copper-Catalyzed Cross-Coupling:
-
Ligand Arylation: A significant issue in copper-catalyzed reactions is the competitive arylation of the supporting ligand, which leads to catalyst deactivation.[10]
-
Catalyst Precipitation: The copper catalyst can precipitate out of the reaction mixture, reducing its effective concentration.[11]
-
Inhibition by Inorganic Byproducts: The inorganic salts formed as byproducts can inhibit the catalyst.[11]
-
Base Solubility: The solubility of the inorganic base used (e.g., Cs₂CO₃, K₃PO₄) can play a crucial role in the reaction rate and catalyst stability.[11]
Troubleshooting and Solutions:
-
Ligand Design: Use ligands that are less prone to arylation. For example, β-diketone ligands, where the enolate form is delocalized, have been shown to be more robust.[10] Diamine ligands can also exert a stabilizing effect on the copper catalyst.[12]
-
Solvent Choice: The choice of solvent can significantly impact the solubility of the base and the stability of the catalyst. A solvent screen may be necessary to find the optimal conditions.
-
Base Selection: Carefully select the base, considering its strength and solubility in the reaction medium.
-
Use of Additives: The addition of LiBr has been shown to improve conversions and yields in some copper-catalyzed cross-couplings.[12]
Troubleshooting Guide: A Systematic Approach
When faced with a stalled or low-yielding reaction involving this compound, a systematic approach to troubleshooting is essential. The following guide will help you diagnose and address the most common issues related to catalyst deactivation.
| Observation | Potential Cause | Suggested Action |
| Black precipitate (Pd) | Catalyst aggregation (Palladium black formation) | 1. Ensure rigorous exclusion of oxygen.[1] 2. Optimize ligand-to-metal ratio. 3. Lower reaction temperature.[2] 4. Consider a more stable, pre-formed catalyst. |
| Reaction stalls after initial conversion | Gradual catalyst deactivation or product inhibition | 1. Increase catalyst loading. 2. Employ a more robust ligand.[3] 3. Consider slow addition of the limiting reagent. |
| Low or no conversion | Inefficient oxidative addition due to steric hindrance | 1. Switch to bulkier, more electron-rich ligands (e.g., Buchwald-type biarylphosphines, NHCs).[2][3][8] 2. Increase reaction temperature cautiously. 3. Screen different catalyst systems (e.g., Ni, Cu). |
| Formation of homocoupled byproducts | Presence of oxygen or Pd(II) species | 1. Thoroughly degas all solvents and reagents.[5] 2. Use a direct Pd(0) source.[5] 3. Add a mild reducing agent to minimize Pd(II).[13] |
| Inconsistent results between batches | Impurities in reagents or variations in setup | 1. Ensure high purity of this compound and other reagents.[14] 2. Standardize the reaction setup and degassing procedure. 3. Use fresh catalyst and ligands. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound Using a Buchwald Ligand
This protocol provides a starting point for optimizing your reaction and minimizing catalyst deactivation.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos) in the reaction solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Deactivation Pathways and Solutions
Diagram 1: Common Deactivation Pathways for Palladium Catalysts
Caption: Key deactivation routes for palladium catalysts.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Catalyst Regeneration
In some instances, particularly in industrial settings, regeneration of the deactivated catalyst is a viable option to reduce costs.
-
Palladium Catalysts: Deactivated palladium catalysts, such as palladium on carbon (Pd/C), can sometimes be regenerated. Methods include washing with solvents to remove adsorbed organic material or controlled oxidation to burn off carbonaceous deposits ("coke").[15][16][17] For instance, a treatment with chloroform and glacial acetic acid has been shown to restore the activity of a deactivated Pd(OH)₂/C catalyst.[18] Thermal treatment in an inert atmosphere can also be employed to remove volatile carbon-containing materials.[19]
-
Challenges: Regeneration of homogeneous catalysts is often more complex than for heterogeneous ones and may not always be practical on a lab scale.
By understanding the nuances of catalyst deactivation and employing the strategies outlined in this guide, you can significantly improve the success rate of your cross-coupling reactions with the sterically demanding this compound.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C(sp2)–C(sp2) and C(sp2)–C(sp3) Nickel-Catalyzed Kumada–Corriu and Buchwald–Hartwig Cross-Coupling of Aryl Sulfamates Enabled by Sterically-Demanding, Electron-Rich IPr*OMe N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kumada Coupling of Aryl, Heteroaryl, and Vinyl Chlorides Catalyzed by Amido Pincer Nickel Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ss-pub.org [ss-pub.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
Technical Support Center: Separation of Terphenyl Isomers by HPLC and Column Chromatography
Welcome to the dedicated support center for researchers, scientists, and drug development professionals tackling the chromatographic separation of terphenyl isomers. This guide is designed to provide practical, in-depth solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) and column chromatography of these structurally similar compounds. Drawing upon established principles and field-proven experience, this resource aims to empower you to optimize your separation methods, troubleshoot effectively, and achieve reliable, high-resolution results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that frequently arise when developing methods for separating terphenyl isomers.
Q1: What are the primary challenges in separating o-, m-, and p-terphenyl isomers?
A1: The primary challenge lies in their structural similarity. As constitutional isomers, o-, m-, and p-terphenyl have the same molecular weight and formula, making them difficult to resolve.[1][2] The key to their separation is exploiting subtle differences in their three-dimensional structure, particularly their degree of planarity.[3] o-Terphenyl is the most non-planar due to steric hindrance between the ortho-substituted phenyl rings. p-Terphenyl is the most planar and linear, while m-terphenyl has an intermediate planarity.[3][4] Chromatographic methods must be selective enough to differentiate based on these shape and polarity differences.
Q2: Which HPLC column is best for separating o-, m-, and p-terphenyl?
A2: The choice of column is critical and depends on the specific goals of the separation. There is no single "best" column, but here's a comparative guide:
-
C18 (ODS) Columns: These are the most common reversed-phase columns and can separate m- and p-terphenyl, but often with limited resolution.[5] They may not provide adequate separation of all three isomers in a single run.
-
C30 Columns: C30 phases offer enhanced shape selectivity compared to C18. They have shown significantly greater resolution for m- and p-terphenyl isomers.[5] The lower the temperature, the higher the separation factor on a C30 column for some isomers.[5]
-
Phenyl and Pentafluorophenyl (PFP) Columns: These columns are highly effective for separating aromatic and positional isomers due to π-π interactions between the stationary phase and the terphenyl rings.[6][7][8] The electron-rich phenyl groups on the stationary phase can selectively interact with the aromatic system of the terphenyls, often providing excellent resolution of all three constitutional isomers.[6][8]
-
Specialty Phases: Novel stationary phases, such as those based on poly(butylene terephthalate) (PBT), have demonstrated excellent performance in recognizing molecular planarity, leading to successful separation of terphenyl isomers.[4]
| Column Type | Primary Interaction Mechanism | Selectivity for Terphenyl Isomers | Typical Application |
| C18 (ODS) | Hydrophobic interactions | Moderate; can separate m- and p-terphenyl.[5] | General-purpose reversed-phase separations. |
| C30 | Hydrophobic and shape selectivity | High; excellent resolution of m- and p-terphenyl.[5] | Separation of structurally similar isomers. |
| Phenyl/PFP | π-π interactions, hydrophobic interactions | Very High; effective for all three (o, m, p) isomers.[6][8] | Separation of aromatic and positional isomers.[7][9] |
| PBT | π-electron interactions, planarity recognition | Excellent; separates based on molecular planarity.[4] | High-resolution separation of planar aromatic compounds. |
Q3: How do I choose the right mobile phase for HPLC separation of terphenyl isomers?
A3: For reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[10] The choice of organic modifier can significantly impact selectivity.[11]
-
Acetonitrile vs. Methanol: These solvents have different strengths and can alter the selectivity of the separation. It is often beneficial to screen both during method development.[11] For instance, the selectivity of phenyl columns for positional isomers can be more pronounced with methanol as the organic modifier compared to acetonitrile.[6]
-
Isocratic vs. Gradient Elution: For simple mixtures of the three main terphenyl isomers, an isocratic method (constant mobile phase composition) is often sufficient.[12] For more complex samples containing terphenyl derivatives or impurities, a gradient elution (changing mobile phase composition over time) may be necessary to achieve adequate separation within a reasonable run time.[11]
-
Additives: Since terphenyls are neutral molecules, pH adjustment of the mobile phase is generally not required to control retention.[6] However, for MS detection, volatile buffers like formic acid or ammonium acetate may be used.[13]
Q4: Can column chromatography be used to separate large quantities of terphenyl isomers?
A4: Yes, gravity or flash column chromatography is a suitable technique for preparative-scale separation of terphenyl isomers.[14][15] The principles are similar to HPLC, but on a larger scale with different stationary phase particle sizes.
-
Stationary Phase: Silica gel or alumina are commonly used.[16] Given the non-polar nature of terphenyls, a normal-phase separation on silica gel is a common approach.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane or toluene, is typically used. The optimal solvent ratio is determined by thin-layer chromatography (TLC) to achieve good separation of the spots corresponding to the different isomers.
Q5: What about the separation of terphenyl atropisomers?
A5: Terphenyls with bulky substituents can exhibit hindered rotation around the single bonds connecting the aryl rings, leading to the existence of stable, separable enantiomers or diastereomers known as atropisomers.[17][18] Separating these requires chiral chromatography.
-
Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase are necessary to resolve enantiomeric atropisomers.[17][18] Derivatized β-cyclodextrin and polysaccharide-based CSPs are commonly used.[18][19]
-
Low Temperature: For atropisomers that can interconvert, performing the separation at low temperatures can be critical to prevent on-column isomerization and achieve baseline resolution.[18][20]
Section 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Poor Resolution or Co-elution of m- and p-Terphenyl
Q: My HPLC method shows overlapping peaks for m- and p-terphenyl on a C18 column. What should I do?
A: This is a common issue due to the very similar hydrophobicity of these two isomers. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase:
-
Causality: The strength of the organic solvent in the mobile phase directly controls retention and can influence selectivity.[10][11]
-
Action: Decrease the percentage of the organic solvent (e.g., from 80% ACN to 75% ACN). This will increase the retention times of both peaks and may provide the column with more opportunity to resolve them.[11]
-
Self-Validation: If the peaks move further apart (increased resolution), you are on the right track. If they simply move later in the chromatogram without improved separation, you need to address selectivity.
-
-
Change the Organic Modifier:
-
Causality: Acetonitrile and methanol interact differently with both the analyte and the stationary phase, which can alter the selectivity of the separation.[11]
-
Action: Switch from acetonitrile to methanol in your mobile phase, or try a ternary mixture. Re-optimize the solvent percentage.
-
Self-Validation: A change in the elution order or a significant improvement in resolution indicates that the solvent type is a key parameter for your separation.
-
-
Switch to a More Selective Column:
-
Causality: A C18 column separates primarily based on hydrophobicity. To separate isomers effectively, a stationary phase with a different separation mechanism, like shape selectivity or π-π interactions, is often required.[5][6]
-
Action:
-
Self-Validation: A successful separation on the new column validates that a different interaction mechanism was necessary.
-
Issue 2: Peak Tailing
Q: The peak for o-terphenyl in my chromatogram is tailing significantly. What is causing this and how can I fix it?
A: Peak tailing can compromise quantification and resolution.[21] While often associated with basic compounds interacting with silica, it can occur with neutral molecules like terphenyls for other reasons.
-
Check for Column Overload:
-
Causality: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing tailing.[22]
-
Action: Dilute your sample by a factor of 10 and inject it again.
-
Self-Validation: If the peak shape improves and becomes more symmetrical, you were overloading the column. Determine the maximum sample load that maintains a good peak shape.
-
-
Investigate for an Interfering Compound:
-
Causality: What appears to be a tailing peak might actually be a small, co-eluting impurity.[23][24]
-
Action: If you are using a photodiode array (PDA) or diode array detector (DAD), perform a peak purity analysis. The UV-Vis spectra across the peak should be identical for a pure compound.[24]
-
Self-Validation: If the peak purity fails, it confirms the presence of a co-eluting species. You will then need to modify your chromatographic conditions (see Issue 1) to resolve the two compounds.
-
-
Rule out Extra-Column Effects:
-
Causality: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[25]
-
Action: Ensure you are using tubing with the smallest possible internal diameter (e.g., 0.005") and that all connections are made correctly with no dead volume.
-
Self-Validation: If replacing long or wide tubing with shorter, narrower tubing improves the peak shape, extra-column volume was a contributing factor.
-
-
Assess Column Health:
-
Causality: A void at the head of the column or a blocked inlet frit can disrupt the sample band as it enters the stationary phase, leading to distorted peaks for all analytes.[22]
-
Action:
-
Reverse flush the column (if the manufacturer's instructions permit).
-
If the problem persists, try replacing the column inlet frit.
-
As a final step, test the separation on a new column of the same type.
-
-
Self-Validation: If a new column resolves the issue, the original column was compromised.
-
Section 3: Experimental Protocols & Visualizations
Protocol 1: HPLC Method for Separation of o-, m-, and p-Terphenyl
This protocol provides a starting point for method development using a phenyl-based column.
-
System Preparation:
-
HPLC System: An HPLC system with a UV detector is required.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade methanol.[26]
-
Sample Preparation: Prepare a mixed standard of o-, m-, and p-terphenyl at a concentration of approximately 100 µg/mL in methanol. Filter the sample through a 0.2 µm syringe filter before injection.[26]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic, 85% Methanol / 15% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Run Time: 15 minutes.
-
-
Expected Elution Order: Based on planarity and interaction with the phenyl stationary phase, the expected elution order is typically o-terphenyl, followed by m-terphenyl, and then p-terphenyl.[3][4]
-
Optimization:
-
If resolution is insufficient, decrease the percentage of methanol to 80% to increase retention and improve separation.
-
If peaks are too broad, consider increasing the flow rate slightly or using a column with smaller particles (e.g., 3 µm).
-
Protocol 2: Gravity Column Chromatography for Preparative Separation
This protocol outlines a general procedure for separating a gram-scale mixture of terphenyl isomers.
-
Column Preparation:
-
Select a glass chromatography column of appropriate size (e.g., 40 mm diameter for 1-5 g of sample).[15]
-
Securely place a small plug of cotton or glass wool at the bottom of the column, and add a thin layer of sand.[14][16]
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.[16]
-
Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle into a packed bed.[16]
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the level is just at the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the terphenyl mixture in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Alternatively, use a "dry loading" method: adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Carefully add the sample solution or dry-loaded silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with 100% hexane, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by adding small percentages of a slightly more polar solvent (e.g., start adding 1-2% dichloromethane to the hexane).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure, isolated isomers.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified terphenyl isomer.
-
Visualization: Troubleshooting Workflow for HPLC Co-elution
The following diagram illustrates a logical workflow for addressing co-elution issues during the separation of terphenyl isomers.
Caption: A troubleshooting flowchart for resolving co-eluting terphenyl isomers in HPLC.
References
- 1. azom.com [azom.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. welch-us.com [welch-us.com]
- 8. lcms.cz [lcms.cz]
- 9. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Separation of o-Terphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 17. Rotationally Hindered Biphenyls and Terphenyls: Synthesis, Molecular Dynamics, and Configurational Assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 20. Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 22. acdlabs.com [acdlabs.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 25. chromtech.com [chromtech.com]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
Identifying and minimizing byproducts in 4-Bromo-m-terphenyl synthesis
Welcome to the technical support guide for the synthesis of 4-bromo-m-terphenyl. This resource is designed for researchers, chemists, and professionals in drug development and materials science. Here, we address common challenges, provide in-depth troubleshooting advice, and present detailed protocols to help you identify and minimize byproducts, thereby optimizing your synthetic outcomes.
Table of Contents
-
Overview of Synthetic Strategies
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: A Deeper Dive
-
Route 1: Electrophilic Bromination of m-Terphenyl
-
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
-
Experimental Protocols
-
References
Overview of Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and potential challenges regarding byproduct formation.
-
Route 1: Electrophilic Aromatic Substitution (EAS). This classic approach involves the direct bromination of the pre-formed m-terphenyl backbone. While direct, this method can suffer from a lack of regioselectivity, leading to a mixture of brominated isomers.
-
Route 2: Cross-Coupling Reactions. Modern synthetic chemistry offers powerful tools like the Suzuki-Miyaura coupling. This route typically involves the reaction of a di-substituted benzene core with an appropriate boronic acid, offering greater control over the final product's constitution.
The choice of strategy will depend on the availability of starting materials, desired purity, and scalability of the reaction. This guide will provide troubleshooting for both pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The byproducts largely depend on the synthetic route. For electrophilic bromination, the main byproducts are regioisomers of monobrominated m-terphenyl and polybrominated species. In a Suzuki-Miyaura coupling, common byproducts include homocoupling products of the boronic acid (e.g., biphenyl), and products from a second coupling reaction if a dibromo-starting material is used.
Q2: My Suzuki-Miyaura reaction is giving a low yield of the desired this compound and a lot of biphenyl. What is the likely cause?
The formation of biphenyl is a classic example of boronic acid homocoupling. This side reaction is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[1] It can also occur if a Pd(II) precatalyst is used, as it can directly react with two molecules of the boronic acid before the catalytic cycle is fully established.
Q3: I am attempting a Grignard-based synthesis and my yields are consistently low. What could be the issue?
Grignard reagents are extremely sensitive to moisture and protic solvents.[2] Trace amounts of water in your glassware or solvents will quench the Grignard reagent, leading to the formation of benzene from phenylmagnesium bromide and significantly reducing the yield of your desired product. Another common byproduct is the Wurtz coupling product, biphenyl, formed from the reaction of the Grignard reagent with unreacted bromobenzene.[3]
Q4: How can I improve the regioselectivity of the electrophilic bromination of m-terphenyl?
Controlling the regioselectivity of electrophilic aromatic bromination can be challenging. Factors that can be optimized include the choice of brominating agent (e.g., Br2 vs. N-bromosuccinimide), the solvent, and the reaction temperature. Theoretical calculations suggest that the positional selectivity of electrophilic aromatic bromination is highly dependent on the electronic nature of the substrate.[4][5][6] For m-terphenyl, the directing effects of the two phenyl substituents will influence the position of bromination on the central ring.
Q5: What is the best way to purify crude this compound?
The purification strategy will depend on the nature of the impurities. Column chromatography on silica gel is a very effective method for separating isomers and other byproducts with different polarities.[7] Recrystallization from a suitable solvent system is an excellent technique for purifying solid products, especially for removing minor impurities.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed analysis of potential issues and their solutions for the two primary synthetic routes.
Route 1: Electrophilic Bromination of m-Terphenyl
The direct bromination of m-terphenyl is a straightforward approach but requires careful control to achieve the desired regioselectivity and minimize over-bromination.
Problem 1: Low Yield and a Mixture of Isomers
-
Cause: The phenyl substituents on the central ring of m-terphenyl are ortho-, para-directing. This can lead to bromination at multiple positions on the central and terminal rings. The reaction conditions, particularly temperature and catalyst, can influence this distribution.
-
Solution:
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which can offer improved regioselectivity in some cases.
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile. Experiment with different solvents, from non-polar (e.g., CCl4, CH2Cl2) to polar aprotic solvents.
-
Problem 2: Formation of Polybrominated Byproducts
-
Cause: The monobrominated product is still activated towards further electrophilic substitution, leading to the formation of dibromo- and tribromo-m-terphenyls. This is especially problematic if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent. A slow, dropwise addition of the bromine solution can help to control the local concentration and reduce over-reaction.
-
Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to quench the reaction once the starting material is consumed and before significant amounts of polybrominated products are formed.
-
Route 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
A common strategy for synthesizing this compound via Suzuki coupling is the reaction of 1,3-dibromobenzene with one equivalent of phenylboronic acid.
Problem 1: Formation of Terphenyl and Biphenyl Byproducts
-
Cause: In the reaction of 1,3-dibromobenzene with phenylboronic acid, several products can form: the desired this compound, the double addition product (m-terphenyl), and the homocoupling product of the boronic acid (biphenyl).
-
Solution:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1,3-dibromobenzene to phenylboronic acid.
-
Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes favor the mono-coupling product. A sequential, temperature-controlled approach can be highly effective for producing unsymmetrical terphenyls.[8]
-
Ligand Choice: The choice of phosphine ligand can influence the selectivity of the reaction. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over side reactions.
-
Problem 2: Significant Homocoupling of Phenylboronic Acid (Biphenyl Formation)
-
Cause: As mentioned in the FAQs, this is often due to the presence of oxygen or the use of a Pd(II) precatalyst.
-
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (nitrogen or argon) for an extended period before adding the palladium catalyst.
-
Catalyst Choice: Use a Pd(0) catalyst, such as Pd(PPh3)4, to avoid the initial Pd(II)-mediated homocoupling. If using a Pd(II) source, consider the addition of a mild reducing agent.
-
Base Selection: The choice of base can also play a role. Inorganic bases like K2CO3 or K3PO4 are commonly used. The strength and concentration of the base can affect the rate of transmetalation versus side reactions.
-
Quantitative Data Summary for Suzuki Coupling Optimization
| Parameter | Condition A (High Homocoupling) | Condition B (Optimized) | Expected Outcome |
| Solvent Degassing | Minimal (e.g., brief N2 purge) | Extensive (e.g., 30-60 min Ar bubbling) | Reduced biphenyl formation |
| Catalyst | Pd(OAc)2 | Pd(PPh3)4 | Minimized initial homocoupling |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 80-90 °C) | Improved selectivity for mono-arylation |
| Ligand | None or simple PPh3 | Bulky phosphine (e.g., SPhos) | Enhanced cross-coupling rate |
Experimental Protocols
The following are representative protocols. Researchers should adapt these based on their specific laboratory conditions and safety procedures.
Protocol 1: Electrophilic Bromination of m-Terphenyl
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), dissolve m-terphenyl (1 equivalent) in a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1 equivalent) in the same solvent and add it dropwise to the stirred solution of m-terphenyl over 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.
Protocol 2: Suzuki-Miyaura Synthesis of this compound
-
Setup: To a Schlenk flask, add 1,3-dibromobenzene (1.2 equivalents), phenylboronic acid (1.0 equivalent), and a base such as K3PO4 (3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1). Bubble the inert gas through the solution for 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel to separate the desired product from starting materials and byproducts.
Visualizing the Suzuki-Miyaura Workflow
Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.
Troubleshooting Logic for Byproduct Formation in Suzuki Coupling
Caption: Decision tree for troubleshooting byproducts in Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Synthesis of 4-Bromo-m-terphenyl Derivatives
Welcome to the technical support center for the synthesis of 4-Bromo-m-terphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Suzuki-Miyaura cross-coupling reaction. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance your reaction yields and product purity. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound derivatives.
Q1: What is the most common and effective method for synthesizing this compound derivatives?
A1: The Suzuki-Miyaura cross-coupling reaction is the cornerstone method for synthesizing this compound derivatives.[1][2] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester. For the synthesis of a this compound, this typically involves the coupling of a di-substituted aryl species with a suitable boronic acid. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it highly suitable for complex molecular architectures.[3]
Q2: I'm setting up my first synthesis of a this compound derivative. What are the critical starting parameters I should consider?
A2: For a successful initial reaction, careful consideration of the following parameters is crucial:
-
Reagent Quality: Ensure your aryl halide, boronic acid/ester, palladium catalyst, ligand, and base are of high purity and, where necessary, anhydrous.[4][5]
-
Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen.[6] It is imperative to degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[4][7]
-
Catalyst System: A common starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄, often in combination with a phosphine ligand. The choice of ligand is critical and depends on the specific substrates.[8]
-
Solvent and Base: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous basic solution is standard.[7] The base, typically Na₂CO₃, K₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle.[6]
Q3: My reaction is not proceeding to completion, and I'm observing a significant amount of starting material. What are the likely causes?
A3: Incomplete conversion is a common issue and can often be attributed to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or exposure to oxygen.[4][8] Using a fresh batch of catalyst or a more robust pre-catalyst can resolve this.
-
Inappropriate Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings, bulky and electron-rich ligands are often required.[8]
-
Insufficient Base Strength or Solubility: The base may not be strong enough or may have poor solubility in the reaction mixture, hindering the reaction.[8]
-
Low Reaction Temperature: Aryl bromides generally require elevated temperatures (typically 80-120 °C) for efficient oxidative addition to the palladium center.[4][8]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific challenges during the synthesis of this compound derivatives.
Troubleshooting Guide 1: Low Reaction Yield
A low yield of the desired this compound product is a frequent obstacle. The following workflow can help diagnose and resolve the underlying issues.
DOT Script for Low Yield Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting for Low Yield:
1. Verify Reagent Quality and Stoichiometry:
-
Aryl Bromide and Boronic Acid Purity: Impurities in your starting materials can inhibit the catalyst. Verify the purity of your 4-bromo-substituted starting material and the corresponding boronic acid or ester.
-
Boronic Acid Stability: Boronic acids can undergo decomposition, particularly if they are electron-deficient.[4] Consider using freshly acquired or purified boronic acid. For persistent issues, converting the boronic acid to a more stable pinacol ester or MIDA boronate can be beneficial.[4]
-
Solvent and Base Purity: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen.[4] Ensure your base is of high purity and finely powdered for better solubility and reactivity.
2. Evaluate Reaction Conditions:
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction. This can be achieved by several cycles of evacuating and backfilling the reaction vessel with an inert gas like argon or nitrogen.[4]
-
Temperature: The oxidative addition of the aryl bromide to the palladium center is often the rate-limiting step and is temperature-dependent. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C, ensuring it does not exceed the decomposition temperature of your reactants or the boiling point of your solvent.[8]
-
Reaction Time: Monitor your reaction by TLC or GC-MS to determine the optimal reaction time. Premature workup can result in low yields, while excessively long reaction times may lead to product degradation or side reactions.
3. Assess the Catalyst System:
-
Catalyst Loading: While typical catalyst loadings range from 0.5-5 mol%, challenging substrates may require higher loadings.[1][8]
-
Ligand Choice: The choice of ligand is critical. For the synthesis of sterically hindered m-terphenyl derivatives, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be more effective than standard ligands like PPh₃.[8]
-
Catalyst and Ligand Integrity: Phosphine ligands are susceptible to oxidation.[4] Ensure both the catalyst and ligand have been stored properly under an inert atmosphere.
4. Investigate and Mitigate Side Reactions:
-
Protodeboronation: This is a common side reaction where the boronic acid/ester group is replaced by a hydrogen atom, leading to a reduced amount of the nucleophilic partner.[4]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is more prevalent at higher temperatures and with certain catalyst systems.
-
Mitigation Strategies:
-
Slowly add the boronic acid to the reaction mixture.
-
Use a slight excess of the aryl bromide.
-
-
-
Dehalogenation: The bromo group on the starting material or product can be replaced by a hydrogen atom. This can be minimized by careful control of reaction conditions and choice of catalyst.
Troubleshooting Guide 2: Product Purification Challenges
The purification of this compound derivatives can be complicated by the presence of closely related impurities.
Q: My crude product shows multiple spots on TLC that are very close to the product spot. How can I effectively purify my compound?
A: The presence of impurities with similar polarity to your product is a common purification challenge. Here’s a systematic approach to purification:
1. Identify the Impurities:
-
Before attempting large-scale purification, try to identify the major impurities using techniques like LC-MS or by analyzing the crude ¹H NMR spectrum. Common impurities include starting materials, homocoupled products, and protodeboronated or dehalogenated byproducts.
2. Optimization of Column Chromatography:
-
Solvent System Screening: The key to separating compounds with similar polarities is to find a solvent system that maximizes the difference in their Rf values on a TLC plate. Experiment with different solvent mixtures, varying the ratio of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Column Dimensions and Stationary Phase: Use a long, narrow column for better separation. Ensure the silica gel is packed uniformly to avoid band broadening.
3. Alternative Purification Techniques:
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification.[9][10] Screen various solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Preparative TLC or HPLC: For small-scale purifications or particularly difficult separations, preparative TLC or HPLC can provide high-purity material.
Quantitative Data Summary for Suzuki-Miyaura Coupling Optimization
| Parameter | Typical Range | Recommended Starting Point | Notes for this compound Synthesis |
| Catalyst Loading | 0.5 - 5 mol% | 1-2 mol% | May need to be increased for sterically hindered substrates.[8] |
| Ligand to Metal Ratio | 1:1 to 4:1 | 2:1 | Higher ratios can sometimes improve catalyst stability and activity. |
| Base Equivalents | 2 - 4 eq. | 3 eq. | K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[4] |
| Temperature | 50 - 120 °C | 80-100 °C | Higher temperatures may be needed for less reactive aryl bromides.[4][8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Dioxane/H₂O (4:1) | The choice of solvent can significantly impact reaction rate and yield.[7] |
Part 3: Mechanistic Insights and Visualization
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The reaction proceeds through a series of well-defined steps involving the palladium catalyst:
-
Oxidative Addition: The aryl bromide (Ar-Br) reacts with the active Pd(0) catalyst to form a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The base activates the organoboron compound, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (the this compound derivative), regenerating the active Pd(0) catalyst.
DOT Script for Suzuki-Miyaura Catalytic Cycle
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. moravek.com [moravek.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
Troubleshooting guide for the synthesis of 4-Bromo-m-terphenyl
Welcome to the technical support guide for the synthesis of 4-Bromo-m-terphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in very low or no yield. What are the primary factors I should investigate?
Low yield in a Suzuki-Miyaura coupling is a frequent issue stemming from several critical parameters that must be meticulously controlled. The primary culprits are often related to the catalyst's health, the reaction atmosphere, and the choice of reagents.
-
Atmospheric Integrity: The palladium catalyst, central to the reaction, is highly sensitive to oxygen, especially at elevated temperatures. Inadequate degassing of the solvent or failure to maintain a robustly inert atmosphere (e.g., with Argon or Nitrogen) can lead to the oxidation of phosphine ligands and the formation of palladium black (precipitated Pd(0)), which significantly reduces catalytic activity.[1][2] It is essential to purge the reaction mixture with an inert gas for at least 15-20 minutes before adding the catalyst.[2]
-
Catalyst and Ligand Choice: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used, their effectiveness can be substrate-dependent. If you are experiencing low reactivity, especially with sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, often available as pre-formed palladium G2, G3, or G4 precatalysts.[3] These advanced ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base and Solvent System: The base plays a crucial role in the transmetalation step, and its strength and solubility can dramatically impact the reaction rate.[2][4] An inappropriate base can fail to activate the boronic acid derivative effectively. Aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common, but the choice must be compatible with the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF).[5] If your substrate is sensitive to hydrolysis, consider using a non-aqueous base like potassium fluoride (KF) in a solvent like DMF.[4]
-
Reagent Quality: Ensure the boronic acid or its ester derivative is pure and has not degraded during storage. Protodeboronation, where the C-B bond is cleaved by moisture or acidic impurities, is a common deactivation pathway for the boronic acid partner.[4][6]
Q2: My TLC and NMR analysis show a complex mixture of products instead of pure this compound. What are the likely side reactions, and how can they be minimized?
The presence of multiple byproducts is typically due to competing side reactions inherent to the Suzuki-Miyaura coupling mechanism. Identifying these impurities is the first step toward mitigating their formation.
-
Homocoupling: This is one of the most common side reactions, where two molecules of the same starting material couple together. You may see the formation of biphenyl (from phenylboronic acid coupling) or a dibromobiphenyl derivative (from aryl bromide coupling).[3][6] Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Solution: Meticulous deoxygenation of the reaction mixture is critical. Additionally, adjusting the stoichiometry—for instance, using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative relative to the aryl bromide—can sometimes suppress the self-coupling of the bromide.[2]
-
-
Protodeboronation and Dehalogenation: These are reductive processes that lead to the formation of undesired, non-brominated terphenyl or biphenyl, respectively.
-
Protodeboronation: The boronic acid reacts with a proton source (like water in the solvent) to replace the boronic acid group with a hydrogen atom. This side reaction is often base-mediated and can be significant if the cross-coupling is slow.[4][6]
-
Dehalogenation: The aryl bromide is reduced, replacing the bromine atom with hydrogen. This can occur if the reaction conditions are too harsh or if there are reducing agents present.[6]
-
Solution: Ensure your base is not excessively strong for the substrate. Running the reaction at the lowest effective temperature and for the minimum time required can help reduce these side reactions.
-
The logical relationship between common issues and their causes is illustrated below.
Caption: Root cause analysis for common synthesis problems.
Q3: I am struggling with the purification of the final product. What are the recommended methods to isolate pure this compound?
Purification can be challenging due to the similar polarities of the desired product and common nonpolar byproducts like homocoupled species.
-
Recrystallization: This is often the most effective method for purifying solid terphenyl derivatives. The crude product can be dissolved in a minimal amount of a hot solvent, such as tetrahydrofuran (THF) or toluene, and then allowed to cool slowly.[7] Alternatively, a two-solvent system can be effective. For example, dissolve the crude solid in a good solvent (like dichloromethane or THF) and slowly add a poor solvent (like methanol or ethanol) until the solution becomes turbid, then heat until clear and allow to cool.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be employed. Given the nonpolar nature of terphenyls, a nonpolar eluent system, such as hexane or a hexane/dichloromethane gradient, is typically required. It is crucial to carefully monitor the fractions by TLC, as separation from non-brominated terphenyl or homocoupled byproducts can be difficult.
-
Washing/Precipitation: A preliminary purification step can be to wash the crude reaction mixture. After the reaction, quenching with water and extracting with an organic solvent, the organic layer can be washed with brine. The crude solid obtained after solvent evaporation can be triturated or washed with a solvent like cold ethanol to remove more polar impurities before further purification.[7]
Q4: How can I definitively confirm the structure and regiochemistry of my product as this compound using NMR spectroscopy?
Confirming the correct isomer is critical, and ¹H NMR spectroscopy is the most powerful tool for this purpose. The substitution pattern of the meta-terphenyl core gives a distinct and predictable spectrum.
For this compound, you should expect to see signals corresponding to 13 aromatic protons. The key features to look for are:
-
The Brominated Phenyl Ring: This ring will show two distinct signals, each integrating to 2 protons. These will appear as doublets due to ortho-coupling (typically J ≈ 8-9 Hz). These are often referred to as an AA'BB' system and will be in the typical aromatic region (approx. 7.5-7.7 ppm).
-
The Central Phenyl Ring: This ring is asymmetrically substituted and will show four distinct proton signals, each integrating to 1 proton. You should expect to see a singlet (or a narrow triplet with small meta-coupling) for the proton between the two other phenyl rings, and three other signals (likely a triplet and two doublets or complex multiplets) for the other protons.
-
The Unsubstituted Phenyl Ring: This will show signals corresponding to 5 protons, typically appearing as a multiplet in the range of 7.2-7.5 ppm.
Comparing the obtained spectrum to literature values or simulated spectra for the ortho-, meta-, and para-isomers will provide definitive structural confirmation.[8] Advanced 2D NMR techniques like COSY and HSQC can further aid in assigning all proton and carbon signals unambiguously.[9]
Experimental Protocol & Data
Representative Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the coupling of (4-bromophenyl)boronic acid with 1,3-dibromobenzene.[10]
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1,3-dibromobenzene (1.0 mmol, 1 eq.), (4-bromophenyl)boronic acid (1.1 mmol, 1.1 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Solvent Addition and Degassing: Add a solvent mixture of toluene (20 mL) and water (5 mL). Purge the mixture by bubbling argon gas through it for 20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol to yield this compound as a white or off-white solid.
Table 1: Troubleshooting Suzuki Coupling Parameters
| Parameter | Common Issue | Recommended Solution & Rationale |
| Catalyst Loading | Low conversion, slow reaction. | Increase catalyst loading from 1-3 mol% to 5 mol%. A higher concentration of active catalyst can overcome slow kinetics but may increase costs and byproduct formation.[5] |
| Base | No reaction or substrate decomposition. | If using K₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃, which can accelerate transmetalation. For base-sensitive substrates, a milder base like KF may be optimal.[2][4] |
| Solvent | Poor solubility of reagents, low yield. | Ensure reagents are soluble. Toluene or dioxane with water are common. For poorly soluble materials, a solvent like DMF or NMP might be necessary, but these can be harder to remove.[4] |
| Temperature | Reaction is stalled or side products form. | Most Suzuki reactions run well between 80-110 °C. If the reaction is sluggish, a modest increase in temperature may help. If side reactions dominate, try lowering the temperature. |
| Inert Atmosphere | Darkening of reaction mixture, formation of palladium black, low yield. | Ensure all components are rigorously degassed. Use Schlenk line techniques for sensitive reactions. Oxygen leads to catalyst degradation and promotes homocoupling.[1][2] |
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Preventing Homocoupling Side Reactions with 4-Bromo-m-terphenyl
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling side reactions when using 4-Bromo-m-terphenyl in cross-coupling catalysis. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Minimizing Unwanted Byproducts
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments involving this compound.
Q1: I am observing a significant amount of quaterphenyl byproduct in my Suzuki-Miyaura coupling reaction. What is the likely cause and how can I prevent it?
The formation of a quaterphenyl byproduct, resulting from the homocoupling of your boronic acid reagent, is a frequent side reaction in Suzuki-Miyaura couplings. This issue primarily stems from two sources: the presence of dissolved oxygen and the direct reaction of a Palladium(II) precatalyst with the boronic acid.[1]
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) intermediate can then facilitate the unwanted homocoupling of the boronic acid.[2][3][4] A proposed mechanism involves the formation of a palladium peroxo complex from the reaction of Pd(0) with oxygen, which then reacts with the arylboronic acid, leading to the homocoupled product.[2][3]
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt, such as Pd(OAc)₂, as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled product while generating the active Pd(0) catalyst.[1][5] This is especially problematic at the beginning of the reaction before the catalytic cycle for the desired cross-coupling is fully established.
Solutions:
-
Rigorous Degassing: The most critical step is the thorough removal of dissolved oxygen from your solvent and reaction mixture.[4][6]
-
Inert Gas Sparging: Bubbling argon or nitrogen through your solvent for 15-30 minutes is a highly effective method.[6] For optimal results, ensure the gas is introduced below the surface of the liquid.
-
Freeze-Pump-Thaw: For highly sensitive reactions, performing three to five cycles of freezing the solvent under an inert atmosphere, applying a vacuum, and then thawing is a superior method for removing dissolved gases.[1]
-
-
Catalyst and Ligand Selection:
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the initial homocoupling caused by Pd(II) species.
-
Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands, such as those from the Buchwald or Fu groups (e.g., XPhos, SPhos), can promote the desired reductive elimination step of the cross-coupling cycle and sterically hinder the formation of homocoupled byproducts.[5][7] These electron-rich ligands also facilitate the oxidative addition of the aryl bromide, which can help the desired reaction outcompete the side reaction.[8]
-
-
Reaction Setup:
-
Pre-heating the catalyst, base, and solvent before adding the boronic acid can help to ensure the rapid formation of the active Pd(0) catalyst and initiate the desired cross-coupling cycle more efficiently, thereby minimizing the opportunity for homocoupling.[4]
-
Q2: In my Sonogashira coupling of this compound with a terminal alkyne, I'm getting a lot of the diyne byproduct (Glaser-Hay coupling). How can I favor the cross-coupling product?
The homocoupling of terminal alkynes, known as the Glaser or Glaser-Hay coupling, is a common side reaction in Sonogashira couplings.[9][10][11] This occurs when the copper(I) cocatalyst, in the presence of an oxidant (often residual air), catalyzes the coupling of two alkyne molecules.[9][11][12]
Key Factors Influencing Glaser-Hay Homocoupling:
-
Oxygen: The presence of oxygen is a major contributor to this side reaction.[10][11]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the relative rates of the desired Sonogashira coupling and the undesired homocoupling.[13][14]
Strategies for Suppression:
-
Strictly Anaerobic Conditions: As with Suzuki couplings, meticulous degassing of solvents and maintaining an inert atmosphere throughout the reaction is paramount.
-
Copper-Free Conditions: While the classic Sonogashira protocol uses a copper co-catalyst, numerous copper-free methods have been developed precisely to avoid the Glaser-Hay side reaction. These often employ palladium catalysts with specific ligands that can facilitate the catalytic cycle without the need for copper.
-
Choice of Base and Solvent: The base plays a crucial role in deprotonating the alkyne.[14] Using a bulky amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can sometimes disfavor the homocoupling reaction. The solvent system can also be optimized; for instance, using a 1:1 mixture of dioxane and triethylamine can be effective.[15]
-
Temperature Control: For many aryl bromides, the oxidative addition step can be rate-limiting.[15] Increasing the temperature may be necessary to promote the desired cross-coupling; however, excessively high temperatures can also lead to decomposition. Careful optimization is key.
-
Hydrogen Atmosphere: A less common but effective technique is to carry out the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon). This has been shown to reduce the homocoupling of terminal acetylenes to minimal levels.[10]
Q3: I am attempting a homocoupling of this compound via an Ullmann-type reaction and am getting low yields. What can I do to improve this?
The Ullmann reaction, which traditionally uses copper to couple two aryl halides, can be challenging and often requires harsh conditions.[16][17] Low yields can result from several factors, including the reactivity of the starting material and the reaction conditions.
Potential Issues and Solutions:
-
Reaction Conditions: Classical Ullmann reactions often require high temperatures (>200 °C), which can lead to decomposition.[17] Modern protocols often use ligands to facilitate the reaction at lower temperatures.
-
Copper Source: The form of copper used is critical. Activated copper powder or copper-bronze alloys are traditionally used. In some cases, using a stoichiometric amount of copper is necessary.[16]
-
Ligand Assistance: The addition of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly improve the efficiency and lower the required temperature of Ullmann couplings.
-
Alternative Catalysts: While copper is the classic metal for Ullmann couplings, palladium and nickel catalysts can also be effective and may offer milder reaction conditions.[16][18] For palladium-catalyzed homocoupling, a reducing agent is often necessary to regenerate the active Pd(0) species.[18]
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Ullmann couplings. If possible, converting the this compound to the corresponding iodide could improve reactivity.
Frequently Asked Questions (FAQs)
This section addresses broader concepts and provides foundational knowledge for preventing homocoupling side reactions.
Q1: What is the fundamental mechanism of homocoupling in palladium-catalyzed cross-coupling reactions?
Homocoupling can occur through several pathways, primarily involving either the organometallic nucleophile (e.g., boronic acid) or the aryl halide.
-
Homocoupling of the Nucleophile (e.g., Boronic Acid): As discussed in the troubleshooting section, this is often mediated by oxygen or a Pd(II) species. The mechanism generally involves the transmetalation of two nucleophilic groups to the palladium center, followed by reductive elimination to form the symmetrical biaryl.[3][19]
-
Homocoupling of the Aryl Halide: This pathway typically begins with the oxidative addition of the aryl halide to a Pd(0) center. A subsequent reaction with another molecule of the aryl halide can lead to the homocoupled product. This process is often facilitated by a reducing agent that regenerates the Pd(0) catalyst.[18][20]
Catalytic Cycle of Suzuki-Miyaura Coupling and Points of Homocoupling
Caption: Catalytic cycle showing desired cross-coupling and competing homocoupling pathways.
Q2: How does the choice of ligand impact homocoupling reactions?
The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.
-
Steric Bulk: Bulky ligands can sterically hinder the approach of two large coupling partners (either two boronic acids or two aryl halides) to the palladium center, thus disfavoring homocoupling. They can also promote the reductive elimination step of the desired cross-coupling, increasing the turnover of the catalytic cycle.[5][7]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide, which is often the rate-determining step, especially for less reactive aryl bromides and chlorides.[5][8] By accelerating the desired catalytic cycle, the opportunity for side reactions like homocoupling is reduced.
Q3: Are there alternative cross-coupling reactions to consider for this compound that might be less prone to homocoupling?
Yes, depending on the desired coupling partner, several other named reactions can be considered:
-
Stille Coupling: This reaction uses organotin reagents. While tin reagents are toxic, the reaction is often very high-yielding and tolerant of a wide range of functional groups.
-
Hiyama Coupling: This coupling utilizes organosilicon reagents, which are less toxic than organotin compounds.[21] The reaction often requires activation with a fluoride source.
-
Negishi Coupling: Involving organozinc reagents, this reaction is known for its high reactivity and good functional group tolerance.[22]
-
Kumada Coupling: This reaction employs Grignard reagents (organomagnesium). It is a powerful C-C bond-forming reaction but is sensitive to functional groups that are incompatible with strong bases and nucleophiles.
Each of these reactions has its own set of advantages and disadvantages, and the optimal choice will depend on the specific substrate and desired product.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.[23]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with argon or nitrogen. This is typically done by evacuating the flask and backfilling with the inert gas three times.
-
Solvent Degassing: Add the chosen solvent (e.g., toluene, dioxane), which has been rigorously degassed by sparging with an inert gas for at least 30 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the boronic acid (1.1-1.5 mmol) and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Effect of Reaction Conditions on Homocoupling
The following table illustrates the potential impact of reaction conditions on the ratio of desired product to homocoupling byproduct. Note: These are illustrative values and actual results will vary based on the specific substrates and reagents used.
| Condition | Desired Product Yield (%) | Homocoupling Byproduct (%) | Rationale |
| Standard (Air) | 50-60 | 20-30 | Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes the homocoupling of the boronic acid.[2][24] |
| Degassed (N₂ Purge) | 80-90 | 5-10 | Removing oxygen significantly suppresses the primary pathway for boronic acid homocoupling.[4][25] |
| Degassed + Bulky Ligand | >95 | <2 | The combination of an inert atmosphere and a bulky, electron-rich ligand maximizes the rate of the desired cross-coupling while sterically inhibiting homocoupling.[7] |
Logical Decision-Making for Troubleshooting
Caption: A decision-making flowchart for troubleshooting homocoupling side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. reddit.com [reddit.com]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nobelprize.org [nobelprize.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Crude 4-Bromo-m-terphenyl
Welcome to the technical support center for the purification of 4-Bromo-m-terphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include m-terphenyl or other precursors.
-
Di-brominated and Poly-brominated Terphenyls: Over-bromination can lead to the formation of species like 4,4''-dibromo-p-terphenyl.[1]
-
Isomeric Byproducts: Incomplete regioselectivity during bromination can result in other bromo-m-terphenyl isomers.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Reagent-derived Impurities: Byproducts from the brominating agent used.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and inform the selection of the most appropriate purification strategy.
Q2: My crude product is a discolored solid. What is the best initial purification step?
A2: For a solid crude product, recrystallization is often the most effective and scalable initial purification step. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Core Principle: The ideal solvent will dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature.[2] Impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent.[3]
Troubleshooting Common Recrystallization Issues:
| Problem | Probable Cause | Solution |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the filtration apparatus to prevent the product from crashing out.- Concentrate the mother liquor to recover a second crop of crystals.[4] |
| "Oiling Out" | The melting point of the compound is lower than the temperature at which the solution becomes saturated.[4] | - Add a small amount of a "good" solvent (one in which the compound is more soluble) to the hot solution.- Allow the solution to cool more slowly to encourage crystal formation.[4] |
| No Crystals Form | The solution is not sufficiently saturated. | - Boil off some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.[3][4] |
| Discolored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] |
Recommended Solvents for this compound: Based on the properties of similar aromatic compounds, a good starting point for solvent screening would be alcohols (like ethanol or isopropanol), aromatic hydrocarbons (like toluene), or a mixed solvent system such as ethanol/water.[5][6]
In-Depth Purification Protocols & Troubleshooting
Recrystallization Workflow
This protocol provides a step-by-step guide to purifying this compound using recrystallization.
Caption: Step-by-step workflow for the recrystallization of this compound.
Column Chromatography Guide
For separating impurities with similar polarity to this compound, column chromatography is the preferred method.
Q3: How do I select the right solvent system for column chromatography?
A3: The selection of the mobile phase is critical and should be guided by preliminary TLC analysis.
Step-by-Step Solvent Selection:
-
Spot a TLC plate with your crude material.
-
Develop the plate in a solvent system of your choice. A common starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.[8]
-
Adjust the solvent ratio to achieve the target Rf. Increasing the proportion of the more polar solvent will increase the Rf values of your compounds.
Troubleshooting Column Chromatography:
| Problem | Probable Cause | Solution |
| Poor Separation | - Inappropriate solvent system.- Column was overloaded.- Column was packed improperly. | - Re-optimize the solvent system using TLC.- Use a larger column or less sample.- Ensure the column is packed uniformly without air bubbles.[9] |
| Compound Won't Elute | - Solvent system is not polar enough.- Compound may be decomposing on the silica. | - Gradually increase the polarity of the mobile phase (gradient elution).[10]- Test for stability on a TLC plate. Consider using a less acidic stationary phase like neutral alumina.[8] |
| Cracked Column Bed | Air bubbles in the column. | - Ensure all buffers and solvents are properly degassed.- Repack the column if necessary. |
| Sample Precipitation on Column | Poor solubility in the mobile phase. | - Dissolve the sample in a minimal amount of a stronger solvent and "dry load" it onto the column by adsorbing it onto a small amount of silica gel.[11] |
Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Sublimation for Ultra-High Purity
For applications requiring very high purity, such as in organic electronics, sublimation can be an excellent final purification step.[12]
Q4: When should I consider using sublimation?
A4: Sublimation is most effective for compounds that can transition directly from a solid to a gas phase without decomposing. It is particularly useful for removing non-volatile impurities.[13]
Key Parameters for Sublimation:
-
Temperature: The temperature should be high enough to achieve a reasonable sublimation rate but below the compound's melting and decomposition points. For this compound, with a melting point of 90-95°C, the sublimation temperature will likely be in this range under vacuum.[14]
-
Vacuum: A high vacuum is necessary to lower the sublimation temperature and prevent oxidation.
-
Apparatus: A standard sublimation apparatus with a cold finger is used to collect the purified product.[13]
Troubleshooting Sublimation:
| Problem | Probable Cause | Solution |
| Low Yield | - Temperature is too low.- Vacuum is insufficient. | - Gradually increase the temperature.- Check the vacuum system for leaks. |
| Product Contamination | Impurities are co-subliming. | - Use a temperature gradient in the sublimation apparatus to separate compounds with different volatilities.[15]- Perform a preliminary purification by recrystallization or chromatography. |
| Decomposition | The sublimation temperature is too high. | - Lower the temperature and/or improve the vacuum. |
References
- 1. 4,4 -Dibromo-p-terphenyl 17788-94-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]
- 6. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. mbraun.com [mbraun.com]
- 13. youtube.com [youtube.com]
- 14. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 15. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility of 4-Bromo-m-terphenyl
Welcome to the dedicated technical support guide for 4-Bromo-m-terphenyl. This resource is designed for researchers, chemists, and formulation scientists who are incorporating this versatile molecule into their work. The inherent aromatic and crystalline nature of this compound can present unique solubility challenges. This guide provides in-depth, experience-driven answers to common questions, robust troubleshooting workflows, and validated experimental protocols to empower you to overcome these hurdles efficiently and effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues and questions encountered when working with this compound, moving from fundamental principles to advanced problem-solving.
Q1: I'm starting a new project. What is the expected solubility profile of this compound?
A: Understanding the molecular structure is key to predicting solubility. This compound (C₁₈H₁₃Br) is a large, rigid, and predominantly non-polar molecule due to its three phenyl rings.[1] The bromine atom introduces a slight dipole, but the overall character is lipophilic and aromatic.
Therefore, you should expect:
-
High Solubility: In aromatic solvents (e.g., toluene, xylene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). The π-π stacking interactions between the terphenyl rings and the aromatic solvent molecules facilitate dissolution. Related unsubstituted compounds like m-terphenyl and p-terphenyl are known to be very soluble in common aromatic solvents.[2][3]
-
Moderate Solubility: In moderately polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can interact with the molecule's slight polarity.
-
Low to Sparingly Soluble: In polar protic solvents such as ethanol, methanol, and isopropanol. While some solubility is expected, particularly with heating, the energy required to break the hydrogen bonds of the alcohol network to accommodate the large, non-polar solute is significant.[2][3]
-
Insoluble: In highly polar solvents like water and non-polar aliphatic solvents like hexane and cyclohexane. There is a significant mismatch in polarity and intermolecular forces.
Q2: My this compound isn't dissolving in my chosen solvent at room temperature. What should I do first?
A: This is a common challenge. Before changing solvents, consider these physical interventions, which are often sufficient to achieve dissolution. The underlying principle is to increase the kinetic energy of the system to overcome the compound's lattice energy—the energy holding the solid crystal together.
-
Gentle Heating: Increase the temperature of the solution in a controlled manner (e.g., using a water bath). Heating increases the solvent's capacity to dissolve the solute and accelerates the dissolution rate. Given the melting point of 90-95°C for this compound, heating to 40-60°C is a safe and effective starting point.[1][4]
-
Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized energy, which helps to break apart the solid particles and enhance mass transfer, thereby speeding up dissolution.
-
Increased Agitation: Simply switching from a magnetic stir bar to an overhead stirrer or increasing the stirring speed can sometimes improve dissolution by reducing the thickness of the static solvent layer around the solid particles.
-
Particle Size Reduction: If you are working with a coarse crystalline powder, grinding it to a finer powder with a mortar and pestle will significantly increase the surface area available for the solvent to act upon, leading to faster dissolution. This is a well-established technique for improving the dissolution of poorly soluble compounds.[5][6]
Q3: I've tried heating and sonication, but the solubility is still poor. How do I choose a better solvent or a co-solvent system?
A: If physical methods are insufficient, a chemical modification of the solvent system is the next logical step.
Solvent Selection: Refer to the expected solubility profile in Q1 and the Solvent Selection Workflow diagram below. If you are using a solvent like ethanol, switching to toluene or dichloromethane will likely yield much better results.
Co-Solvency: This is a powerful technique where a second, miscible solvent is added to the primary solvent to modify its overall polarity and increase its solvating power for a specific solute.[7]
-
Example Scenario: Imagine your reaction requires a moderately polar environment, but this compound is poorly soluble in your primary solvent, acetonitrile.
-
Co-Solvent Strategy: You can dissolve the this compound in a minimal amount of a high-solubility solvent like THF or toluene first. Then, slowly add this concentrated solution to your primary solvent (acetonitrile) under vigorous stirring. This approach often keeps the compound in solution, whereas adding the solid directly to the final solvent mixture might not work as efficiently.
Q4: My compound dissolved with heat, but it crashed out of solution upon cooling. How can I prevent this precipitation?
A: This indicates you have created a supersaturated solution. The solubility is thermodynamically limited at the lower temperature. To address this:
-
Maintain Elevated Temperature: If your experimental setup allows, simply maintain the temperature at which the compound remains dissolved.
-
Use a Co-Solvent System: As described in Q3, adding a small percentage of a stronger solvent (e.g., 5-10% toluene in an ethyl acetate solution) can increase the overall solvating power of the system and keep the compound in solution even at room temperature.
-
Reduce Concentration: The most straightforward solution is to work with a more dilute solution that is below the solubility limit at your target temperature. If this is not possible due to reaction stoichiometry, you may need to increase the total volume of the solvent.
Data Summary & Visualization
Expected Qualitative Solubility
The table below summarizes the predicted solubility of this compound in common laboratory solvents based on its chemical structure and the known properties of related terphenyl compounds.[2][3] This table should be used as a starting point for solvent screening.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Aromatic | Toluene, Xylene | Very Soluble | "Like dissolves like"; strong π-π interactions. |
| Chlorinated | Dichloromethane (DCM) | Soluble | Good balance of polarity to interact with the molecule. |
| Ethers | Tetrahydrofuran (THF) | Soluble | Moderate polarity and ability to solvate aromatic rings. |
| Ketones | Acetone | Moderately Soluble | Higher polarity may limit solubility compared to THF. |
| Esters | Ethyl Acetate | Moderately Soluble | Moderate polarity; good general-purpose solvent. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Energy cost of disrupting solvent H-bonding is high. |
| Aliphatic | Hexane, Heptane | Insoluble | Polarity mismatch; weak van der Waals forces. |
| Polar Aprotic | DMSO, DMF | Soluble | Powerful solvents, but may be difficult to remove. |
| Aqueous | Water | Insoluble | Extreme polarity mismatch. |
Logical Workflows
The following diagrams, generated using Graphviz, provide a visual guide to the decision-making processes for solvent selection and troubleshooting.
Caption: Logical workflow for initial solvent selection.
Caption: Troubleshooting logic for dissolution issues.
Experimental Protocols
For precise and reproducible results, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility.
Protocol: Quantitative Solubility Determination by the Isothermal Shake-Flask Method
This method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of the solute in a saturated solution at a specific temperature. A similar methodology is outlined for other complex aromatic molecules and is adapted here.[8]
Objective: To determine the quantitative solubility (e.g., in mg/mL or mol/L) of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
High-purity organic solvent(s) of choice
-
Analytical balance (±0.01 mg accuracy)
-
20 mL glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Appropriate analytical instrumentation for quantification, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).
Procedure:
-
Preparation of Standard Curve:
-
Prepare a concentrated stock solution of this compound in the chosen solvent (or a solvent in which it is highly soluble, like toluene).
-
Perform a serial dilution of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.
-
Analyze these standards using your chosen analytical method (e.g., HPLC-UV) to generate a standard curve of detector response versus concentration. Ensure the curve has an R² value > 0.995 for accuracy.
-
-
Sample Preparation (Equilibration):
-
Add an excess amount of solid this compound to a pre-weighed 20 mL vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. A starting point would be ~100 mg of solid in 10 mL of solvent.
-
Accurately add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial. Prepare at least three replicate vials for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in the constant temperature shaker set to your desired temperature (e.g., 25°C).
-
Allow the samples to shake for a minimum of 24 hours to ensure equilibrium is reached. For highly crystalline or poorly soluble compounds, 48-72 hours may be necessary. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Withdrawal and Analysis:
-
After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean analysis vial (e.g., an HPLC vial). This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with the solvent as necessary to bring its concentration within the linear range of your standard curve.
-
Analyze the diluted sample using the same analytical method used for the standard curve.
-
-
Calculation:
-
Using the standard curve, determine the concentration of this compound in your diluted sample.
-
Apply the dilution factor to calculate the concentration in the original, undiluted (saturated) sample. This value is the equilibrium solubility.
-
Average the results from your replicate vials and calculate the standard deviation.
-
Self-Validation: The protocol's trustworthiness comes from the equilibrium step. To confirm true equilibrium has been reached, you can take samples at different time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across the later time points, you can be confident that the system has reached a stable equilibrium.
References
- 1. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
- 2. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. M-Terphenyl | C18H14 | CID 7076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Isomeric Landscape: A Comparative Guide to 4-Bromo-m-terphenyl and 4-Bromo-p-terphenyl in OLED Performance
For researchers and scientists at the forefront of Organic Light-Emitting Diode (OLED) technology, the selection of precursor molecules is a critical determinant of final device performance. The isomeric arrangement of atoms within these foundational building blocks can have a profound impact on the photophysical and electronic properties of the resulting materials. This guide provides an in-depth comparison of two such isomers: 4-Bromo-m-terphenyl and 4-Bromo-p-terphenyl, exploring how their distinct structures influence their suitability and performance in OLED applications.
The terphenyl backbone, a rigid structure of three interconnected phenyl rings, is a common motif in materials designed for OLEDs, offering excellent thermal stability. The strategic placement of a bromine atom on this framework provides a reactive site for further molecular elaboration, typically through cross-coupling reactions, to build the complex, high-performance molecules required for various layers within an OLED device.[1][2][3] The seemingly subtle difference between a meta (m) and para (p) linkage in the terphenyl core, however, leads to significant variations in molecular geometry, electronic conjugation, and ultimately, the performance of the final OLED.
The Decisive Role of Isomerism: Meta vs. Para Linkage
The core distinction between this compound and 4-Bromo-p-terphenyl lies in the connectivity of the phenyl rings. In the para-isomer, the phenyl rings are linked in a linear fashion, creating a more planar and extended π-conjugated system. Conversely, the meta-isomer features a bent structure, which disrupts the end-to-end π-conjugation. This fundamental structural difference is the primary driver of their divergent properties and performance characteristics in OLEDs.
The "Meta-Linkage Strategy": A Pathway to High-Energy Excitation
In the realm of OLEDs, particularly for demanding applications like blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters, a high triplet energy (ET) in the host material is paramount. This is to ensure efficient energy transfer to the emissive dopant and to prevent back-energy transfer, which would quench the emission. The "meta-linkage strategy" has emerged as a powerful design principle to achieve high ET. The twisted structure of meta-linked compounds, such as those derived from this compound, effectively shortens the conjugation length. This localization of the electron orbitals leads to a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and consequently, a higher triplet energy.
Comparative Analysis of Key Properties
| Property | This compound Derivative | 4-Bromo-p-terphenyl Derivative | Rationale and Implications for OLEDs |
| Molecular Geometry | Twisted/Bent | Linear/Planar | The twisted geometry of m-terphenyl derivatives can inhibit intermolecular interactions and crystallization, leading to more stable amorphous films, which is beneficial for device longevity. The planar structure of p-terphenyls can promote π-π stacking, which may be advantageous for charge transport but can also lead to excimer formation and emission quenching. |
| Triplet Energy (ET) | Generally Higher | Generally Lower | A higher triplet energy is crucial for host materials in phosphorescent and TADF OLEDs to efficiently confine the excitons on the guest emitter molecules, especially for blue emitters which have high energy triplet states. |
| HOMO/LUMO Levels | Wider Bandgap | Narrower Bandgap | The wider bandgap of m-terphenyl derivatives is a direct consequence of the reduced π-conjugation. This can be tuned to achieve appropriate energy level alignment for efficient charge injection and transport in the OLED device stack. |
| Solubility | Generally Higher | Generally Lower | The less regular, twisted structure of m-terphenyl derivatives often leads to better solubility in common organic solvents, which can be an advantage for solution-processed OLED fabrication. |
Table 1: Comparative Properties of m-terphenyl vs. p-terphenyl Derivatives and their Implications in OLEDs.
Experimental Workflows: From Precursor to Performance
The synthesis of advanced OLED materials from these bromo-terphenyl precursors typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This versatile reaction allows for the facile formation of carbon-carbon bonds, enabling the attachment of various functional groups to the terphenyl core.
Generalized Suzuki Coupling Protocol for Synthesis of Terphenyl Derivatives
The following protocol outlines a typical Suzuki-Miyaura coupling reaction for the synthesis of a functionalized terphenyl derivative from a bromo-terphenyl precursor.
Fabrication of a Small Molecule OLED Device
Once the desired OLED material is synthesized and purified, it is incorporated into a multilayer OLED device, typically through vacuum thermal evaporation.
Performance Implications in OLED Devices
The choice between this compound and 4-Bromo-p-terphenyl as a precursor will significantly influence the performance of the final OLED device.
-
For Blue Phosphorescent and TADF OLEDs: Materials derived from This compound are generally superior as host materials. The inherent high triplet energy of the meta-terphenyl core is essential for preventing exciton quenching and achieving high efficiency and stability in blue-emitting devices.
-
For Charge Transport Materials: Derivatives of 4-Bromo-p-terphenyl , with their linear and planar structure, can facilitate better intermolecular π-π stacking, which is often beneficial for charge mobility.[1] Therefore, they can be excellent candidates for hole or electron transport layers, provided that their energy levels are appropriately aligned with the other layers in the device.
-
For Emitter Materials: The choice of isomer for the core of an emitter molecule will depend on the desired emission color and photophysical properties. A p-terphenyl core will lead to a more redshifted emission compared to a m-terphenyl core due to the extended conjugation. The twisted nature of m-terphenyl derivatives can also be exploited to reduce aggregation-caused quenching, potentially leading to higher photoluminescence quantum yields in the solid state.
Conclusion and Future Outlook
In the nuanced field of OLED material design, the isomeric form of a precursor molecule is a critical design parameter. While 4-Bromo-p-terphenyl has been a workhorse in the synthesis of a wide range of OLED materials, the strategic use of this compound offers distinct advantages, particularly in the development of high-performance host materials for blue OLEDs. The "meta-linkage strategy" provides a clear rationale for the superior triplet energy of m-terphenyl derivatives.
As the demand for more efficient and stable OLED displays and lighting continues to grow, a deeper understanding of structure-property relationships at the molecular level will be crucial. The judicious selection of precursors like this compound and 4-Bromo-p-terphenyl, based on the specific requirements of the target OLED application, will continue to be a key enabler of next-generation display technologies. Future research focusing on direct comparative studies of materials derived from these two isomers would be invaluable in further elucidating their relative merits and guiding the rational design of even more advanced OLED materials.
References
A Comparative Guide to Terphenyl Isomers as Precursors for High-Performance Liquid Crystals
Introduction: The Architectural Logic of Liquid Crystal Precursors
In the pursuit of advanced liquid crystal (LC) materials for applications ranging from high-resolution displays to photonic devices, the selection of the core molecular scaffold is a critical determinant of the final material's performance. The rigidity, linearity, and electronic properties of this core dictate the subsequent mesomorphic behavior, optical anisotropy, and dielectric properties. Among the foundational building blocks, the terphenyl system—a simple yet elegant scaffold of three interconnected phenyl rings—offers a compelling platform. However, not all terphenyls are created equal. The constitutional isomerism of the terphenyl core—ortho, meta, and para—imparts dramatically different three-dimensional structures, which fundamentally governs their suitability as liquid crystal precursors.
This guide provides an in-depth comparative analysis of p-terphenyl, m-terphenyl, and o-terphenyl as foundational units for calamitic (rod-shaped) liquid crystals. We will move beyond a simple recitation of properties to explore the causal relationships between isomeric structure and performance, offering field-proven insights into synthetic strategies and characterization protocols. This document is intended for researchers and materials scientists seeking to make informed decisions in the rational design of novel liquid crystal materials.
The Decisive Role of Isomeric Structure
The potential of a molecule to form a liquid crystal phase is intrinsically linked to its shape anisotropy. For calamitic mesophases, such as the nematic and smectic phases, a high aspect ratio (length-to-width) is paramount. It is this fundamental principle that immediately distinguishes the terphenyl isomers.
-
para-Terphenyl (p-Terphenyl): The Archetype of Linearity The 1,4-linkage of the phenyl rings in p-terphenyl results in a highly linear, rigid, and nearly planar structure.[1] This geometry is the ideal starting point for creating calamitic liquid crystals. The extended π-conjugation along the long molecular axis is a key feature that leads to high optical anisotropy (birefringence), a desirable property for many optical applications.[2][3] Its structural integrity makes it the cornerstone for developing high-performance LCs with enhanced optical and electrical properties.[4]
-
meta-Terphenyl (m-Terphenyl): The Introduction of a Kink The 1,3-linkage in m-terphenyl introduces a significant bend or "kink" into the molecular structure. This deviation from linearity disrupts the parallel molecular packing required for the formation of conventional nematic and smectic phases. While this makes it an unsuitable precursor for traditional calamitic LCs, this bent-core architecture is the basis for another class of materials known as banana liquid crystals, which exhibit unique ferroelectric properties.
-
ortho-Terphenyl (o-Terphenyl): A Sterically Hindered Conformation The 1,2-linkage in o-terphenyl forces the terminal phenyl rings to twist significantly out of plane due to severe steric hindrance. This results in a non-linear, bulky, and three-dimensional structure that is antithetical to the formation of any liquid crystal phase. Instead, o-terphenyl is a well-known glass-forming liquid, studied for its complex behavior near the glass transition temperature rather than for mesomorphic properties.[5][6]
This initial analysis clearly establishes p-terphenyl as the only viable isomer for the design of conventional, high-performance calamitic liquid crystals. The remainder of this guide will therefore focus on this isomer, while acknowledging the distinct (and largely non-mesogenic) nature of its counterparts.
References
A Senior Application Scientist's Guide to 4-Bromo-m-terphenyl Derivatives in Organic Electronics
In the relentless pursuit of next-generation organic electronic devices, from vibrant flexible displays to efficient solid-state lighting, the performance of each material within the device stack is paramount. The core building blocks, the organic semiconductors, dictate the ultimate efficiency, stability, and operational lifetime of these devices. Among the vast library of molecular scaffolds, m-terphenyl derivatives have emerged as a compelling class of materials, offering a unique combination of electronic and physical properties.
This guide provides an in-depth evaluation of the performance of 4-Bromo-m-terphenyl derivatives in organic electronics, particularly focusing on their application in Organic Light-Emitting Diodes (OLEDs). As a versatile precursor, this compound allows for strategic functionalization, enabling the fine-tuning of material properties to meet the specific demands of different device layers. We will explore the causal relationship between the meta-linkage of the terphenyl core and the resulting material properties, compare its performance with established alternatives, and provide detailed experimental protocols for the synthesis and characterization of these promising compounds.
The Strategic Advantage of the m-Terphenyl Scaffold
The choice of the m-terphenyl backbone is a deliberate one, rooted in the principles of molecular engineering for organic electronics. Unlike its para-linked counterpart, which promotes extended π-conjugation along the molecular axis, the meta-linkage in m-terphenyl disrupts this conjugation. This seemingly counterintuitive approach provides several key advantages:
-
High Triplet Energy: The interrupted conjugation leads to a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is particularly crucial for host materials in phosphorescent OLEDs (PHOLEDs), where a high triplet energy is required to prevent the quenching of the phosphorescent emitter's excited state.
-
Amorphous Morphology: The bent and rigid nature of the m-terphenyl core hinders close molecular packing and crystallization. This promotes the formation of stable amorphous glasses, which is highly desirable for the thin films in OLEDs to ensure uniform device performance and prevent degradation due to grain boundaries.
-
Tunable Electronic Properties: The bromine atom on the m-terphenyl core serves as a versatile synthetic handle. Through well-established cross-coupling reactions like Suzuki or Buchwald-Hartwig, a wide array of functional groups can be introduced. This allows for the precise tuning of the material's electronic properties, tailoring it for specific roles within an OLED, such as a hole transport, electron transport, or host material.
Performance Evaluation in Organic Light-Emitting Diodes (OLEDs)
The true measure of a material's potential lies in its performance within a functional device. Derivatives of this compound have shown exceptional promise, particularly as electron transport materials (ETMs) in OLEDs.
Case Study: A High-Performance Electron Transport Material
A prime example is the derivative [1,1':3',1''-terphenyl]-3,3''-diylbis(diphenylphosphineoxide) (BmPOPB) , which can be synthesized from a dibrominated m-terphenyl precursor. The introduction of the diphenylphosphine oxide (PO) moieties provides strong electron-withdrawing character, facilitating efficient electron injection and transport.
A comparative study of BmPOPB with its para-linked isomer and the widely used ETM, 1,3,5-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), reveals the superiority of the m-terphenyl scaffold.
| Material | Triplet Energy (ET) | Electron Mobility (µe) | Device Architecture | Max. External Quantum Efficiency (EQE) |
| BmPOPB | 2.82 eV | ~10-4 cm2 V-1 s-1 | Green PHOLED (Ir(ppy)3 emitter) | 22.68% |
| Blue PHOLED (FIrpic emitter) | 21.3% | |||
| Blue TADF OLED (2CzPN emitter) | 17.4% | |||
| BpPOPB (p-isomer) | Lower than BmPOPB | Lower than BmPOPB | Green PHOLED (Ir(ppy)3 emitter) | Lower than BmPOPB device |
| TPBi (Standard ETM) | ~2.74 eV | ~10-5 cm2 V-1 s-1 | Green PHOLED (Ir(ppy)3 emitter) | Lower than BmPOPB device |
Data synthesized from available research literature.
The high triplet energy of BmPOPB makes it an excellent ETM for both green and high-energy blue phosphorescent emitters, effectively confining the triplet excitons to the emissive layer and preventing energy loss. Furthermore, its electron mobility is an order of magnitude higher than that of TPBi, leading to a more balanced charge carrier distribution within the device and consequently, higher efficiency.
A Note on Organic Field-Effect Transistors (OFETs)
While the application of this compound derivatives in OLEDs is well-documented, their use in Organic Field-Effect Transistors (OFETs) is a less explored area. The inherent tendency of the m-terphenyl core to form amorphous films, which is advantageous for OLEDs, can be a limiting factor for OFETs where a higher degree of molecular ordering is generally required for efficient charge transport in the transistor channel.
However, the versatility of the this compound platform allows for the introduction of functional groups that can induce self-assembly and crystalline domain formation. Further research into such derivatives could yield high-performance semiconductors for OFET applications. The evaluation of these materials would focus on key parameters such as:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is in the "on" state to the current in the "off" state, indicating the switching efficiency.
-
Threshold Voltage (Vth): The minimum gate voltage required to turn the transistor "on".
Experimental Protocols
To ensure scientific integrity and provide a practical framework for researchers, we outline the key experimental methodologies for the synthesis and device fabrication.
Synthesis of a this compound Derivative
The following is a representative protocol for a Suzuki coupling reaction to functionalize a dibrominated m-terphenyl.
Reaction: Synthesis of a generic diaryl-substituted m-terphenyl.
Caption: Suzuki coupling for functionalizing dibromo-m-terphenyl.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1,3-dibromo-5-phenylbenzene (1.0 eq) and the desired arylboronic acid (2.2 eq) in a mixture of toluene and ethanol.
-
Degassing: Bubble argon through the solution for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Add an aqueous solution of potassium carbonate (K2CO3) as the base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product.
OLED Fabrication and Characterization
The following protocol describes the fabrication of a multilayer OLED using thermal evaporation.
A Comparative Guide for Synthetic Chemists: 4-Iodo-m-terphenyl vs. 4-Bromo-m-terphenyl
This guide provides an in-depth comparison of 4-Iodo-m-terphenyl and 4-Bromo-m-terphenyl, two critical precursors in the fields of materials science and drug development. We will move beyond a simple cataloging of properties to explore the causal relationships between their structures and their performance in the lab, offering field-proven insights for researchers and process chemists. Our analysis is grounded in fundamental organometallic principles and supported by experimental data to guide your selection of the optimal reagent for your synthetic goals.
The Strategic Importance of Halogenated m-Terphenyls
The m-terphenyl scaffold is a rigid, sterically demanding framework that serves as a foundational building block in various advanced applications. Its derivatives are integral to the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and complex pharmaceutical intermediates.[1][2] The strategic placement of a halogen at the 4-position of a terminal phenyl ring transforms the otherwise inert terphenyl core into a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3]
The choice between an iodine or a bromine substituent at this position is not trivial. It profoundly impacts the synthetic route required to access the molecule, its inherent reactivity, and the optimal conditions for downstream transformations. This guide will dissect these differences to empower you to make a more informed and strategic decision in your experimental design.
Synthesis: A Tale of Two Halogens
The accessibility of a starting material is a primary consideration in any synthetic campaign. The synthetic routes to this compound and 4-Iodo-m-terphenyl differ significantly, a direct consequence of the fundamental reactivity of the halogens themselves.
Protocol 1: Synthesis of this compound via Electrophilic Aromatic Substitution
The preparation of this compound can often be achieved through direct electrophilic bromination of the m-terphenyl precursor. This method leverages the moderate reactivity of bromine, which allows for selective monosubstitution under controlled conditions.
Experimental Protocol:
-
Dissolution: Dissolve m-terphenyl (1.0 eq) in a suitable inert solvent, such as carbon tetrachloride or bromobenzene.[4]
-
Bromination: Add liquid bromine (1.1 to 2.5 eq) dropwise to the solution under stirring, typically at room temperature. The use of a slight excess of bromine drives the reaction to completion.
-
Reaction: Heat the mixture to reflux (e.g., 100-110°C) for several hours (24-48h) until analysis (e.g., by GC-MS) indicates the consumption of the starting material. During this process, hydrogen bromide (HBr) gas will evolve.
-
Work-up: Cool the reaction mixture to room temperature. Pour the solution into methanol to precipitate the crude product.
-
Purification: Filter the solid and wash with methanol to remove excess bromine and solvent. Further purification can be achieved by recrystallization from a solvent like toluene to yield pure this compound.
Causality Explained: Direct bromination is feasible because bromine's reactivity is sufficient to substitute the activated para-position of the terminal phenyl rings of m-terphenyl without leading to uncontrollable poly-bromination, especially when reaction stoichiometry and time are carefully managed.[4] The absence of a catalyst simplifies the procedure and reduces costs.
Protocol 2: Synthesis of 4-Iodo-m-terphenyl via Suzuki Coupling
Direct iodination of m-terphenyl with I₂ is generally less efficient and harder to control than bromination due to the lower electrophilicity of iodine. A more reliable and common strategy is to construct the molecule from smaller, pre-functionalized building blocks using a cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), combine 1-bromo-3-iodobenzene (1.0 eq), (4-iodophenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like aqueous sodium carbonate (2 M solution, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol.
-
Reaction: Heat the mixture to reflux (e.g., 80-90°C) and stir vigorously for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling, separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate 4-Iodo-m-terphenyl.
Causality Explained: This convergent approach offers superior control over regioselectivity. The Suzuki-Miyaura reaction is exceptionally tolerant of various functional groups and reliably forms the C-C bond at the desired positions defined by the precursors.[5] While this is a multi-component reaction requiring a catalyst, it avoids the potential pitfalls of direct iodination and is highly modular.
Comparative Physicochemical and Reactivity Profile
The choice between the iodo- and bromo- derivative is most critically informed by their differing reactivity in cross-coupling reactions, which stems directly from the properties of the carbon-halogen bond.
Physicochemical Properties
A summary of key physical properties is presented below. These values are essential for practical considerations such as reaction setup, solvent selection, and purification.
| Property | This compound | 4-Iodo-m-terphenyl (p-isomer)¹ |
| CAS Number | 54590-37-3 | 1762-85-2[6] |
| Molecular Formula | C₁₈H₁₃Br | C₁₈H₁₃I[6] |
| Molecular Weight | 309.20 g/mol | 356.20 g/mol [6] |
| Melting Point | 90-95 °C | ~238 °C (p-isomer data)[6] |
| Appearance | Solid | Solid[6] |
| ¹Note: Data for the specific 4-Iodo-m-terphenyl isomer is not readily available in public databases; data for the analogous p-terphenyl isomer is provided for general comparison. |
Reactivity in Palladium-Catalyzed Cross-Coupling
The principal application for these molecules is as an electrophilic partner in cross-coupling reactions. The performance difference between the two is governed by the kinetics of the catalytic cycle, specifically the oxidative addition step.
Theoretical Grounding: The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling is:
R-I > R-OTf > R-Br >> R-Cl [5][7]
This order is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, making it easier to break. This facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-halogen bond to form a Pd(II) intermediate.[8][9]
// Invisible nodes for positioning text node [style=invisible, width=0.1, height=0.1, label=""]; t1, t2, t3, t4;
// Edges and labels pd0 -> pdiix [label=" Oxidative\n Addition", fontcolor="#EA4335", fontsize=10, color="#EA4335"]; pdiix -> pdiior [label=" Ligand\n Exchange", fontsize=10]; pdiior -> pdiir [label=" Transmetalation", fontsize=10]; pdiir -> pd0 [label=" Reductive\n Elimination", fontcolor="#4285F4", fontsize=10, color="#4285F4"];
// Reactants and Products node [shape=plaintext, fontsize=10, fontcolor="#5F6368"]; arx [label="Ar-X\n(Aryl Halide)"]; rboronic [label="R'-B(OH)₂\n(Boronic Acid)"]; base [label="Base"]; product [label="Ar-R'\n(Product)"];
arx -> t1; t1 -> pdiix [style=invis]; rboronic -> t2; base -> t2; t2 -> pdiior [style=invis]; product -> t4 [style=invis, dir=back]; pdiir -> t4;
{rank=same; arx; rboronic; base} } .dot Caption: The Suzuki-Miyaura catalytic cycle. The C-X bond strength is critical in the initial oxidative addition step.
Experimental Insights & Consequences:
-
Reaction Conditions: The higher reactivity of 4-Iodo-m-terphenyl allows for the use of milder reaction conditions. This can include lower reaction temperatures, shorter reaction times, and potentially lower catalyst loadings compared to its bromo- counterpart.[10] This is advantageous when working with thermally sensitive substrates.
-
Catalyst System: While this compound often requires more electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition, 4-Iodo-m-terphenyl can frequently be coupled effectively with more conventional and less expensive ligands like triphenylphosphine (PPh₃).[5]
-
A Note of Caution: The high reactivity of aryl iodides is not always beneficial. In complex syntheses with multiple halide-differentiated handles, the C-I bond will almost always react preferentially. Furthermore, some studies have noted that with traditional Pd/PPh₃ systems at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[11] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate, a crucial insight for process optimization.[11]
Summary and Recommendations
The decision to use 4-Iodo-m-terphenyl or this compound should be a strategic one, based on the specific demands of your synthesis.
| Feature | 4-Iodo-m-terphenyl | This compound |
| Synthesis | Typically multi-step (e.g., coupling) | Often single step (direct bromination) |
| Cost & Availability | Generally higher cost, less available | Generally lower cost, more available |
| Reactivity | Higher. Favors milder conditions, shorter times.[12] | Lower. May require more forcing conditions. |
| Selectivity | Ideal for high-yield, fast reactions. | Better for sequential couplings where the bromine is a more robust handle for a later step. |
| Catalyst Choice | Compatible with a wider range of catalysts, including less active ones. | Often requires more specialized, highly active catalyst systems. |
Recommendations for the Researcher:
-
Choose 4-Iodo-m-terphenyl when:
-
Your primary goal is to achieve the highest possible reactivity and yield in a single coupling step.
-
You are working with sensitive functional groups that demand mild reaction temperatures and short reaction times.
-
You need to ensure complete conversion where the bromo-analog proves sluggish.
-
-
Choose this compound when:
-
Cost and starting material availability are primary concerns for large-scale synthesis.[13]
-
You are designing a multi-step synthesis that requires sequential cross-coupling, using the bromine as a more stable handle to be reacted after a more labile group (like a triflate or iodide) elsewhere on the molecule.
-
The robustness of the C-Br bond is advantageous for withstanding reaction conditions of other transformations prior to the coupling step.
-
By understanding the fundamental chemical principles that differentiate these two reagents, you can better anticipate their behavior, optimize reaction conditions, and ultimately design more efficient and successful synthetic strategies.
References
- 1. Metal free synthesis of thermally stable blue fluorescent m-terphenyls by ring transformation of 2H-pyran-2-ones: chemical synthesis, spectroscopy and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. nbinno.com [nbinno.com]
- 4. webqc.org [webqc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 1,1':4',1''-Terphenyl, 4-iodo- | C18H13I | CID 11111049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. icmpp.ro [icmpp.ro]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photophysical Properties of m-Terphenyl and its Derivatives
The m-Terphenyl Scaffold: A Foundation for Functional Materials
m-Terphenyl, or 1,3-diphenylbenzene, is a non-linear aromatic hydrocarbon that, along with its isomers o-terphenyl and p-terphenyl, has garnered significant interest in materials science.[2] The arrangement of the phenyl rings in the meta position disrupts the linear conjugation seen in p-terphenyl, leading to distinct electronic and photophysical properties.[2] This structural nuance makes the m-terphenyl core a versatile platform for developing materials with tailored optical and electronic characteristics.
Photophysical Profile of Unsubstituted m-Terphenyl
The photophysical properties of the parent m-terphenyl provide a crucial baseline for understanding the impact of functionalization. The electronic transitions of m-terphenyl are characterized by a significant Stokes shift, which is the difference between the maximum absorption and emission wavelengths.
Table 1: Photophysical Properties of Unsubstituted m-Terphenyl and p-Terphenyl
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| m-Terphenyl | 246[3][4] | 339[3] | 93 | Not Reported |
| p-Terphenyl | 276[5] | 340 | 64 | 0.93 (in cyclohexane)[5] |
The absorption spectrum of m-terphenyl peaks in the deep UV region, a consequence of the π-π* transitions within the aromatic system.[4] The relatively large Stokes shift of 93 nm suggests a significant difference in the geometry of the molecule between its ground and excited states.[3] In contrast, the more conjugated p-terphenyl exhibits a red-shifted absorption maximum and a remarkably high fluorescence quantum yield, making it a highly efficient blue emitter.[5] The reduced conjugation in m-terphenyl is predicted to result in a lower oscillator strength compared to its para-isomer.[2]
The Influence of Substitution on the m-Terphenyl Core
The introduction of substituents onto the m-terphenyl framework can dramatically alter its photophysical properties. The nature and position of these functional groups can tune the absorption and emission wavelengths, quantum yield, and fluorescence lifetime.
The Heavy Atom Effect: The Anticipated Impact of Bromination
The introduction of a bromine atom at the 4-position of the central phenyl ring of m-terphenyl is expected to have a profound influence on its photophysical behavior due to the "heavy atom effect." While specific experimental data for 4-Bromo-m-terphenyl is scarce, the principles of photochemistry allow for a confident prediction of its properties.
The presence of the heavy bromine atom would enhance spin-orbit coupling, a phenomenon that facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This would likely lead to a significant decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime compared to the parent m-terphenyl. Concurrently, the population of the triplet state would be enhanced, potentially giving rise to phosphorescence, especially at low temperatures or in rigid matrices where non-radiative decay pathways are suppressed.
Donor-Acceptor Systems and Intramolecular Charge Transfer
The incorporation of electron-donating and electron-withdrawing groups on the m-terphenyl scaffold can lead to the formation of "push-pull" systems.[6] In these derivatives, photoexcitation can induce an intramolecular charge transfer (ICT) from the donor to the acceptor moiety. This ICT state is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.[7]
For instance, diphenylamino terphenyl emitters, which feature a strong electron-donating triphenylamine group, exhibit intense blue luminescence with high quantum yields, in some cases approaching unity.[7] The emission of these compounds is highly solvatochromic, with a significant red-shift in more polar solvents, indicative of a more polar excited state.[7]
Experimental Protocols for Photophysical Characterization
To empirically determine and compare the photophysical properties of m-terphenyl and its derivatives, a suite of spectroscopic techniques is employed.
Steady-State Absorption and Emission Spectroscopy
This is the foundational experiment to determine the absorption and emission maxima, and subsequently the Stokes shift.
Protocol:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane).
-
Absorption Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined.
-
Emission Measurement: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the emission spectrum to determine the wavelength of maximum fluorescence (λ_em).
-
Data Analysis: The Stokes shift is calculated as the difference between λ_em and λ_abs.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is commonly employed.[8]
Protocol:
-
Standard Selection: Choose a quantum yield standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546).
-
Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Emission Spectra Acquisition: Record the emission spectra of both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
Fluorescence Lifetime Measurement
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.
-
Sample Preparation: Prepare a dilute solution of the sample.
-
Data Acquisition: Excite the sample with the pulsed source and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process thousands to millions of times to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s).
Conclusion
The m-terphenyl scaffold presents a versatile platform for the development of novel functional materials with tailored photophysical properties. While the parent molecule exhibits deep UV absorption and blue fluorescence, its properties can be significantly modulated through substitution. The introduction of a heavy atom like bromine is anticipated to quench fluorescence and promote phosphorescence, while the incorporation of donor-acceptor groups can lead to highly emissive compounds with solvatochromic behavior. A thorough understanding of these structure-property relationships, grounded in robust experimental characterization, is essential for the rational design of next-generation materials for a wide range of applications.
References
- 1. Research Progress of Hyperfluorescent Organic Electroluminescent Devices | MDPI [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spectrum [m-Terphenyl] | AAT Bioquest [aatbio.com]
- 4. Absorption [m-Terphenyl] | AAT Bioquest [aatbio.com]
- 5. p-Terphenyl [omlc.org]
- 6. meta -Terphenyls as versatile fluorescent molecular sensors for monitoring the progress of hybrid polymerization processes - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00525E [pubs.rsc.org]
- 7. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Analysis of 4-Bromo-m-terphenyl and Alternative Hole Transport Materials for Semiconductor Applications
Introduction: The Critical Role of Electrochemical Analysis in Organic Semiconductors
In the pursuit of next-generation organic electronic devices, from vibrant OLED displays to efficient perovskite solar cells, the performance of the constituent organic semiconductor materials is paramount. The electronic properties of these materials, specifically their ability to transport charge carriers (holes or electrons), are dictated by their molecular structure and energy levels. Electrochemical analysis, particularly cyclic voltammetry (CV), stands as an indispensable tool for characterizing these fundamental properties.[1] By probing the redox behavior of organic molecules, we can elucidate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport barriers within a device.[2] This guide provides an in-depth technical comparison of the electrochemical properties of 4-Bromo-m-terphenyl, a potential candidate for semiconductor applications, with established hole transport materials (HTMs). Through this analysis, we aim to provide researchers and materials scientists with the critical insights needed to select and design high-performance organic semiconductors.
Understanding this compound: A Structural Perspective
This compound is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups in a meta-configuration, and a bromine atom. The terphenyl backbone provides a rigid, conjugated system conducive to charge transport. The meta-linkage, as opposed to the more linear para-configuration, results in a more twisted molecular structure. This can influence the material's solid-state packing and, consequently, its charge mobility. The bromine substituent, being an electron-withdrawing group, is expected to influence the electronic properties of the terphenyl core, potentially impacting its oxidation potential and HOMO/LUMO energy levels. While 4-bromo-p-terphenyl is recognized as a valuable building block for OLED intermediates,[3] the electrochemical properties of the m-terphenyl isomer are less documented, necessitating a comparative analysis with well-characterized alternatives.
Comparative Electrochemical Analysis: this compound vs. Established Hole Transport Materials
To contextualize the potential of this compound, we compare its expected electrochemical characteristics with three widely used hole transport materials: Triphenylamine (TPA), N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD), and 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD).
Triphenylamine (TPA) and its derivatives are foundational materials in organic electronics due to their propeller-like structure and stable radical cation formation upon oxidation, which is the cornerstone of their hole-transporting capabilities.[1][4] The non-planar structure of TPA helps in forming stable amorphous films, a desirable characteristic for device fabrication.[4]
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) is another workhorse HTM known for its excellent hole transport properties and morphological stability. Its HOMO level of approximately -5.5 eV makes it a suitable hole transporter for a variety of organic light-emitting diodes.[5]
2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) is a state-of-the-art hole transporting material, particularly in the field of perovskite solar cells. Its unique spiro-linked, three-dimensional structure provides good solubility and facilitates the formation of smooth, uniform films. The presence of four electron-donating methoxy-substituted triphenylamine units results in a relatively low oxidation potential and a HOMO level around -5.22 eV (when doped), which aligns well with the valence band of perovskite absorbers.[6]
The following table summarizes the key electrochemical parameters for these materials. The values for this compound are based on theoretical expectations due to the limited availability of direct experimental data. The bromine atom is expected to lower the HOMO level compared to unsubstituted m-terphenyl due to its electron-withdrawing nature.
| Material | Structure | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Key Features |
| This compound | (Structure not available) | Estimated ~ -5.7 to -5.9 | Estimated ~ -2.2 to -2.4 | Estimated ~ 3.5 | Rigid terphenyl core; meta-linkage may lead to amorphous films; bromine substitution likely lowers HOMO level. |
| Triphenylamine (TPA) | (Structure not available) | ~ -5.1 to -5.5[7] | ~ -2.0 to -2.4 | ~ 2.7 to 3.5 | Propeller-like structure, forms stable amorphous films, reversible oxidation.[1][4] |
| TPD | (Structure not available) | -5.5[5] | -2.3[5] | 3.2 | Excellent hole transport properties and morphological stability.[5] |
| Spiro-OMeTAD | (Structure not available) | -5.22 (doped)[6] | ~ -2.0 | ~ 3.2 | High hole mobility, good film-forming properties, widely used in perovskite solar cells.[6] |
Experimental Protocols for Electrochemical Characterization
The determination of the electrochemical properties of organic semiconductors is typically performed using cyclic voltammetry. Below is a detailed protocol for such an analysis.
Protocol: Cyclic Voltammetry of an Organic Semiconductor
1. Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), in an anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran). The choice of solvent depends on the solubility of the analyte.
2. Preparation of the Analyte Solution:
-
Dissolve the organic semiconductor material (e.g., this compound) in the prepared electrolyte solution to a concentration of approximately 1-5 mM.
3. Electrochemical Cell Setup:
-
Use a three-electrode cell configuration:
-
Working Electrode: A glassy carbon or platinum button electrode is commonly used. Polish the electrode surface with alumina slurry and sonicate in a suitable solvent to ensure a clean, reproducible surface.
-
Reference Electrode: A non-aqueous Ag/Ag⁺ or saturated calomel electrode (SCE) is typically employed. It is crucial to report the potential of the reference electrode against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple for accurate comparison across different studies.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
-
Assemble the cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution throughout the experiment.
4. Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that is wide enough to observe the oxidation and/or reduction of the analyte. The initial scan direction should be chosen based on whether oxidation or reduction is expected first.
-
Typical scan rates range from 20 to 200 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the redox processes.
-
Record the resulting voltammogram, which is a plot of current versus applied potential.
5. Data Analysis:
-
From the cyclic voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc⁺ couple (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV below the vacuum level):[8]
-
HOMO (eV) = - [Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap (Eg) can be estimated from the difference between the onset oxidation and reduction potentials:
-
Eg (eV) = Eox - Ered
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the electrochemical analysis of an organic semiconductor using cyclic voltammetry.
Logical Relationships in Electrochemical Analysis
The relationship between molecular structure, electrochemical properties, and device performance is a cornerstone of organic semiconductor research. The following diagram illustrates these critical connections.
Conclusion and Future Outlook
The electrochemical analysis of organic semiconductors is a vital step in the development of high-performance electronic devices. While direct experimental data for this compound remains to be fully explored, a comparative approach against well-established hole transport materials like TPA, TPD, and spiro-OMeTAD provides a valuable framework for assessing its potential. The structural features of this compound, namely its rigid backbone, meta-linkage, and bromine substituent, suggest that it could possess interesting electrochemical properties worthy of further investigation. Future work should focus on the synthesis and detailed experimental electrochemical characterization of this compound and its derivatives to precisely determine their HOMO/LUMO energy levels and charge transport characteristics. This will enable a more direct and quantitative comparison with existing high-performance materials and pave the way for its potential integration into next-generation organic electronics.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of hole-transport materials for perovskite solar cells - Knowledge - Zhengzhou Alfa Chemical Co.,Ltd [alfachemch.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Brominated Terphenyl Isomers in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Terphenyls, a class of hydrocarbons consisting of a central benzene ring substituted with two phenyl groups, are foundational scaffolds in materials science and medicinal chemistry.[1] Their rigid, aromatic structures are integral to the development of organic light-emitting devices (OLEDs), advanced polymers, and novel pharmaceutical agents. The synthesis of functionalized, unsymmetrical terphenyls frequently relies on metal-catalyzed cross-coupling reactions, where a carbon-carbon or carbon-heteroatom bond is forged.[2]
This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-brominated terphenyl isomers in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination. Understanding the distinct reactivity profiles of these isomers is paramount for researchers in synthetic and medicinal chemistry to optimize reaction conditions, maximize yields, and design efficient synthetic routes. The reactivity is primarily governed by a delicate interplay of steric hindrance and electronic effects inherent to the isomer's structure.[3][4][5]
The Isomers and the Reactions: A Structural Overview
The positional isomerism of the bromine atom on the central phenyl ring of a terphenyl molecule drastically alters its accessibility for catalytic transformation.
The Brominated Terphenyl Isomers
The three isomers—2-bromo-p-terphenyl (ortho), 3-bromo-p-terphenyl (meta), and 4-bromo-p-terphenyl (para)—exhibit unique steric environments around the reactive carbon-bromine (C-Br) bond.
Caption: Structures of the parent p-terphenyl and its para-, meta-, and ortho-bromo isomers.
-
ortho-isomer: The bromine atom is positioned next to a flanking phenyl group, creating significant steric congestion. This bulkiness can physically block the palladium catalyst from accessing the C-Br bond for the crucial oxidative addition step.[5]
-
meta-isomer: The bromine atom is one position removed from the phenyl substituent, resulting in a moderately hindered environment.
-
para-isomer: The bromine atom is located on the opposite side of the central ring from a phenyl group, offering an open and sterically unencumbered site for reaction.
The Palladium-Catalyzed Cross-Coupling Toolbox
The Suzuki, Stille, and Buchwald-Hartwig reactions are indispensable tools for forming new bonds at the C-Br position.[6] They all proceed through a similar catalytic cycle involving a palladium(0) active species.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency of this cycle, particularly the initial oxidative addition step, is highly sensitive to the steric and electronic properties of the aryl bromide (Ar-Br) substrate.[7]
Comparative Reactivity: A Head-to-Head Analysis
The general reactivity trend for brominated terphenyl isomers in palladium-catalyzed cross-coupling reactions is:
para > meta >> ortho
This hierarchy is a direct consequence of steric hindrance around the C-Br bond.
Quantitative Comparison
| Isomer Position | Steric Hindrance | Relative Reactivity | Typical Conditions Required | Key Challenges |
| para- | Low | High | Mild: Lower temp. (e.g., 80-90°C), standard ligands (e.g., PPh₃), lower catalyst loading. | Few; reaction is generally efficient. |
| meta- | Moderate | Intermediate | Moderate: Slightly higher temp. (e.g., 90-110°C), may benefit from more active catalysts. | Potential for slightly lower yields than para. |
| ortho- | High | Very Low | Forcing: High temp. (>110°C), high catalyst loading, specialized bulky ligands (e.g., Buchwald type).[8] | Low to no yield, competing dehalogenation, requires significant optimization.[7] |
Causality of Reactivity Differences
-
para-Bromoterphenyl: The exposed C-Br bond allows for facile oxidative addition with the Pd(0) catalyst. The reaction proceeds smoothly under standard conditions, making it the ideal isomer for straightforward syntheses.
-
meta-Bromoterphenyl: Reactivity is slightly attenuated compared to the para isomer but remains robust. Standard catalyst systems are often effective, though higher temperatures or longer reaction times may be necessary to achieve complete conversion.
-
ortho-Bromoterphenyl: This isomer represents a significant synthetic challenge. The adjacent phenyl group acts as a bulky shield, sterically inhibiting the approach of the palladium catalyst.[2][5] Standard catalysts like Pd(PPh₃)₄ are often ineffective. Overcoming this steric barrier necessitates the use of specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by groups like Buchwald and Hartwig.[8][9] These ligands form more reactive, coordinatively unsaturated palladium complexes that can better accommodate the hindered substrate.[8] Even with these advanced systems, reactions often require higher temperatures and may still suffer from low yields and side reactions like hydrodehalogenation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-p-terphenyl
This section provides a representative, self-validating protocol for a Suzuki-Miyaura reaction, chosen for its wide applicability and the use of air- and moisture-stable boronic acid reagents.[10]
Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Detailed Methodology
Objective: To synthesize quaterphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-p-terphenyl with phenylboronic acid.
Materials:
-
4-Bromo-p-terphenyl (1.0 mmol, 309.2 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg), finely ground
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
Experimental Rationale:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Performing the reaction under an inert gas like argon or nitrogen is critical to preserve catalyst activity.
-
Degassed Solvents: Dissolved oxygen in solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential.
-
Base: In the Suzuki reaction, a base is required to activate the boronic acid. It converts the boronic acid to a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step. K₂CO₃ is a common, effective, and mild base for this purpose.
-
Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for non-hindered substrates like the para-isomer.
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 4-bromo-p-terphenyl (309.2 mg), phenylboronic acid (146.3 mg), Pd(PPh₃)₄ (34.7 mg), and K₂CO₃ (276.4 mg).
-
Atmosphere Control: Seal the flask with a rubber septum, then evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture (Toluene: 8 mL, Ethanol: 2 mL, Water: 2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC), checking for the disappearance of the starting bromoterphenyl.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure quaterphenyl product.
-
Validation: Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
Overcoming Challenges with the ortho-Isomer
When faced with the unreactive ortho-bromoterphenyl, the standard protocol will likely fail. The following strategic adjustments are necessary:
-
Ligand Selection is Key: The most critical modification is to replace PPh₃ with a bulky, electron-rich biarylphosphine ligand.
-
Rationale: Ligands like XPhos or SPhos (developed by the Buchwald group) or tri-tert-butylphosphine (developed by the Fu group) create a more electron-rich and sterically accessible palladium center.[9] This accelerates both the oxidative addition into the hindered C-Br bond and the final reductive elimination step.[9]
-
-
Catalyst Precursor: Use a stable Pd(II) precursor like Pd(OAc)₂ or a pre-formed catalyst like XPhos-Pd-G3. The active Pd(0) species will be generated in situ.
-
Base and Solvent: Switch to a stronger, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and an anhydrous aprotic polar solvent like dioxane or DMF.
-
Increase Temperature: Higher temperatures (110-130°C) are often required to provide the necessary activation energy to overcome the steric barrier.[2]
-
Consider Alternative Couplings: If Suzuki-Miyaura coupling remains low-yielding, the Stille (using a more reactive organostannane) or Negishi (using a highly reactive organozinc reagent) couplings may offer viable, albeit more technically demanding, alternatives.[2][11]
Conclusion
The reactivity of brominated terphenyl isomers in palladium-catalyzed cross-coupling is a clear and instructive example of the profound influence of sterics in organic synthesis. The accessibility of the C-Br bond dictates the reaction's success, establishing a predictable reactivity order of para > meta >> ortho. While para- and meta-isomers are amenable to standard coupling protocols, the sterically encumbered ortho-isomer demands a sophisticated approach, relying on advanced catalyst systems with bulky, electron-rich ligands to achieve successful transformation. For researchers and drug development professionals, a thorough understanding of these isomeric differences is not merely academic; it is a practical necessity for the rational design of experiments, the efficient synthesis of complex molecules, and the avoidance of time-consuming and low-yielding reaction pathways.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Purity Validation of 4-Bromo-m-terphenyl
For researchers and professionals in drug development, the chemical integrity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. 4-Bromo-m-terphenyl (CAS No. 54590-37-3), a key intermediate in organic synthesis for functional materials and potentially pharmaceutical compounds, is no exception.[1] Its purity can directly influence reaction yields, impurity profiles of subsequent products, and the ultimate efficacy and safety of an active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical techniques used to validate the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish how each protocol acts as a self-validating system, and present the data in a clear, comparative format. Our objective is to empower you to select and implement the most appropriate analytical strategy for your specific needs, ensuring the highest degree of confidence in your results.
The Chromatographic Powerhouses: HPLC and GC-MS
Chromatographic techniques are the cornerstone of purity analysis for organic compounds, offering unparalleled separation capabilities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the preeminent method for the purity analysis of non-volatile or thermally labile compounds like this compound. We employ a reverse-phase (RP) setup, as the nonpolar C18 stationary phase effectively retains the aromatic terphenyl structure, allowing for separation from more polar or less retained impurities based on their differential partitioning between the stationary phase and a polar mobile phase.[2] UV detection is ideal, as the conjugated aromatic rings of the terphenyl backbone provide a strong chromophore for sensitive detection.
Experimental Protocol: Reverse-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (MeCN)
-
-
Gradient Elution: A gradient is chosen to ensure the elution of both early- and late-eluting impurities with good peak shape. A typical gradient might be:
-
0-25 min: 60% B to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is critical for reproducible retention times.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.
-
System Suitability: Before sample analysis, inject a standard solution multiple times (n=5). The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%, confirming the system is performing with adequate precision.[3]
Trustworthiness - Data Interpretation: Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram. A PDA detector enhances trustworthiness by providing peak purity analysis, which compares spectra across a single peak to detect co-eluting impurities. Potential impurities include unreacted starting materials from synthesis (e.g., bromobenzene, biphenylboronic acid), isomers, or by-products like di-brominated terphenyls.[4][5]
References
- 1. This compound CAS-no-54590-37-3 - Career Henan Chemical Co. [coreychem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 4,4 -Dibromo-p-terphenyl 17788-94-2 [sigmaaldrich.com]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-m-terphenyl
As researchers and drug development professionals, our work with specialized chemical reagents demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. 4-Bromo-m-terphenyl, a brominated aromatic compound, is a valuable intermediate in organic synthesis. However, its halogenated nature necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The core principle underpinning the disposal of any halogenated organic compound is preventing its release into the environment.[1][2] Organobromides can be persistent and bioaccumulative, and their improper disposal poses a significant risk.[3] This protocol is designed to be a self-validating system, where each step logically follows from the chemical's inherent properties and regulatory requirements.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This dictates the minimum personal protective equipment (PPE) and handling procedures required.
1.1. Identified Hazards
Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:
-
Acute Toxicity: It is classified as harmful if swallowed.[1][4][5][6]
-
Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[1][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][2][6]
During combustion, it can produce hazardous decomposition products, including carbon oxides and hydrogen bromide gas.[4]
1.2. Required Personal Protective Equipment (PPE)
To mitigate these risks, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Prevents eye contact with dust or splashes, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[2] | Prevents skin contact, which can lead to irritation.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a certified chemical fume hood is mandatory to avoid dust inhalation.[1][2] | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2] |
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation from non-halogenated waste streams.
The Causality: Halogenated organic compounds require specialized disposal methods, typically high-temperature incineration in facilities equipped with scrubbers.[2][7] These scrubbers are necessary to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, drastically increasing the disposal cost and environmental burden.[8] Even trace amounts (as low as 1,000 ppm) can render a solvent batch classified as halogenated.[8]
Caption: Waste Segregation Workflow for Halogenated Compounds.
Step-by-Step Disposal Protocol
Follow this procedural workflow to ensure safe, compliant, and responsible disposal.
Step 1: Prepare a Designated Waste Container
-
Select a container made of a material compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
The container must be in good condition and equipped with a leak-proof, screw-top cap to ensure it is vapor-tight and spill-proof.[8][9]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9]
Step 2: Label the Container Correctly
-
The label must clearly state "Halogenated Organic Waste".
-
List all contents by their full chemical names. Write "this compound". Do not use abbreviations or chemical formulas.[9]
-
If it is a mixed waste stream (e.g., dissolved in a solvent), list all components and their approximate percentages.
Step 3: Waste Transfer
-
Solid Waste: Carefully transfer residual solid this compound into the designated container. Perform this action in a fume hood to contain any dust. Avoid creating dust by sweeping or shoveling gently.[2][4]
-
Liquid Waste: If the compound is in solution, pour the waste liquid carefully into the designated liquid halogenated waste container.
-
Contaminated Materials: Any items grossly contaminated with this compound, such as gloves, weighing papers, or pipette tips, must also be placed in a designated solid halogenated waste container.
Step 4: Secure Storage
-
Keep the waste container securely closed at all times, except when actively adding waste.[9]
-
Store the container in a designated satellite accumulation area within the lab. This area should be cool, dry, well-ventilated, and away from incompatible materials.[9]
-
Ensure the stored waste is within secondary containment to control any potential leaks.
Step 5: Arrange for Final Disposal
-
Do not allow hazardous waste to accumulate for extended periods. Follow your institution's guidelines for waste pickup schedules.
-
Disposal must be conducted through a licensed and certified hazardous waste disposal company.[1][2][10]
-
The ultimate disposal method will be high-temperature incineration.[2] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [2][9]
Emergency Procedures: Spills and Decontamination
Accidents can happen. A clear and rehearsed spill response plan is crucial.
4.1. Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Protect Yourself: Don the appropriate PPE as detailed in Section 1.2.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol). The used cloth must be disposed of as solid halogenated waste.
-
Ventilate: Allow the area to ventilate thoroughly.
4.2. Decontamination of Glassware
-
Rinse glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
This initial rinse solvent is now contaminated and must be collected as liquid halogenated hazardous waste.
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
By adhering to this guide, you ensure that your use of this compound aligns with the highest standards of laboratory safety and environmental responsibility. This commitment is fundamental to the integrity of our scientific work.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Bromo-1,1 :3 ,1 -terphenyl 97 54590-37-3 [sigmaaldrich.com]
- 6. 4-Bromo-p-terphenyl | C18H13Br | CID 11012297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. tcichemicals.com [tcichemicals.com]
Navigating the Safe Handling of 4-Bromo-m-terphenyl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are foundational to discovery. Among these, halogenated aromatic compounds like 4-Bromo-m-terphenyl represent a class of molecules with significant potential in materials science and pharmaceutical development. However, their safe and effective use demands a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond standard Safety Data Sheet (SDS) recommendations to offer a field-proven, in-depth operational and disposal plan for this compound.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a solid aromatic hydrocarbon. While comprehensive toxicological data for this specific compound is limited, its structural class as a polycyclic aromatic hydrocarbon (PAH) and a brominated organic compound informs a cautious approach.[1] PAHs, as a class, are known for their potential carcinogenicity and other adverse health effects upon prolonged exposure.[1] The presence of a bromine atom introduces the potential for the release of hazardous decomposition products, such as hydrogen bromide gas, upon combustion.[2]
The primary routes of exposure are inhalation of airborne dust particles, skin contact, and ingestion.[3] Inhalation may cause respiratory irritation, while skin and eye contact can also lead to irritation.[3][4] Ingestion is known to be harmful.[2][5][6] Therefore, all handling procedures must be designed to minimize the generation of dust and prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the specific procedures being undertaken.
Engineering Controls: Containing the Hazard at the Source
The most effective way to prevent exposure is to handle this compound within a certified chemical fume hood.[7] This primary engineering control captures airborne particles at the source, preventing their inhalation by the operator. When weighing the solid, an enclosed balance or a balance located within the fume hood should be used to contain any dust generated during transfer.[8]
Hand Protection: A Critical Choice
Standard nitrile gloves, while common in laboratory settings, offer poor resistance to aromatic hydrocarbons and should not be relied upon for primary protection when handling this compound.[9][10][11]
Recommended Glove Materials:
| Glove Material | Resistance to Aromatic Hydrocarbons | Notes |
| Viton® | Excellent | Offers superior resistance to a broad range of aromatic and chlorinated solvents.[2][8][12][13][14][15][16] |
| Butyl Rubber | Good to Excellent | Provides a high barrier to gases and vapors, and many organic compounds. However, it does not perform as well with aromatic hydrocarbons as Viton®.[4][10][12][14][15][16][17][18] |
Operational Best Practice: Always double-glove when handling this compound. A lighter inner glove can be worn for dexterity, with a more robust Viton® or Butyl rubber glove as the outer layer. Gloves should be inspected for any signs of degradation or puncture before and during use.[13] Contaminated gloves should be removed and disposed of as hazardous waste immediately.[19]
Eye and Face Protection: Shielding from Splashes and Dust
Given the potential for eye irritation and the powdery nature of the solid, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These should be worn at all times when handling this compound. They provide a complete seal around the eyes, protecting against both airborne dust and potential splashes of solutions containing the compound.[2][10][14][20]
-
Face Shield: When handling larger quantities (e.g., transferring from a stock bottle) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[2][10][14][20]
Respiratory Protection: Preventing Inhalation
While a fume hood is the primary control for preventing inhalation, respiratory protection may be necessary in certain situations, such as during a large spill or when engineering controls are not available or sufficient.
Recommended Respiratory Protection:
A NIOSH-approved air-purifying respirator (APR) is recommended. The choice between a half-mask and a full-facepiece respirator depends on the potential for eye irritation and the required assigned protection factor (APF).[21][22][23][24][25]
-
Cartridge Selection: A combination cartridge that provides protection against both organic vapors and particulates (dust) should be used. Look for cartridges with an "Organic Vapor/P100" or similar designation.[21][26]
-
Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must be fit-tested annually according to OSHA regulations.[22]
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.
Preparation and Weighing
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[8]
-
Gather all Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, flasks, solvents) and PPE are readily available.
-
Minimize Dust Generation: When transferring the solid, use a spatula to carefully scoop the powder. Avoid pouring the powder directly from the bottle, which can create airborne dust.[8] Transfer the powder in small increments.[8]
-
Enclosed Weighing: Use an analytical balance with a draft shield or place the balance inside the fume hood.[8]
-
Immediate Cleanup: Clean any minor spills on the balance or work surface immediately using a damp cloth or a HEPA-filtered vacuum. Do not dry sweep.[8]
Experimental Procedures
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.
-
Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.[27]
Emergency and Disposal Plans: Managing the Unexpected
Spill Response
In the event of a spill, a calm and methodical response is critical.
Minor Spill (Contained within the fume hood):
-
Alert Colleagues: Inform others in the immediate area of the spill.[13][28]
-
Don Appropriate PPE: Ensure you are wearing the recommended gloves, eye protection, and a lab coat.
-
Contain the Spill: If it is a solid, carefully scoop the material into a labeled hazardous waste container.[12][13] Take care not to create airborne dust.[12]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[28] Place all cleanup materials in a sealed bag and dispose of as hazardous waste.[12][19]
Major Spill (Outside of the fume hood):
-
Evacuate the Area: Immediately evacuate the laboratory, closing the doors behind you.[13]
-
Notify Emergency Personnel: Contact your institution's emergency response team and inform them of the nature and location of the spill.[13]
-
Restrict Access: Prevent others from entering the contaminated area.[13]
Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
Waste Collection and Storage:
-
Designated Waste Container: Use a clearly labeled, leak-proof container for all solid and liquid waste containing this compound.[20][29] The container must be compatible with the waste.[20]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[20][27] Do not use abbreviations or chemical formulas.[29]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[7][19]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[20][28]
Disposal Procedure:
Follow your institution's specific procedures for hazardous waste pickup.[19][28] Typically, this involves submitting a request to your Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.[6] Brominated waste is often incinerated at a licensed hazardous waste facility.
Equipment Decontamination
All equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using Personal Protective Equipment (PPE) for handling this compound.
By adhering to these detailed protocols, laboratory professionals can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
